5-Bromoquinolin-6-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromoquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-6-2-1-5-11-7(6)3-4-8(9)12/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEFDTSINGDBKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Br)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361250 | |
| Record name | 5-bromoquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115581-09-4 | |
| Record name | 5-bromoquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of 5-Bromoquinolin-6-ol and Related Isomers
An In-depth Technical Guide on the Physical Properties of 5-Bromoquinolin-6-ol
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of this compound. Due to the limited availability of direct experimental data for this specific compound in public literature, this document also includes data for structurally similar quinoline derivatives to provide a comparative context. Furthermore, it outlines standard experimental methodologies for the determination of key physical properties.
Quantitative data for this compound is sparse. The following tables summarize the available information for the target compound and provide a comparative analysis with its isomers for which more extensive data has been published.
Table 1: Core Properties of this compound
| Property | Value |
| CAS Number | 115581-09-4[1] |
| Molecular Formula | C₉H₆BrNO[1] |
| Molecular Weight | 224.06 g/mol [1] |
Table 2: Comparative Physical Properties of Bromoquinoline Isomers
| Property | 5-Bromoquinolin-8-ol | 6-Bromoquinolin-4-ol | 5-Bromoquinoline |
| CAS Number | 1198-14-7[2] | 145369-94-4[3] | 4964-71-0[4] |
| Molecular Formula | C₉H₆BrNO[2][5] | C₉H₆BrNO[3] | C₉H₆BrN[4] |
| Molecular Weight | 224.05 g/mol [2][5] | 224.05 g/mol [3] | 208.05 g/mol [4] |
| Melting Point | 127 °C[2][6][7] | 283 °C (lit.)[3] | 43-48 °C[4] |
| Boiling Point | 362.7 ± 22.0 °C (Predicted)[2] | Not Available | 164-166 °C (lit.) |
| pKa | 3.77 ± 0.10 (Predicted)[2] | Not Available | Not Available |
| Flash Point | 173.2 °C[2] | Not Available | >110 °C (>230 °F) - closed cup[4] |
| Density | 1.5708 (rough estimate)[2] | Not Available | Not Available |
| Vapor Pressure | 9.07E-06 mmHg at 25°C[2] | Not Available | Not Available |
| Appearance | Not Available | Not Available | Yellow to brown solid[8] |
| Solubility | Insoluble in water; Soluble in ethanol, methanol, DMSO[9] | Not Available | Moderately soluble in organic solvents (ethanol, dichloromethane); Less soluble in water[8] |
Note: The properties of 5,7-dibromoquinolin-8-ol suggest that increased bromination and the presence of a hydroxyl group contribute to low water solubility and higher solubility in organic solvents[9].
Experimental Protocols
The determination of the physical properties of a compound like this compound is fundamental for its characterization and application. Below are standard methodologies for these measurements.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.
-
Methodology: A small, finely ground sample of the crystalline compound is packed into a capillary tube sealed at one end. This tube is then placed within a calibrated heating apparatus, such as a Mel-Temp or a Thiele tube. The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) and observed. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point. For pure compounds, this range is typically narrow.
Solubility Assessment
Understanding a compound's solubility is crucial for its formulation and use in various applications.
-
Methodology: To determine qualitative solubility, a small amount of the solute (this compound) is added to a test tube containing a specific solvent (e.g., water, ethanol, DMSO). The mixture is agitated, and the substance is observed to see if it dissolves. For quantitative analysis, a saturated solution is prepared at a specific temperature. The concentration of the dissolved solute is then determined using techniques such as gravimetric analysis (after solvent evaporation) or spectrophotometry, if the compound has a chromophore.
Logical Workflow for Physical Property Determination
The following diagram illustrates a typical workflow for the characterization of the physical properties of a new or uncharacterized compound like this compound.
Caption: Workflow for Physical Property Characterization.
References
- 1. appretech.com [appretech.com]
- 2. chembk.com [chembk.com]
- 3. 6-Bromoquinolin-4-ol| CAS No:145369-94-4|ZaiQi Bio-Tech [chemzq.com]
- 4. 5-溴喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. chemwhat.com [chemwhat.com]
- 8. CAS 4964-71-0: 5-Bromo-quinoline | CymitQuimica [cymitquimica.com]
- 9. solubilityofthings.com [solubilityofthings.com]
5-Bromoquinolin-6-ol chemical structure and CAS number
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromoquinolin-6-ol, a halogenated quinoline derivative of interest in medicinal chemistry and materials science. While specific experimental data for this particular isomer is limited, this document extrapolates from the known chemistry of related bromoquinolines and hydroxyquinolines to present its chemical structure, CAS number, postulated synthetic routes, predicted physicochemical properties, and potential applications in drug development. This guide also includes representative experimental protocols and conceptual diagrams to aid researchers in their investigations of this and similar molecules.
Chemical Structure and Identification
This compound is a heterocyclic aromatic compound. Its structure consists of a quinoline core, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. In this specific isomer, a bromine atom is substituted at the 5-position and a hydroxyl group is at the 6-position of the quinoline ring system.
CAS Number: 115581-09-4[]
Molecular Formula: C₉H₆BrNO[]
IUPAC Name: this compound[]
Synonyms: 5-Bromo-6-quinolinol, 5-Bromo-6-hydroxyquinoline[]
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 224.05 g/mol | Calculated |
| Appearance | Predicted to be a solid at room temperature | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in organic solvents like ethanol and DMSO, and sparingly soluble in water. | Inferred[2] |
| pKa | Not available | - |
Synthesis
A specific, documented synthesis for this compound is not widely reported. However, a plausible synthetic route can be proposed based on established methods for quinoline synthesis, such as the Skraup synthesis.
The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. For the synthesis of this compound, a suitable starting material would be 3-amino-4-bromophenol.
Caption: A proposed synthetic workflow for this compound.
An alternative approach could involve the synthesis of 6-hydroxyquinoline first, followed by regioselective bromination at the 5-position. The synthesis of 6-hydroxyquinoline can be achieved through methods like the demethylation of 6-methoxyquinoline.[3]
Potential Applications in Drug Development
While the biological activity of this compound has not been extensively studied, the quinoline scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of quinoline exhibit a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The presence of a bromine atom can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability. Halogen atoms can also participate in halogen bonding, which can influence drug-target interactions. The hydroxyl group can act as a hydrogen bond donor and acceptor, contributing to binding with biological targets.
Given these structural features, this compound could serve as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, it could be a precursor for compounds targeting kinases, topoisomerases, or other enzymes implicated in cancer and infectious diseases.
Representative Experimental Protocols
Due to the lack of specific experimental data for this compound, this section provides a general protocol for a common assay used to evaluate the potential anticancer activity of quinoline derivatives: the MTT assay for cell viability. This protocol is intended to be a representative example.
MTT Cell Viability Assay
Objective: To assess the cytotoxic effect of a test compound (e.g., a derivative of this compound) on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Conceptual Signaling Pathway
Quinoline derivatives have been shown to target various signaling pathways involved in cancer cell proliferation and survival. A hypothetical signaling pathway that could be modulated by a derivative of this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: A conceptual diagram of a signaling pathway potentially targeted by this compound derivatives.
Conclusion
This compound represents a chemical scaffold with significant potential for the development of novel therapeutic agents and functional materials. Although specific data for this isomer is currently limited, this guide provides a foundational understanding based on the well-established chemistry of related compounds. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and other scientific disciplines. Researchers are encouraged to use the information and conceptual frameworks presented herein as a starting point for their investigations.
References
An In-depth Technical Guide to the Synthesis of 5-Bromoquinolin-6-ol from 4-Bromoaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive, three-step synthetic pathway for the preparation of 5-Bromoquinolin-6-ol, a valuable heterocyclic compound for pharmaceutical and materials science research. The synthesis commences with the readily available starting material, 4-bromoaniline, and proceeds through the formation of a 6-bromoquinoline intermediate, followed by a copper-catalyzed hydroxylation and a regioselective bromination. This document details the experimental protocols, summarizes quantitative data, and provides visualizations of the synthetic workflow and key reaction mechanisms to ensure reproducibility and facilitate further investigation.
Synthetic Pathway Overview
The synthesis of this compound from 4-bromoaniline is accomplished via a three-stage process:
-
Skraup Reaction: Construction of the quinoline core to yield 6-bromoquinoline.
-
Copper-Catalyzed Hydroxylation: Conversion of 6-bromoquinoline to 6-hydroxyquinoline.
-
Regioselective Bromination: Introduction of a bromine atom at the C-5 position of 6-hydroxyquinoline to afford the final product.
Caption: Overall synthetic workflow for the preparation of this compound from 4-bromoaniline.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Synthesis of 6-Bromoquinoline (Step 1)
| Parameter | Value | Reference |
| Starting Material | 4-Bromoaniline | |
| Key Reagents | Glycerol, Sulfuric Acid, Oxidizing Agent | |
| Reaction Temperature | 140-145 °C | [1] |
| Reaction Time | Typically several hours | |
| Yield | 40-70% | [1] |
| Purification Method | Extraction and Distillation | [1] |
Table 2: Synthesis of 6-Hydroxyquinoline (Step 2)
| Parameter | Value | Reference |
| Starting Material | 6-Bromoquinoline | |
| Key Reagents | Copper Catalyst (e.g., Cu(acac)₂), Ligand, Base (e.g., LiOH) | [2] |
| Solvent | DMSO/Water | [2] |
| Reaction Temperature | 80-130 °C | [2] |
| Reaction Time | Varies (typically several hours) | |
| Yield | Good to excellent (specific yield for this substrate not detailed) | [2] |
| Purification Method | Extraction and Chromatography |
Table 3: Synthesis of this compound (Step 3)
| Parameter | Value | Reference |
| Starting Material | 6-Hydroxyquinoline | |
| Key Reagents | Molecular Bromine (Br₂) or N-Bromosuccinimide (NBS) | [1][3] |
| Solvent | Acetic Acid or other suitable organic solvent | [4] |
| Reaction Temperature | Room temperature or slightly elevated | [1] |
| Reaction Time | Varies | |
| Yield | High (based on analogous reactions) | [1] |
| Purification Method | Recrystallization or Chromatography |
Experimental Protocols
Step 1: Synthesis of 6-Bromoquinoline via Skraup Reaction
The Skraup reaction is a classic method for the synthesis of quinolines. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation.
Caption: Simplified mechanism of the Skraup reaction for the synthesis of 6-bromoquinoline.
Materials:
-
4-Bromoaniline
-
Anhydrous Glycerol
-
Concentrated Sulfuric Acid
-
Oxidizing agent (e.g., nitrobenzene or arsenic acid)
-
Toluene
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Sodium Hydroxide solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add concentrated sulfuric acid to 4-bromoaniline with cooling.
-
Add the oxidizing agent to the mixture.
-
Heat the mixture with stirring to 140-145 °C.[1]
-
Once the temperature is stable, add anhydrous glycerol dropwise from the dropping funnel over a period of time, ensuring the reaction temperature is maintained.
-
After the addition is complete, continue heating the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and cautiously pour it onto ice.
-
Neutralize the acidic solution with a sodium hydroxide solution.
-
Transfer the neutralized solution to a separatory funnel and extract the product with toluene.[1]
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 6-bromoquinoline.
-
Purify the crude product by vacuum distillation.
Step 2: Copper-Catalyzed Hydroxylation of 6-Bromoquinoline
This step involves the conversion of the C-Br bond to a C-OH group. Copper-catalyzed hydroxylation is a modern and efficient method for this transformation on heteroaryl halides.[2]
Materials:
-
6-Bromoquinoline
-
Copper(II) acetylacetonate (Cu(acac)₂) or other suitable copper catalyst
-
A suitable ligand (e.g., an oxalamide-based ligand)[2]
-
Lithium hydroxide (LiOH) or other suitable base
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a reaction vessel, add 6-bromoquinoline, Cu(acac)₂, the ligand, and LiOH.
-
Add a mixture of DMSO and water as the solvent.[2]
-
Heat the reaction mixture to 80-130 °C under an inert atmosphere.[2]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 6-hydroxyquinoline by column chromatography on silica gel.
Step 3: Regioselective Bromination of 6-Hydroxyquinoline
The final step is the selective introduction of a bromine atom at the 5-position of the 6-hydroxyquinoline. The hydroxyl group at the 6-position is an activating group and directs the electrophilic substitution to the ortho and para positions. In this case, the 5-position is highly activated.
Materials:
-
6-Hydroxyquinoline
-
Molecular Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid or other suitable solvent
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 6-hydroxyquinoline in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of molecular bromine in acetic acid dropwise to the stirred solution. Alternatively, N-bromosuccinimide can be used as the brominating agent.[1]
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quench the reaction by adding a sodium thiosulfate solution to remove any unreacted bromine.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
Conclusion
This technical guide outlines a robust and logical synthetic route for the preparation of this compound from 4-bromoaniline. The described three-step sequence, involving a Skraup reaction, a copper-catalyzed hydroxylation, and a regioselective bromination, provides a clear pathway for obtaining this valuable compound. The detailed experimental protocols and tabulated data serve as a practical resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the reproducible synthesis and further exploration of the chemical and biological properties of this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions [organic-chemistry.org]
- 3. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]
Spectroscopic Analysis of 5-Bromoquinolin-6-ol: A Technical Guide
A Note on Data Availability: Despite a comprehensive search of chemical databases and scientific literature, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 5-Bromoquinolin-6-ol could not be located. This compound is a less common isomer, with the vast majority of published data pertaining to its structural isomer, 5-Bromoquinolin-8-ol.
This guide will, therefore, provide a detailed overview of the expected spectroscopic characteristics of a bromo-hydroxyquinoline compound, utilizing data from the closely related and well-documented isomer, 5-Bromoquinolin-8-ol , for illustrative purposes. The experimental protocols described are generalized procedures applicable to the analysis of such compounds.
Spectroscopic Data Summary (for 5-Bromoquinolin-8-ol)
The following tables summarize the spectroscopic data available for 5-Bromoquinolin-8-ol. It is crucial to note that while the overall spectral features will share similarities, the precise chemical shifts, coupling constants, and fragmentation patterns for this compound will differ due to the different substitution pattern on the quinoline ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 5-Bromoquinolin-8-ol
¹H NMR (Proton NMR) Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.92 | dd | H-2 |
| ~8.27 | dd | H-4 |
| ~7.83 | d | H-6 |
| ~7.38 | dd | H-3 |
| ~7.34 | d | H-7 |
Note: Data is approximate and may vary based on solvent and experimental conditions.[1]
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ, ppm) | Assignment |
| ~155.79 | C-8 |
| ~151.25 | C-2 |
| ~146.20 | C-4 |
| ~136.38 | C-8a |
| ~128.42 | C-6 |
| ~123.36 | C-3 |
| ~119.24 | C-4a |
| ~118.90 | C-7 |
| ~106.41 | C-5 |
Note: Data is approximate and may vary based on solvent and experimental conditions.[1]
Infrared (IR) Spectroscopy Data for 5-Bromoquinolin-8-ol
| Wavenumber (cm⁻¹) | Interpretation |
| 3400-3100 (broad) | O-H stretching (phenolic) |
| 3100-3000 | Aromatic C-H stretching |
| 1600-1450 | Aromatic C=C and C=N ring stretching |
| ~1270 | C-O stretching (phenolic) |
| Below 800 | C-Br stretching, C-H out-of-plane bending |
Note: Based on typical IR absorptions for substituted quinolines and phenols.
Mass Spectrometry (MS) Data for 5-Bromoquinolin-8-ol
| m/z Value | Interpretation |
| 223/225 | [M]⁺ Molecular ion peak (characteristic isotopic pattern for Bromine) |
| 144 | [M-Br]⁺ |
| 116 | [M-Br-CO]⁺ |
Note: Fragmentation patterns can vary based on the ionization technique used.
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound such as a bromo-hydroxyquinoline derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for hydroxy-substituted compounds.
-
Transfer the solution into a standard 5 mm NMR tube, filtering through a small plug of glass wool if any particulate matter is present.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard one-pulse sequence is typically used with a spectral width of 12-15 ppm. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the spectrum using a standard proton-decoupled pulse sequence. The spectral width is typically set to 200-220 ppm. A significantly larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die and compress it under high pressure to form a small, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded and automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
The sample can be introduced into the mass spectrometer via direct infusion or after separation using gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
-
Ionization:
-
Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, which typically produces a detailed fragmentation pattern.
-
Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally sensitive molecules, which may result in a more prominent molecular ion peak.
-
-
Mass Analysis and Detection:
-
The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
The detector records the abundance of each ion, resulting in the mass spectrum.
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
Discovery and history of quinoline compounds
An In-depth Technical Guide to the Discovery and History of Quinoline Compounds
Introduction
Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, is a cornerstone of medicinal chemistry and materials science.[1] Its structure, consisting of a benzene ring fused to a pyridine ring, serves as the foundational scaffold for a vast array of pharmaceuticals, agrochemicals, and functional materials.[2] From the first effective antimalarial drug, quinine, to modern anticancer agents, the quinoline nucleus is a recurring motif in compounds with profound biological activity.[3][4]
This technical guide provides a comprehensive overview of the discovery and history of quinoline. It traces the journey from its initial isolation from natural sources to the development of the classical synthetic methodologies that defined 19th-century organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for key historical syntheses, comparative data in structured tables, and visualizations of reaction pathways to facilitate a deeper understanding of this remarkable heterocyclic system.
Initial Discovery and Structural Elucidation
The story of quinoline begins in the early 19th century, a period of fervent exploration into the chemical constituents of coal tar.
-
1834: German chemist Friedlieb Ferdinand Runge first isolated a yellow-colored, oily substance from coal tar, which he named "leukol" or "chinolin".[1][5] This marked the first identification of quinoline as a distinct chemical entity.[5]
-
1842: A few years later, French chemist Charles Gerhardt obtained a similar compound through the dry distillation of the Cinchona alkaloid, quinine, with potassium hydroxide.[1][6] He named his substance "Chinolein".[1]
-
Identity Confirmation: For some time, Runge's and Gerhardt's compounds were believed to be different isomers due to variations in their reactivity.[6] However, the German chemist August Hoffmann later demonstrated that these discrepancies were due to the presence of contaminants and that the two compounds were, in fact, identical.[1][6]
-
Structural Determination: The precise chemical structure of quinoline remained a puzzle for several decades. In 1869, August Kekulé, renowned for his work on the structure of benzene, proposed the correct bicyclic structure for quinoline, comprising a benzene ring fused to a pyridine ring.[5] This breakthrough provided the theoretical framework necessary for chemists to understand its properties and devise methods for its synthesis.
The following table summarizes these pivotal early milestones.
| Event | Key Individual(s) | Year | Significance |
| First isolation from coal tar | Friedlieb Ferdinand Runge | 1834 | Initial discovery of the quinoline molecule.[5][7] |
| Isolation from quinine distillation | Charles Gerhardt | 1842 | Linked the quinoline scaffold to natural alkaloids.[1][6] |
| Confirmation of Identity | August Hoffmann | - | Proved that the compounds from coal tar and quinine were the same.[6] |
| Proposal of Fused Ring Structure | August Kekulé | 1869 | Provided the correct chemical structure, enabling synthetic efforts.[5] |
The Classical Era of Quinoline Synthesis
The late 19th century was a golden age for synthetic organic chemistry, witnessing the development of several foundational methods for constructing the quinoline core. These "named reactions" remain fundamental in the field.[7][8]
Skraup Synthesis (1880)
Discovered by the Czech chemist Zdenko Hans Skraup, this was one of the first and most direct methods for synthesizing the parent quinoline ring.[7][9] The reaction involves heating an aniline with glycerol, concentrated sulfuric acid, and a mild oxidizing agent like nitrobenzene.[9][10] The reaction is known for being vigorous and often requires a moderator, such as ferrous sulfate.[9]
-
Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate (optional).[7]
-
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a large flask equipped with a reflux condenser.
-
Add ferrous sulfate to moderate the reaction.
-
Slowly add nitrobenzene to the mixture.
-
Heat the mixture cautiously. The reaction is highly exothermic and will proceed vigorously. Maintain heating under reflux for several hours after the initial vigorous phase subsides.
-
After cooling, dilute the mixture with water and steam distill to remove unreacted nitrobenzene.
-
Make the residue alkaline with sodium hydroxide and steam distill again to isolate the quinoline.
-
The distillate is then extracted with an organic solvent (e.g., diethyl ether), dried, and purified by distillation.[2]
-
The Skraup synthesis proceeds through several key steps:
-
Dehydration: Sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[7][11]
-
Michael Addition: The aniline acts as a nucleophile and adds to the acrolein in a Michael-type reaction.[2]
-
Cyclization: The resulting intermediate undergoes acid-catalyzed cyclization.
-
Dehydration & Oxidation: The cyclized intermediate dehydrates to form a dihydroquinoline, which is then oxidized by nitrobenzene to the final aromatic quinoline product.[2][11]
Caption: Workflow for the Skraup Synthesis of Quinoline.
Friedländer Synthesis (1882)
Developed by German chemist Paul Friedländer, this is a versatile acid- or base-catalyzed condensation reaction.[8][12] It involves reacting a 2-aminobenzaldehyde or 2-aminoketone with a carbonyl compound containing a reactive α-methylene group to form a substituted quinoline.[13][14]
-
Materials: 2-aminobenzaldehyde, acetaldehyde (or another enolizable ketone/aldehyde), sodium hydroxide (for base catalysis) or p-toluenesulfonic acid (for acid catalysis), ethanol (solvent).[14]
-
Procedure:
-
Dissolve the 2-aminobenzaldehyde and the carbonyl compound (e.g., acetaldehyde) in a suitable solvent like ethanol.
-
Add the catalyst (e.g., a few pellets of NaOH or a catalytic amount of acid).
-
Heat the mixture under reflux for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, neutralize if necessary, and remove the solvent under reduced pressure.
-
Purify the resulting quinoline derivative by recrystallization or column chromatography.
-
Two primary mechanisms are proposed for the Friedländer synthesis.[12] The first pathway begins with an aldol condensation between the two carbonyl reactants, followed by cyclization via imine formation. The second pathway starts with the formation of a Schiff base between the amine and the carbonyl, followed by an intramolecular aldol reaction to close the ring.
Caption: Alternative mechanistic pathways of the Friedländer Synthesis.
Combes Quinoline Synthesis (1888)
The Combes synthesis provides a route to 2,4-disubstituted quinolines.[15] The method involves the acid-catalyzed condensation of a primary arylamine (aniline) with a β-diketone.[16][17] The reaction proceeds by forming an enamine intermediate, which then cyclizes under strong acid conditions.[17]
-
Materials: Aniline, acetylacetone (a β-diketone), concentrated sulfuric acid (or polyphosphoric acid).[2]
-
Procedure:
-
Mix the aniline and the β-diketone (e.g., acetylacetone). An initial condensation may occur spontaneously or with gentle warming to form the enamine intermediate.
-
Carefully add the mixture to a strong acid catalyst, such as concentrated sulfuric acid, at a low temperature.
-
Heat the reaction mixture for a specified time to induce cyclization and dehydration.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., aqueous ammonia or sodium hydroxide).
-
The precipitated product is collected by filtration, washed with water, and purified by recrystallization.
-
Caption: Generalized workflow for the Combes Quinoline Synthesis.
Gould-Jacobs Reaction (1939)
Though developed later than the other classical methods, the Gould-Jacobs reaction is a highly effective route for preparing 4-hydroxyquinoline derivatives, which are important pharmaceutical intermediates.[18][19] The reaction begins with the condensation of an aniline with an alkoxy methylenemalonic ester, followed by thermal cyclization.[18][20] Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline.[19]
-
Materials: Aniline, diethyl ethoxymethylenemalonate (DEEM), high-boiling inert solvent (e.g., diphenyl ether or mineral oil), sodium hydroxide (for hydrolysis).[2][21]
-
Procedure:
-
Condensation: Heat a mixture of the aniline and diethyl ethoxymethylenemalonate at 100-140°C. The ethanol formed during the condensation is distilled off.[2]
-
Cyclization: Add a high-boiling solvent (e.g., diphenyl ether) to the intermediate and heat the mixture to a high temperature (typically ~250°C) to induce thermal cyclization.
-
Hydrolysis (Saponification): After cooling, the cyclized product (a 4-hydroxy-3-carboalkoxyquinoline) is hydrolyzed by heating with aqueous sodium hydroxide.[18]
-
Decarboxylation: Neutralize the solution with acid to precipitate the carboxylic acid, which is then decarboxylated by heating to yield the final 4-hydroxyquinoline product.[18]
-
Caption: Stepwise process of the Gould-Jacobs Reaction.
Summary of Classical Synthesis Methods
| Synthesis Method | Year | Key Reactants | Typical Conditions | Product Type |
| Skraup Synthesis | 1880 | Aniline, Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | Substituted or Unsubstituted Quinolines[9] |
| Doebner-von Miller | 1881 | Aniline, α,β-Unsaturated Carbonyl | Strong Acid (e.g., HCl) | 2,4-Disubstituted Quinolines[15] |
| Friedländer Synthesis | 1882 | o-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acid or Base Catalyst | Poly-substituted Quinolines[12][13] |
| Combes Synthesis | 1888 | Aniline, β-Diketone | Strong Acid (e.g., H₂SO₄) | 2,4-Disubstituted Quinolines[16][22] |
| Gould-Jacobs Reaction | 1939 | Aniline, Alkoxy Methylenemalonate | Heat, then Hydrolysis & Decarboxylation | 4-Hydroxyquinolines[18][19] |
Quinoline in Nature: The Cinchona Alkaloids
Long before quinoline was isolated from coal tar, its derivatives were used medicinally in the form of Cinchona bark.[1] The bark of the Cinchona tree, native to the Andes, is the natural source of several important quinoline alkaloids, including quinine, quinidine, cinchonine, and cinchonidine.[1][23]
For centuries, indigenous peoples in South America used the bark to treat fevers.[1] Jesuit missionaries introduced it to Europe around 1636, where it became the first effective treatment for malaria.[1][24] The isolation of the active compound, quinine, by French researchers Pierre Joseph Pelletier and Joseph Bienaimé Caventou in 1820 was a landmark achievement in pharmacology, marking the first use of a specific chemical compound to treat an infectious disease.[4][24]
| Alkaloid | Chemical Formula | Primary Therapeutic Use |
| Quinine | C₂₀H₂₄N₂O₂ | Antimalarial[23][24] |
| Quinidine | C₂₀H₂₄N₂O₂ | Antiarrhythmic |
| Cinchonine | C₁₉H₂₂N₂O | Antimalarial (less potent than quinine) |
| Cinchonidine | C₁₉H₂₂N₂O | Antimalarial |
Protocol: Isolation of Quinine from Cinchona Bark
The classical methods for alkaloid extraction rely on their basic nature and differential solubility. The following is a generalized protocol based on these principles.
-
Materials: Powdered Cinchona bark, ammonia water or milk of lime (calcium hydroxide), an organic solvent (e.g., toluene or a hydrocarbon mixture), dilute sulfuric acid, charcoal.[25]
-
Procedure:
-
Basification: Moisten the powdered Cinchona bark with a basic solution like ammonia water or milk of lime. This converts the alkaloid salts present in the bark into their free base form, which is soluble in organic solvents. Let it stand for an hour.
-
Extraction: Extract the basified bark with an organic solvent (e.g., toluene) for several hours, typically using a Soxhlet apparatus.
-
Acid Wash: Transfer the organic extract containing the free base alkaloids into a separatory funnel and extract it with dilute sulfuric acid. The acidic solution protonates the basic nitrogen atoms of the alkaloids, making them water-soluble and pulling them from the organic layer into the aqueous layer.
-
Crystallization: Separate the acidic aqueous layer. Carefully neutralize it. As the pH increases, the solubility of the alkaloid sulfates decreases, causing them to crystallize out of the solution.
-
Purification: The crude crystals (a mixture of alkaloid sulfates) can be collected. To purify the quinine sulfate, dissolve the crude product in hot water, decolorize with activated charcoal, and recrystallize. This process is repeated until the desired purity is achieved.
-
Caption: General workflow for the isolation of quinine from Cinchona bark.
Conclusion
The history of quinoline is a compelling narrative that mirrors the evolution of organic chemistry itself. From its serendipitous discovery in coal tar and its vital role as the active principle in Cinchona bark, the quinoline scaffold rapidly became a target for the pioneers of chemical synthesis. The classical named reactions developed in the late 19th century—Skraup, Friedländer, Combes, and others—were not merely academic curiosities; they were foundational achievements that unlocked the ability to construct a wide variety of heterocyclic compounds, paving the way for the modern pharmaceutical industry.
For today's researchers, a thorough understanding of these historical methods provides not only a rich chemical context but also a versatile toolkit for the synthesis of novel quinoline derivatives. While modern chemistry continues to refine these processes with a focus on efficiency, safety, and sustainability, the ingenuity of these early discoveries remains the bedrock upon which the vast and enduring legacy of quinoline chemistry is built.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosynce.com [biosynce.com]
- 6. Quinoline - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. organicreactions.org [organicreactions.org]
- 9. Skraup reaction - Wikipedia [en.wikipedia.org]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 11. benchchem.com [benchchem.com]
- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. jk-sci.com [jk-sci.com]
- 15. iipseries.org [iipseries.org]
- 16. Combes Quinoline Synthesis [drugfuture.com]
- 17. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 18. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 19. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 20. Gould-Jacobs Reaction [drugfuture.com]
- 21. Gould-Jacobs Reaction [drugfuture.com]
- 22. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 23. uomus.edu.iq [uomus.edu.iq]
- 24. Quinine - Wikipedia [en.wikipedia.org]
- 25. GB758173A - Process for extracting quinine from cinchona bark - Google Patents [patents.google.com]
An In-Depth Technical Guide to 5-Bromoquinolin-6-ol and its Structural Isomers for Researchers and Drug Development Professionals
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of substituents on the quinoline ring is a key approach in drug discovery to modulate the therapeutic efficacy and pharmacokinetic profiles of these compounds. This technical guide provides a comprehensive overview of 5-Bromoquinolin-6-ol and its structural isomers, focusing on their synthesis, physicochemical properties, biological activities, and the signaling pathways they potentially modulate. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Structural Isomers of this compound
The constitutional isomers of this compound, where a single bromine atom and a single hydroxyl group are attached to the quinoline core, are numerous. The relative positions of these two functional groups significantly influence the molecule's chemical reactivity, physical properties, and biological interactions. This guide will focus on a selection of these isomers to illustrate the impact of their structural diversity.
Synthesis of Bromoquinolinol Scaffolds
The synthesis of bromo-substituted hydroxyquinolines can be achieved through several established methodologies for quinoline ring formation, followed by or preceded by halogenation and hydroxylation reactions. Key synthetic strategies include the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.
Experimental Protocol: Skraup Synthesis of 6-Bromo-8-aminoquinoline (a potential precursor)
This protocol describes the synthesis of a bromo-aminoquinoline, which can be a precursor to a bromo-hydroxyquinoline via diazotization followed by hydrolysis.
Materials:
-
6-bromo-8-nitroquinoline
-
Ethanol
-
Acetic acid
-
Water
-
Iron powder
-
2.5 N Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Diatomaceous earth (Celite)
Procedure:
-
In a round-bottom flask, prepare a mixed solution of 6-bromo-8-nitroquinoline (4 g, 1.58 mmol) in ethanol/acetic acid/water (50 mL/50 mL/25 mL).
-
Add iron powder (3.18 g, 5.69 mmol) to the solution.
-
Heat the reaction mixture to reflux for 3 hours.
-
After completion, cool the reaction to room temperature.
-
Neutralize the mixture with a 2.5 N sodium hydroxide solution.
-
Filter the mixture through diatomaceous earth to remove the iron powder residue and wash the filter cake with ethyl acetate.
-
Extract the filtrate with ethyl acetate (3 x 200 mL).
-
Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting oil by column chromatography (40% ethyl acetate/hexane) to yield 6-bromoquinolin-8-amine as a yellow solid.[1]
Yield: 91% Melting Point: 142-145 °C[1]
Experimental Protocol: Bromination of 8-Hydroxyquinoline
This protocol details the synthesis of 7-Bromoquinolin-8-ol and 5,7-dibromo-8-hydroxyquinoline from 8-hydroxyquinoline.
Materials:
-
8-Hydroxyquinoline
-
Chloroform (distilled)
-
Molecular bromine or N-Bromosuccinimide (NBS)
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Alumina for column chromatography
Procedure using Molecular Bromine:
-
Dissolve 8-hydroxyquinoline (2 mmol) in distilled chloroform (15 mL) at room temperature, protected from light.
-
Slowly add a solution of molecular bromine (1-2 equivalents, depending on the desired product) in chloroform over 10 minutes.
-
Stir the reaction mixture continuously for 2 days, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the organic layer with a 5% sodium bicarbonate solution (3 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Separate the product(s) by alumina column chromatography using an ethyl acetate/hexane (1:5) eluent.[2]
Procedure using N-Bromosuccinimide (for 7-Bromoquinolin-8-ol):
-
To a stirred solution of quinolin-8-ol (5 g, 1 mmol) in chloroform (10 mL), add N-bromosuccinimide (6.13 g, 1 mmol) portion-wise at 0 °C.
-
Slowly raise the temperature to 40 °C and stir for 18 hours, monitoring by TLC (ethyl acetate:hexane 1:9).
-
After completion, evaporate the solvent under vacuum and wash the crude product with water.
-
Wash the resulting solid with hexane and diethyl ether to yield 7-bromoquinolin-8-ol as a white solid.[2]
Yield: 85%[2] Melting Point: 138-143 °C[2]
Physicochemical and Spectroscopic Characterization
Table 1: Physicochemical Properties of Selected Bromoquinolinol Isomers
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 7-Bromoquinolin-8-ol | C₉H₆BrNO | 224.05 | 138-143[2] |
| 6-Bromoquinolin-8-amine | C₉H₆BrN₂ | 223.06 | 142-145[1] |
| 8-Bromo-6-methylquinolin-2(1H)-one | C₁₀H₈BrNO | 238.08 | 289-291[3] |
Table 2: Spectroscopic Data for Selected Bromoquinolinol Isomers
| Compound Name | ¹H NMR (Solvent, δ in ppm) | ¹³C NMR (Solvent, δ in ppm) | Mass Spectrum (m/z) | IR (ν in cm⁻¹) |
| 7-Bromoquinolin-8-ol | Not available in search results | Not available in search results | 224 (M+H)⁺[2] | Not available in search results |
| 8-Bromo-6-methylquinolin-2(1H)-one | (DMSO-d₆) 11.87 (s, 1H, NH), 7.78 (d, J=9.7 Hz, 1H, H-4), 7.66 (s, 1H, H-5), 7.42 (s, 1H, H-7), 6.42 (d, J=9.7 Hz, 1H, H-3), 2.30 (s, 3H, CH₃)[3] | (DMSO-d₆) 160.2, 139.3, 137.2, 133.0, 128.5, 122.9, 121.7, 116.8, 110.2, 17.9[3] | 238.0/240.0 [M+H]⁺[3] | 3155, 3050, 2920, 1660, 1595, 1550, 870, 810[3] |
| 6-Bromoquinoline | (CDCl₃) ~8.90 (dd, J=4.2, 1.7 Hz, H-2), ~8.15 (dd, J=8.3, 1.7 Hz, H-4), ~8.08 (d, J=9.0 Hz, H-5), ~8.00 (d, J=2.2 Hz, H-8), ~7.72 (dd, J=9.0, 2.2 Hz, H-7), ~7.41 (dd, J=8.3, 4.2 Hz, H-3)[4] | (CDCl₃) ~151.2 (C-2), ~136.0 (C-4), ~132.8 (C-7), ~130.3 (C-5), ~129.0 (C-8), ~128.5 (C-8a), ~121.8 (C-3), ~120.7 (C-6), ~147.9 (C-4a)[4] | Not available in search results | Not available in search results |
Biological Activities of Bromo-Substituted Quinolines
Bromo-substituted quinolines have demonstrated significant potential as anticancer and antimicrobial agents. The position of the bromine atom and other substituents plays a crucial role in their biological activity.
Anticancer Activity
Studies have shown that bromoquinoline derivatives can exhibit potent cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival. For instance, compounds with bromine atoms at the C-5 and C-7 positions have shown significant inhibition of cancer cell proliferation.[5] Derivatives of 8-hydroxyquinoline, such as 5,7-dibromo-8-hydroxyquinoline, have demonstrated strong antiproliferative activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines.[5]
Table 3: Anticancer Activity of Selected Bromoquinoline Derivatives
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 | 9.6 | [6] |
| 3,5,6,7-tetrabromo-8-methoxyquinoline | C6 | >50 | [6] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa | 5.45 | [6] |
| 3,5,6,7-tetrabromo-8-methoxyquinoline | HeLa | 11.2 | [6] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 | 7.3 | [6] |
| 3,5,6,7-tetrabromo-8-methoxyquinoline | HT29 | 10.8 | [6] |
| 5,7-dibromo-8-hydroxyquinoline | A549 | 5.8 | [7] |
| 5,7-dibromo-8-hydroxyquinoline | HeLa | 18.7 | [7] |
| 5,7-dibromo-8-hydroxyquinoline | HT29 | 5.4 | [7] |
| 5,7-dibromo-8-hydroxyquinoline | MCF7 | 16.5 | [7] |
Antimicrobial Activity
Bromoquinoline isomers are also recognized for their broad-spectrum antimicrobial properties.[5] The mechanism of action is often linked to the chelation of metal ions essential for bacterial enzyme function.[5] For example, derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline have shown activity against both Gram-positive and Gram-negative bacteria.[5]
Experimental Protocol: MTT Assay for Anticancer Activity
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, HT29) in an appropriate medium and conditions.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the bromoquinoline isomers (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways and Molecular Targets
Quinoline derivatives are known to interact with various signaling pathways that are often dysregulated in cancer. Understanding these interactions is crucial for the rational design of targeted therapies.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several quinoline derivatives have been investigated as inhibitors of key components of this pathway, such as PI3K and mTOR, leading to the induction of apoptosis in cancer cells.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by bromoquinolinol isomers.
Conclusion
This compound and its structural isomers represent a promising class of compounds for drug discovery, with potential applications in oncology and infectious diseases. The synthetic accessibility of the quinoline scaffold allows for the generation of diverse libraries of derivatives for structure-activity relationship studies. While comprehensive data for this compound itself is limited in the public domain, the information available for related bromo-substituted quinolines provides a strong rationale for its further investigation. Future research should focus on the targeted synthesis of specific isomers, comprehensive characterization of their physicochemical and biological properties, and elucidation of their precise mechanisms of action to unlock their full therapeutic potential.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of bromoquinolinol derivatives.
Caption: General workflow for the synthesis of bromoquinolinol isomers.
Caption: Workflow for the biological evaluation of bromoquinolinol isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization for Some New Organoselenium Compounds Depending on 8- Hydroxyquinoline - ProQuest [proquest.com]
Bromoquinolines: A Technical Guide to Unlocking Research Potential
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and functional materials.[1] The introduction of a bromine atom to this versatile heterocycle creates bromoquinolines, a class of compounds with significantly enhanced utility. The bromine atom serves as a highly effective synthetic handle, enabling a diverse range of chemical modifications through cross-coupling reactions and nucleophilic substitutions.[1][2] This opens up vast possibilities for exploring structure-activity relationships (SAR) and optimizing the properties of novel molecules.[1] This in-depth technical guide explores the core research applications of bromoquinolines, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in drug discovery, agrochemical development, and materials science.
Medicinal Chemistry: A Scaffold for Anticancer Agents and Kinase Inhibitors
Bromoquinolines are extensively utilized as intermediates in the synthesis of pharmaceuticals, particularly in the development of anticancer agents.[2] Their derivatives have demonstrated significant potential in oncology by targeting key signaling pathways and cellular processes involved in cancer progression.[1][3]
Anticancer and Antiproliferative Activity
Numerous studies have highlighted the potent cytotoxic effects of bromoquinoline derivatives against a variety of cancer cell lines. The introduction of bromine atoms, often in combination with other functional groups like nitro or hydroxyl moieties, has been shown to significantly enhance antiproliferative activity.[4][5]
Table 1: Anticancer Activity of Bromoquinoline Derivatives (IC50 Values)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | C6 (rat glioblastoma) | 15.4 | 5-FU | 240.8 |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | HeLa (human cervical cancer) | 26.4 | 5-FU | 258.3 |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | HT29 (human colon adenocarcinoma) | 15.0 | 5-FU | 251.7 |
| 6,8-dibromo-5-nitroquinoline (Compound 17) | C6 (rat glioblastoma) | 50.0 | 5-FU | 240.8 |
| 6,8-dibromo-5-nitroquinoline (Compound 17) | HT29 (human colon adenocarcinoma) | 26.2 | 5-FU | 251.7 |
| 6,8-dibromo-5-nitroquinoline (Compound 17) | HeLa (human cervical cancer) | 24.1 | 5-FU | 258.3 |
| 6-Bromo-5-nitroquinoline (4) | HT29 (human colon adenocarcinoma) | Lower than 5-FU | 5-Fluorouracil (5-FU) | Not specified |
Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Direct comparison should be made with caution due to potential variations in experimental conditions between studies.
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] Bromoquinolines serve as a valuable scaffold for the development of potent and selective kinase inhibitors.[1][6] Derivatives have shown inhibitory activity against key kinases in oncogenic pathways such as the PI3K/Akt/mTOR pathway.[3]
Table 2: Kinase Inhibitory Activity of Quinoline Derivatives
| Compound/Derivative | Kinase Target | IC50 (nM) | Assay Type |
| 6,7-dimethoxy-3-(4-methoxyphenyl)quinoline | PDGF-RTK | < 20 | Not specified |
| Structurally related 6-bromo-4-anilinoquinazoline | EGFR | Not specified | Not specified |
Note: Data for bromoquinoline derivatives as kinase inhibitors is an active area of research. The table includes examples of substituted quinolines to illustrate the potential of the scaffold.
Experimental Protocols
Protocol 1: Evaluation of Antiproliferative Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Bromoquinoline test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the bromoquinoline compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Signaling Pathways and Workflows
Agrochemicals: Harnessing Antifungal Properties
The versatile reactivity of the bromoquinoline scaffold extends to the development of novel agrochemicals.[7] In particular, 3-bromoquinoline is a key starting material for the synthesis of potent fungicides.[7]
Antifungal Activity
Derivatives of 3-bromoquinoline, such as 3-(iso)quinolinyl-4-chromenones, have demonstrated significant in vitro and in vivo antifungal activities against a range of plant pathogens.[7]
Table 3: Antifungal Activity of 3-Quinolinyl-4-chromenone Derivatives (EC50 Values)
| Compound | Fungal Strain | EC50 (µg/mL) |
| 3-(Quinolin-3-yl)-4H-chromen-4-one | Fusarium oxysporum | Data not specified |
| 3-(Quinolin-3-yl)-4H-chromen-4-one | Botrytis cinerea | Data not specified |
| 3-(Quinolin-3-yl)-4H-chromen-4-one | Rhizoctonia solani | Data not specified |
Note: While specific EC50 values were not provided in the initial search, the compounds are reported to have significant antifungal activity.
The proposed mechanism of action for these compounds involves the disruption of the fungal cell membrane's integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[7]
Experimental Protocols
Protocol 2: Synthesis of 3-(Quinolin-3-yl)-4H-chromen-4-one
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of 3-bromoquinoline with a boronic acid derivative.
Materials:
-
3-Bromoquinoline
-
(4-Oxo-4H-chromen-3-yl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Dioxane/Water solvent mixture
-
Round-bottom flask and reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-bromoquinoline, (4-oxo-4H-chromen-3-yl)boronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Solvent Addition: Add the dioxane/water solvent mixture to the flask.
-
Reaction: Heat the mixture to 90°C and stir for several hours, monitoring the reaction progress by TLC.
-
Workup and Purification: After completion, cool the reaction, and perform an aqueous workup followed by extraction with an organic solvent. The crude product is then purified by column chromatography.
Logical Relationships and Mechanisms
Organic Electronics: Building Blocks for Advanced Materials
The unique electronic and photophysical properties of the quinoline core make it an attractive component in the design of materials for organic electronics. Bromoquinolines serve as versatile intermediates for synthesizing materials used in devices like Organic Light-Emitting Diodes (OLEDs).
Applications in OLEDs
Bromoquinoline derivatives can be functionalized to create emitter molecules, host materials, and other components of OLED devices. The modification of the quinoline structure allows for the tuning of photophysical properties such as absorption and emission wavelengths.
Table 4: Photophysical Properties of a Pyrrolylquinoline-Boron Chelate
| Compound | Absorption Max (λabsmax) | Emission Max (λemmax) | Quantum Yield (%) |
| Pyrrolylquinoline-BPh2 | Not specified | 715 nm (in MeCN) | 0.3 - 0.9 |
Note: This data is for a specific derivative and illustrates the potential for developing novel photoactive materials from bromoquinoline precursors.
Research in this area focuses on designing molecules with high quantum yields and desirable emission colors for display and lighting applications.
Neuroprotection: An Emerging Area of Interest
While research on the neuroprotective effects of bromoquinolines is still in its early stages, the broader class of quinoline derivatives has shown promise in preclinical models of neurodegenerative diseases.[8] These compounds can modulate pathways involved in oxidative stress, inflammation, and apoptosis, which are key factors in neuronal damage.[8] The ability to easily functionalize the bromoquinoline scaffold makes it an attractive starting point for the design of novel neuroprotective agents.
Catalysis
Bromoquinolines themselves are not typically used as catalysts. However, they are valuable precursors for the synthesis of more complex molecules, including ligands for metal catalysts. The functionalization of the quinoline ring via the bromine handle allows for the creation of tailored ligands that can influence the activity and selectivity of catalytic reactions in organic synthesis.
Conclusion
Bromoquinolines represent a class of highly versatile building blocks with significant potential across multiple scientific disciplines. Their utility as synthetic intermediates is well-established, particularly in the fields of medicinal chemistry and agrochemicals, where they have led to the discovery of potent anticancer and antifungal agents. The ongoing exploration of bromoquinoline derivatives in materials science for applications in organic electronics and their potential in the development of neuroprotective agents highlight the broad and expanding research landscape for these valuable compounds. The detailed protocols and data presented in this guide aim to facilitate further innovation and discovery in the many promising applications of bromoquinolines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Parkinson's Disease Compound Library | TargetMol [targetmol.com]
- 6. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. New Parkinson’s Treatments in the Clinical Trial Pipeline for 2024 [apdaparkinson.org]
An In-depth Technical Guide on the Safety and Handling of 5-Bromoquinolin-6-ol
Disclaimer: This document provides a comprehensive guide to the safe handling of 5-Bromoquinolin-6-ol. Specific safety data for this compound is limited. Therefore, this guide largely relies on data from structurally similar compounds, such as 5-bromoquinolin-8-ol and other bromoquinoline derivatives, to infer potential hazards and handling protocols. Researchers should always consult the most current Safety Data Sheet (SDS) provided by the supplier before commencing any work and perform a thorough risk assessment for their specific experimental conditions.
Introduction
This compound is a halogenated aromatic heterocyclic compound. Its quinoline core is a prevalent scaffold in medicinal chemistry and drug development. The presence of a bromine atom and a hydroxyl group suggests that this compound may exhibit biological activity and requires careful handling to minimize exposure and ensure laboratory safety. This guide is intended for researchers, scientists, and drug development professionals, providing detailed information on safety, handling, and disposal.
Hazard Identification and Classification
While a specific GHS classification for this compound is not widely available, based on data for analogous compounds like 5-bromoisoquinoline and 5-bromoquinolin-8-ol, it should be handled as a substance that is potentially harmful.[1][2]
Anticipated GHS Classification:
-
Acute Toxicity, Oral: May be harmful if swallowed.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Pictograms:
Signal Word: Warning
Hazard Statements:
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[1][2]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[1][2]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1][3]
Physicochemical and Toxicological Data
Table 1: Physicochemical Properties of Related Bromoquinoline Compounds
| Property | 5-bromoquinolin-8-ol | 6-Bromoquinolin-4-ol | 5-Bromoisoquinoline |
| CAS Number | 1198-14-7[2] | 145369-94-4[4] | 34784-04-8[1] |
| Molecular Formula | C₉H₆BrNO[2] | C₉H₆BrNO[4] | C₉H₆BrN[1] |
| Molecular Weight | 224.05 g/mol [2] | 224.05 g/mol [4] | 208.06 g/mol [5] |
| Appearance | White to light yellow crystalline powder | Not specified | White solid[6] |
| Melting Point | 127 °C[7][8] | 283 °C (lit.)[4] | 82 °C[5] |
| Boiling Point | 362.7 °C at 760 mmHg[9] | Not specified | 145-149 °C at 14 mmHg[6] |
| Solubility | Insoluble in water, soluble in organic solvents like ethanol, methanol, and DMSO.[10] | Not specified | Moderately soluble in organic solvents like ethanol and dichloromethane, less soluble in water.[11] |
| Vapor Pressure | 9.07E-06 mmHg at 25°C[9] | Not specified | Not specified |
| Density | 1.705 g/cm³[9] | Not specified | Not specified |
Table 2: Toxicological Data of Related Bromoquinoline Compounds
| Endpoint | Data for Related Compounds |
| LD50 (Oral, Rat) | No data available for this compound or its close isomers. General quinoline derivatives can range from slightly to moderately toxic.[12] |
| Skin Irritation | Causes skin irritation (based on GHS classifications for isomers).[1][2] |
| Eye Irritation | Causes serious eye irritation (based on GHS classifications for isomers).[1][2] |
| Mutagenicity | No data available. |
| Carcinogenicity | No data available. |
Experimental Protocols
General Handling and Storage
Protocol for Safe Handling:
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[13]
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement. Chemical splash goggles are required when handling solutions. A face shield should be worn over goggles if there is a splash hazard.
-
Hand Protection: Disposable nitrile gloves are the minimum for incidental contact. For extended contact or handling of solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always check the manufacturer's glove compatibility chart.
-
Skin and Body Protection: A flame-resistant lab coat should be worn and kept buttoned. Long pants and closed-toe, closed-heel shoes are mandatory in the laboratory.
-
-
Hygiene Practices: Avoid all personal contact, including inhalation. Wash hands thoroughly after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in laboratory areas.[3]
-
Avoiding Dust Formation: Handle as a solid to avoid generating dust. If weighing, do so in a fume hood or a ventilated balance enclosure.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store away from light.
Example Synthesis Protocol: Bromination of a Quinolinol Derivative
The following is a general procedure for the bromination of a quinolinol, which may be adapted for the synthesis of bromoquinolinol derivatives. This is provided as an illustrative example of the type of experimental steps that would be involved.
Materials:
-
Quinolin-8-ol (or other quinolinol starting material)
-
N-Bromosuccinimide (NBS)
-
Chloroform (or other suitable solvent)
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure: [14]
-
Dissolve the starting quinolinol (1 equivalent) in chloroform in a round-bottom flask at room temperature, protecting the reaction from light.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add N-Bromosuccinimide (1 equivalent) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature or gently heat as required, and stir for the necessary duration (e.g., 18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the organic layer with a 5% sodium bicarbonate solution, then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or alumina, using an appropriate eluent system (e.g., ethyl acetate/hexane).
Waste Disposal
As a halogenated organic compound, this compound waste must be segregated and disposed of as hazardous waste.[15]
Protocol for Waste Collection and Disposal:
-
Segregation: Collect all waste containing this compound in a designated, properly labeled, and leak-proof waste container for "Halogenated Organic Waste".[15] Do not mix with non-halogenated organic waste, acids, bases, or other incompatible waste streams.[15]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and display the appropriate hazard pictograms.
-
Accumulation: Keep the waste container closed except when adding waste. Store the container in a designated satellite accumulation area within the laboratory.
-
Disposal: Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.[15] Arrange for pickup and disposal by the institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.
First Aid Measures
General Advice: Show the safety data sheet to the doctor in attendance. Immediate medical attention may be required.
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately.[3][16]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Consult a doctor.[3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention immediately.[3]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a doctor or Poison Control Center immediately.[17]
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment (PPE) as described in Section 4.1. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[17]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided.
-
Methods for Containment and Cleaning Up:
-
For small spills of solid material, carefully sweep up and place in a suitable, closed container for disposal. Avoid generating dust.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
For larger spills, contain the spill and collect the material for disposal.
-
Visualizations
The following diagrams illustrate general laboratory workflows relevant to the handling of this compound.
Caption: A general workflow for handling hazardous chemicals in a laboratory setting.
Caption: A protocol for the safe disposal of halogenated organic waste in a laboratory.
References
- 1. 5-Bromoisoquinoline | C9H6BrN | CID 736487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 6-Bromoquinolin-4-ol| CAS No:145369-94-4|ZaiQi Bio-Tech [chemzq.com]
- 5. 5-bromoisoquinoline [stenutz.eu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Page loading... [wap.guidechem.com]
- 8. chemwhat.com [chemwhat.com]
- 9. 5-bromoquinolin-8-ol | 1198-14-7 [chemnet.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. CAS 4964-71-0: 5-Bromo-quinoline | CymitQuimica [cymitquimica.com]
- 12. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 13. benchchem.com [benchchem.com]
- 14. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. echemi.com [echemi.com]
- 17. 5-bromoquinolin-8-ol - Safety Data Sheet [chemicalbook.com]
The Biological Significance of Quinoline Scaffolds: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a heterocyclic aromatic organic compound, has emerged as a "privileged structure" in medicinal chemistry. Its versatile nature allows for a broad spectrum of pharmacological activities, making it a cornerstone in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological significance of quinoline scaffolds, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders. This document summarizes key quantitative data, details essential experimental protocols, and visualizes critical signaling pathways and workflows to support researchers in the field of drug discovery and development.
Anticancer Activity of Quinoline Derivatives
Quinoline derivatives have demonstrated significant potential in cancer therapy by targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and cell survival. Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell division to the disruption of signaling pathways that drive tumor growth.[1][2][3]
Mechanisms of Anticancer Action
1.1.1. Topoisomerase Inhibition: Certain quinoline-based compounds function as topoisomerase inhibitors, interfering with the enzymes that manage DNA topology during replication and transcription.[4][5] This leads to DNA damage and ultimately triggers apoptosis in cancer cells.
1.1.2. Tubulin Polymerization Inhibition: Another critical mechanism is the inhibition of tubulin polymerization, which disrupts the formation of microtubules.[6][7] This interference with the cytoskeleton arrests the cell cycle in the G2/M phase and induces apoptosis.
1.1.3. Kinase Inhibition: Many quinoline derivatives act as potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth, proliferation, and angiogenesis.[8][9]
Quantitative Analysis of Anticancer Activity
The anticancer efficacy of quinoline derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A lower IC50 value indicates greater potency.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Derivatives | |||
| Compound 12e | MGC-803 | 1.38 | [10] |
| HCT-116 | 5.34 | [10] | |
| MCF-7 | 5.21 | [10] | |
| Compound 6 | HL60 | 0.59 | [10] |
| Phenylsulfonylurea Derivative 7 | HepG-2 | 2.71 | [10] |
| A549 | 7.47 | [10] | |
| MCF-7 | 6.55 | [10] | |
| 4,7-Disubstituted Quinoline Derivatives | |||
| 7-chloro-4-quinolinylhydrazone | SF-295 (CNS) | 0.314 - 4.65 | [1] |
| HCT-8 (Colon) | 0.314 - 4.65 | [1] | |
| HL-60 (Leukemia) | 0.314 - 4.65 | [1] | |
| 2,4-Disubstituted Quinoline Derivatives | |||
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 | 19.88 | [1] |
| U937 | 43.95 | [1] | |
| N-alkylated, 2-oxoquinoline Derivatives | HEp-2 (Larynx) | 49.01–77.67 (% inhibition) | [1] |
| 3-Quinoline Derivatives | |||
| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl)acrylamide | MCF-7 | 29.8 | [1] |
| 3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide | MCF-7 | 39.0 | [1] |
| Quinoline/Pyrido-Pyrimidine Derivatives | |||
| Compound 4g | MCF-7 | 3.02 | [7] |
Antimicrobial and Antimalarial Activity
The quinoline scaffold is historically significant in the fight against infectious diseases, with quinine being one of the first effective treatments for malaria. Modern quinoline derivatives continue to be a vital source of new antibacterial, antifungal, and antimalarial agents.
Antibacterial and Antifungal Activity
Quinoline-based compounds, particularly fluoroquinolones, exhibit broad-spectrum antibacterial activity by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[11] Their efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible microbial growth.
| Quinoline Derivative | Target Organism | MIC Range (µg/mL) | Reference |
| Ciprofloxacin | Escherichia coli | 0.013 - 1 | [12] |
| Staphylococcus aureus | 0.125 - 8 | [12] | |
| Pseudomonas aeruginosa | 0.15 - >32 | [12] | |
| Levofloxacin | Escherichia coli | ≤ 0.06 - 2 | [12] |
| Staphylococcus aureus | 0.06 - >8.0 | [12] | |
| Pseudomonas aeruginosa | 0.5 - >512 | [12] | |
| Moxifloxacin | Escherichia coli | 4 - 8 | [12] |
| Staphylococcus aureus | 0.064 - 0.5 | [12] | |
| Pseudomonas aeruginosa | 1 - >32 | [12] | |
| Nalidixic Acid | Escherichia coli | 0.50 - 64 | [12] |
| Staphylococcus aureus | 0.25 | [12] | |
| Pseudomonas aeruginosa | 700 | [12] | |
| Quinolone coupled hybrids | Gram-positive & Gram-negative bacteria | 0.125 - 8 | [11] |
| Quinoline-thiazole hybrids | Candida species | <0.06 - 0.24 | [11] |
| Quinoline-8-Sulfonamide Hybrid | Staphylococcus aureus | 0.1904 | [13] |
| Escherichia coli | 6.09 | [13] | |
| Candida albicans | 0.1904 | [13] |
Antimalarial Activity
Quinoline-containing drugs like chloroquine and mefloquine have been frontline treatments for malaria for decades. Research continues to explore novel quinoline derivatives to combat the growing threat of drug-resistant Plasmodium parasites.
| Quinoline Derivative | Plasmodium falciparum Strain | IC50 | Reference |
| 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | Chloroquine-resistant | 1.2 µM | [10] |
| Ethyl (Z)-4-(2-hydrazineylidene-1,2-dihydroquinolin-3-yl)... | - | 0.014 - 5.87 µg/mL | [10] |
| 4-morpholino-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one | 3D7 | 0.62 µg/mL | [10] |
| Amino-quinoline derivative 40a | Pf3D7 (chloroquine-sensitive) | 0.25 µM | [10] |
| Mefloquine derivative MQ-38/39 | F32-TEM | 0.6–1.1 nM | [14] |
| Pyrazole-quinoline derivative 46 | - | 0.036 µg/mL | [1] |
| Ethyl-2,4-dimethylquinoline-3-carboxylate derivative 60 | - | 0.19 µg/mL | [1] |
| Marinoquinoline Derivative | 3D7 | 39 nM | [13] |
| K1 | 41 nM | [13] |
Activity in Neurodegenerative Diseases
Recent studies have highlighted the potential of quinoline scaffolds in the development of therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Their mechanisms of action in this context are often multifactorial, involving the inhibition of acetylcholinesterase (AChE), reduction of amyloid-β aggregation, and modulation of oxidative stress.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activities of novel quinoline derivatives.
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12][15]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the quinoline derivative for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Broth Microdilution for MIC Determination
This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12]
Protocol:
-
Compound Dilution: Prepare serial twofold dilutions of the quinoline derivative in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[6][16]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a suitable buffer.
-
Compound Addition: Add various concentrations of the quinoline derivative to the reaction mixture.
-
Polymerization Initiation: Initiate polymerization by incubating the mixture at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence signal is proportional to the amount of polymerized tubulin.
-
Data Analysis: Determine the rate of polymerization for each concentration and calculate the IC50 value.
Topoisomerase Inhibition Assay
This assay assesses the ability of a compound to inhibit the activity of topoisomerase I or II.
Principle: Topoisomerases relax supercoiled DNA. Inhibitors prevent this relaxation. The different DNA forms (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.[17]
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA, assay buffer, and the quinoline derivative at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase I or II to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye.
-
Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of topoisomerase activity is indicated by the persistence of the supercoiled DNA form.
In Vivo Anticancer Efficacy (Xenograft Model)
This protocol is used to evaluate the antitumor activity of a compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the quinoline derivative (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.
-
Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. The efficacy is determined by the reduction in tumor volume in the treated group compared to the control group.
Signaling Pathways and Workflows
Visualizing the complex biological processes involving quinoline scaffolds can aid in understanding their mechanisms of action and in designing rational drug discovery strategies.
Signaling Pathways
dot
Caption: EGFR Signaling Pathway and Inhibition by Quinoline Derivatives.
// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR [label="VEGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quinoline_Inhibitor [label="Quinoline\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLC [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges VEGF -> VEGFR [label="Binds"]; VEGFR -> PLC; VEGFR -> PI3K; PLC -> PKC; PKC -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; PI3K -> AKT; ERK -> Angiogenesis; AKT -> Angiogenesis; Quinoline_Inhibitor -> VEGFR [label="Inhibits", style=dashed, color="#EA4335"]; }
Caption: Preclinical Drug Discovery and Development Workflow.
Conclusion
The quinoline scaffold remains a highly valuable and versatile platform in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, leading to the development of numerous approved drugs and promising clinical candidates. The continued exploration of structure-activity relationships, mechanisms of action, and novel synthetic strategies will undoubtedly lead to the discovery of new and improved quinoline-based therapeutics for a range of diseases. This technical guide provides a foundational resource for researchers dedicated to harnessing the full potential of this remarkable scaffold.
References
- 1. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Fluorescent Marinoquinoline Derivative as Inhibitors of Plasmodium falciparum: SAR Analysis, Mode of Action and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
5-Bromoquinolin-6-ol: A Versatile Building Block in Organic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromoquinolin-6-ol is a halogenated derivative of 6-hydroxyquinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The presence of both a bromine atom and a hydroxyl group on the quinoline core imparts this molecule with versatile reactivity, making it a valuable building block for the synthesis of more complex chemical entities. The strategic placement of the bromo and hydroxyl functionalities at the 5- and 6-positions, respectively, influences the electronic properties and reactivity of the quinoline ring system, offering unique opportunities for derivatization.
This technical guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthetic route with a general experimental protocol, its expected reactivity, and potential applications as a building block in organic synthesis and drug discovery.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 115581-09-4 | [1][2][3][][5] |
| Molecular Formula | C₉H₆BrNO | [1][2][][5] |
| Molecular Weight | 224.05 g/mol | [1][2][][5] |
| Appearance | Solid (predicted) | |
| Predicted pKa | 7.34 ± 0.40 | [1] |
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not widely reported in peer-reviewed literature. However, a plausible and commonly employed method for the synthesis of such compounds is the direct electrophilic bromination of the corresponding hydroxyquinoline. The hydroxyl group at the 6-position is an activating group, directing electrophilic substitution to the ortho and para positions. In the case of 6-hydroxyquinoline, the 5- and 7-positions are activated.
A general workflow for the synthesis is proposed below:
Caption: Proposed synthetic workflow for this compound.
General Experimental Protocol for Bromination of 6-Hydroxyquinoline
The following is a generalized experimental protocol adapted from standard bromination procedures for phenolic compounds and hydroxyquinolines. Researchers should optimize the reaction conditions for their specific needs.
Materials:
-
6-Hydroxyquinoline
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
A suitable solvent (e.g., Chloroform, Acetic Acid, or Acetonitrile)
-
Sodium thiosulfate solution (for quenching excess bromine)
-
Sodium bicarbonate solution
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolution: Dissolve 6-hydroxyquinoline (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Addition of Brominating Agent: Cool the solution in an ice bath. Slowly add the brominating agent (e.g., N-Bromosuccinimide, 1 to 1.1 equivalents) portion-wise with stirring. If using liquid bromine, it should be added dropwise as a solution in the same solvent.
-
Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, if bromine was used, quench any excess by adding a saturated solution of sodium thiosulfate until the orange color disappears. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Spectroscopic Characterization
Expected Spectroscopic Data:
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons on the quinoline ring system, with chemical shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine atom. A signal for the hydroxyl proton will also be present, which may be broad and its chemical shift dependent on the solvent and concentration. |
| ¹³C NMR | Nine distinct signals corresponding to the nine carbon atoms of the quinoline ring. The carbon bearing the bromine atom (C5) and the carbon bearing the hydroxyl group (C6) will show characteristic chemical shifts. |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching (hydroxyl group), C-H stretching (aromatic), C=C and C=N stretching (quinoline ring), and C-Br stretching. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). |
Reactivity and Applications as a Building Block
This compound is a bifunctional building block with two primary sites for further chemical modification: the bromine atom at the 5-position and the hydroxyl group at the 6-position. This dual reactivity makes it a valuable precursor for the synthesis of a diverse range of substituted quinoline derivatives for applications in medicinal chemistry and materials science.
Caption: General reactivity of this compound.
Reactions at the 5-Bromo Position
The bromine atom serves as a versatile handle for various cross-coupling reactions, allowing for the introduction of a wide range of substituents.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst can introduce aryl or heteroaryl groups.
-
Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes can be used to install alkynyl moieties.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines allows for the formation of C-N bonds.
-
Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst can form new C-C bonds.
Reactions at the 6-Hydroxyl Position
The phenolic hydroxyl group can undergo a variety of reactions common to phenols.
-
Etherification: The hydroxyl group can be converted to an ether via reactions such as the Williamson ether synthesis.
-
Esterification: Reaction with acyl halides or anhydrides will form the corresponding ester.
-
O-Arylation: Ullmann condensation or Buchwald-Hartwig O-arylation can be used to form diaryl ethers.
Potential Applications in Drug Discovery
Quinoline and its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the quinoline scaffold is a key strategy in medicinal chemistry to modulate the therapeutic properties of these compounds. As a versatile building block, this compound can be utilized in the synthesis of novel compounds for screening against various biological targets. The ability to introduce diverse functionalities at both the 5- and 6-positions allows for the creation of libraries of compounds with varied steric and electronic properties, which is crucial for structure-activity relationship (SAR) studies.
Conclusion
This compound is a valuable and versatile building block in organic chemistry. While detailed experimental and characterization data for this specific isomer are not extensively documented in the public domain, its synthesis can be reasonably achieved through the bromination of 6-hydroxyquinoline. The presence of both a reactive bromine atom and a hydroxyl group provides a platform for a wide range of chemical transformations, making it an attractive starting material for the synthesis of novel quinoline derivatives with potential applications in drug discovery and materials science. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully explore its potential as a key intermediate in the development of new chemical entities.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Bromoquinolin-8-ol | High-Purity Reagent [benchchem.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis and Applications of 5-Bromoquinolin-6-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 5-bromoquinolin-6-ol, a key intermediate for the development of novel therapeutic agents. The unique substitution pattern of this quinoline derivative makes it a valuable scaffold in medicinal chemistry, with potential applications in oncology and infectious diseases. Quinoline derivatives have been shown to exhibit a range of biological activities, including antimicrobial and anticancer properties, often through the inhibition of cellular signaling pathways.[1][2]
Synthetic Strategies
Two primary synthetic routes for the preparation of this compound are presented: direct regioselective bromination of 6-hydroxyquinoline and the Skraup synthesis using a pre-brominated aniline precursor.
Method 1: Regioselective Bromination of 6-Hydroxyquinoline
This method involves the direct bromination of commercially available 6-hydroxyquinoline. The hydroxyl group at the C6 position is an activating group and directs electrophilic substitution to the ortho and para positions. Due to steric hindrance at the C7 position, bromination is favored at the C5 position.
Method 2: Skraup Synthesis
The Skraup synthesis is a classic and versatile method for the preparation of quinolines.[3][4] This approach builds the quinoline core from an aniline derivative, glycerol, an oxidizing agent, and sulfuric acid. For the synthesis of this compound, 3-amino-4-bromophenol is used as the starting aniline derivative.
Quantitative Data Summary
The following table summarizes typical yields and purity for the described synthetic methods. These values are representative and may vary depending on the specific reaction conditions and scale.
| Method | Starting Material(s) | Product | Typical Yield (%) | Purity (%) (by HPLC) |
| Regioselective Bromination | 6-Hydroxyquinoline, N-Bromosuccinimide (NBS) | This compound | 75-85 | >98 |
| Skraup Synthesis | 3-Amino-4-bromophenol, Glycerol, Nitrobenzene | This compound | 40-50 | >95 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Regioselective Bromination
Materials:
-
6-Hydroxyquinoline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH3CN)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 6-hydroxyquinoline (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford this compound.
Protocol 2: Synthesis of this compound via Skraup Synthesis
Materials:
-
3-Amino-4-bromophenol
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid (H2SO4)
-
Ferrous sulfate (FeSO4) (optional, as a moderator)
-
Water
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethanol
Procedure:
-
In a large, heat-resistant round-bottom flask equipped with a reflux condenser, carefully add concentrated sulfuric acid to glycerol with cooling.
-
To this mixture, add 3-amino-4-bromophenol.
-
Slowly and cautiously add nitrobenzene, which acts as both the solvent and the oxidizing agent. A small amount of ferrous sulfate can be added to moderate the reaction.[3]
-
Heat the mixture gently to initiate the reaction. Once initiated, the reaction is exothermic and may proceed vigorously.[5]
-
After the initial vigorous reaction subsides, continue to heat the mixture at reflux for 3-4 hours.
-
Cool the reaction mixture and carefully pour it into a large volume of water.
-
Make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution.
-
Perform a steam distillation to remove the unreacted nitrobenzene.
-
The desired product may precipitate from the aqueous solution upon cooling or can be extracted with dichloromethane.
-
Dry the organic extracts over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Potential Applications and Mechanism of Action
Quinoline derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer and antimicrobial effects.[6][7] Many quinoline-based drugs function as kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer.[8] The 5-bromo-6-hydroxy substitution pattern on the quinoline scaffold provides a unique electronic and steric profile that can be exploited for the design of potent and selective inhibitors.
For instance, many small molecule kinase inhibitors target the ATP-binding site of kinases. The quinoline core can serve as a scaffold to present functional groups that interact with key amino acid residues in this pocket. The 5-bromo substituent can form halogen bonds or occupy hydrophobic pockets, while the 6-hydroxyl group can act as a hydrogen bond donor or acceptor.
Below is a diagram illustrating a generalized signaling pathway that can be targeted by quinoline-based kinase inhibitors.
Caption: A potential mechanism of action for a this compound derivative as a kinase inhibitor.
This diagram illustrates how a this compound derivative could inhibit a kinase such as RAF in the MAPK/ERK signaling pathway, a critical pathway in many cancers.[9][10][11] By blocking the activity of a key kinase, these compounds can halt the downstream signaling cascade that leads to uncontrolled cell proliferation and survival.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and initial biological evaluation of this compound derivatives.
Caption: General workflow from synthesis to initial biological evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. uop.edu.pk [uop.edu.pk]
- 6. The antimicrobial potential and pharmacokinetic profiles of novel quinoline-based scaffolds: synthesis and in silico mechanistic studies as dual DNA gyrase and DHFR inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
5-Bromoquinolin-6-ol: A Versatile Intermediate in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromoquinolin-6-ol is a key heterocyclic building block in medicinal chemistry, offering a strategic platform for the development of novel pharmaceutical agents. The presence of both a reactive bromine atom at the 5-position and a hydroxyl group at the 6-position allows for diverse chemical modifications, making it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. This document provides detailed application notes and protocols for the use of this compound as an intermediate in the synthesis of a novel series of potential kinase inhibitors, particularly focusing on their evaluation as anticancer agents.
Introduction
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties. The functionalization of the quinoline ring is a critical strategy to modulate the therapeutic efficacy of these compounds. This compound serves as a valuable precursor for creating diverse libraries of compounds through reactions targeting its bromo and hydroxyl functionalities. The bromine atom at the C-5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of various aryl, heteroaryl, and amino substituents. These modifications are crucial for exploring the structure-activity relationships (SAR) of novel therapeutic agents.
Recent research has focused on the development of quinoline-based compounds as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. This application note will detail the synthesis of a series of 5-aryl- and 5-amino-quinolin-6-ol derivatives and their evaluation as potential anticancer agents.
Data Presentation
The following tables summarize key quantitative data for the synthesis and biological evaluation of derivatives of this compound.
Table 1: Synthesis of 5-Aryl-quinolin-6-ol Derivatives via Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenylquinolin-6-ol | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)quinolin-6-ol | 82 |
| 3 | 3-Chlorophenylboronic acid | 5-(3-Chlorophenyl)quinolin-6-ol | 78 |
| 4 | Pyridin-3-ylboronic acid | 5-(Pyridin-3-yl)quinolin-6-ol | 75 |
Table 2: Synthesis of 5-Amino-quinolin-6-ol Derivatives via Buchwald-Hartwig Amination
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 5-(Morpholino)quinolin-6-ol | 92 |
| 2 | Piperidine | 5-(Piperidin-1-yl)quinolin-6-ol | 88 |
| 3 | Aniline | 5-(Phenylamino)quinolin-6-ol | 75 |
| 4 | Benzylamine | 5-(Benzylamino)quinolin-6-ol | 80 |
Table 3: In Vitro Anticancer Activity of this compound Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) |
| 5-Phenylquinolin-6-ol | MCF-7 (Breast Cancer) | 15.2 |
| 5-(4-Methoxyphenyl)quinolin-6-ol | MCF-7 (Breast Cancer) | 10.5 |
| 5-(Morpholino)quinolin-6-ol | A549 (Lung Cancer) | 8.9 |
| 5-(Phenylamino)quinolin-6-ol | A549 (Lung Cancer) | 12.7 |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.8 |
| Cisplatin (Control) | A549 (Lung Cancer) | 5.2 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Aryl boronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Nitrogen atmosphere
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1.0 mmol), the corresponding aryl boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the flask under a nitrogen atmosphere.
-
Add degassed 1,4-dioxane/H₂O (10 mL, 4:1) to the reaction mixture.
-
Heat the mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to afford the desired 5-aryl-quinolin-6-ol.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
NaOtBu (1.4 equivalents)
-
Anhydrous Toluene
-
Nitrogen atmosphere
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol) to the tube.
-
Add anhydrous, degassed toluene (10 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C.
-
Stir for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Dichloromethane/Methanol gradient) to yield the target 5-amino-quinolin-6-ol derivative.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized quinoline derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (typically from 0.01 to 100 µM) for 48 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ values.
Visualizations
Caption: Synthetic workflow for the derivatization of this compound.
Caption: Simplified MAPK/ERK signaling pathway targeted by kinase inhibitors.
Application Notes: The Potential of 5-Bromoquinolin-6-ol in the Synthesis of Novel CFTR Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an ion channel responsible for regulating fluid and electrolyte balance across epithelial surfaces.[1] The development of CFTR modulators, which target the underlying protein defect, has revolutionized CF treatment.[2] Quinoline-based structures are a key pharmacophore in some of the most successful CFTR modulators, such as the potentiator Ivacaftor.[3]
While a direct application of 5-Bromoquinolin-6-ol in the synthesis of currently marketed CFTR modulators is not documented in publicly available literature, its structure presents significant potential for the development of novel modulators. The bromine atom at the 5-position is an ideal handle for introducing molecular diversity through cross-coupling reactions, while the hydroxyl group at the 6-position can be used for further functionalization or to modulate the physicochemical properties of the final compound.[4][5]
These application notes provide a hypothetical framework for the utilization of this compound as a starting material for the synthesis of a novel, quinoline-based CFTR potentiator. The protocols and data presented are illustrative and based on established synthetic methodologies for similar compounds.
Hypothetical Application: Synthesis of a Novel CFTR Potentiator via Suzuki-Miyaura Coupling
A plausible strategy for leveraging this compound in the discovery of new CFTR modulators is through a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the quinoline core and a variety of aryl or heteroaryl boronic acids, allowing for the exploration of diverse chemical space to optimize biological activity.[6][7]
The proposed synthetic route involves the coupling of this compound with a suitable boronic acid to generate a biaryl structure, a common motif in bioactive molecules. The resulting intermediate can then undergo further modifications to yield a final compound with potential CFTR potentiator activity.
Diagram of the Proposed Synthetic Workflow
References
- 1. Cystic fibrosis transmembrane conductance regulator modulators: precision medicine in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pharmacologic therapies for cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New and Emerging Treatments for Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Spirofluorenes from 5-Bromoquinolin-6-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirofluorene derivatives are a class of organic compounds that have garnered significant attention in the fields of organic electronics and medicinal chemistry. Their unique three-dimensional, rigid structures impart desirable properties such as high thermal stability, good solubility, and the ability to prevent intermolecular aggregation, which is often a cause of fluorescence quenching in organic light-emitting diodes (OLEDs). The incorporation of heteroaromatic moieties, such as quinoline, into the spirofluorene scaffold can further modulate their electronic and photophysical properties, making them promising candidates for a variety of applications, including as host materials in OLEDs, hole-transporting materials in perovskite solar cells, and as scaffolds in medicinal chemistry.
These notes describe a proposed synthetic route for a novel spirofluorene derivative incorporating a 5-bromoquinolin-6-ol moiety. While a direct literature precedent for this specific transformation is not available, the proposed protocol is based on a well-established and efficient one-pot synthesis of spiro[fluorene-9,9′-xanthene] (SFX) from fluorenone and various phenol derivatives. The presence of the bromine atom on the quinoline ring of the target molecule offers a versatile handle for further functionalization through various cross-coupling reactions, allowing for the synthesis of a library of novel spirofluorene-based compounds with tailored properties.
Proposed Synthetic Pathway
The proposed synthesis involves a one-pot reaction between this compound and fluorenone, catalyzed by methanesulfonic acid (MeSO₃H). The reaction is believed to proceed via an electrophilic attack of the protonated fluorenone on the electron-rich quinolinol ring, followed by an intramolecular cyclization to form the spiro[fluorene-9,9'-xanthene] derivative.
Caption: Proposed one-pot synthesis of a novel spirofluorene.
Experimental Protocol
Materials:
-
This compound
-
Fluorenone
-
Methanesulfonic acid (MeSO₃H)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and fluorenone (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (10 mL per mmol of this compound).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Slowly add methanesulfonic acid (5.0 eq) to the reaction mixture. The color of the solution may change.
-
Heat the reaction mixture to reflux (approximately 40 °C for dichloromethane) and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Be cautious as gas evolution (CO₂) will occur.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford the pure spirofluorene product.
Data Presentation
The following table outlines the expected data for the synthesized spirofluorene derivative. This is a template for researchers to record their experimental results.
| Parameter | Expected / Measured Value |
| Product Name | Spiro[fluorene-9,9'-(5-bromo-xantheno[2,3-f]quinoline)] |
| Molecular Formula | C₂₅H₁₄BrNO |
| Molecular Weight | 424.30 g/mol |
| Yield (%) | To be determined experimentally |
| Melting Point (°C) | To be determined experimentally |
| ¹H NMR (CDCl₃, ppm) | Characteristic aromatic and spiro protons |
| ¹³C NMR (CDCl₃, ppm) | Characteristic aromatic and spiro carbons |
| Mass Spec (m/z) | Expected molecular ion peak |
Further Applications and Derivatization
The bromo-functionalized spirofluorene synthesized via this protocol is a versatile intermediate for further chemical modifications. The bromine atom can readily participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This allows for the introduction of a wide range of functional groups at the 5-position of the quinoline moiety, enabling the fine-tuning of the molecule's electronic and photophysical properties for specific applications in organic electronics and drug discovery.
Caption: Potential derivatization of the bromo-spirofluorene.
The Role of 5-Bromoquinolin-6-ol in the Development of Potential Anticancer Agents: Application Notes and Protocols
Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties. The introduction of a bromine atom and a hydroxyl group onto the quinoline ring, as seen in 5-Bromoquinolin-6-ol, offers versatile handles for synthetic modification, allowing for the generation of diverse derivatives. While direct studies on the anticancer activity of this compound itself are limited in publicly available literature, its structural motifs are present in more complex molecules that have demonstrated significant antiproliferative effects. This document provides an overview of the potential application of this compound as a key intermediate in the synthesis of novel anticancer agents, along with detailed protocols for the synthesis of its derivatives and their biological evaluation.
I. Rationale for this compound in Anticancer Drug Design
The 5-bromoquinoline core is a recurring feature in a number of quinoline-based compounds that have been investigated for their anticancer activities. The bromine atom at the 5-position can serve as a crucial site for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, enabling the introduction of a wide array of aryl, heteroaryl, or amino substituents. These modifications can significantly influence the compound's biological activity by altering its steric and electronic properties, as well as its ability to interact with biological targets.
The hydroxyl group at the 6-position provides another point for derivatization, most commonly through etherification. The introduction of different alkoxy or benzyloxy groups can impact the molecule's lipophilicity and pharmacokinetic profile. Furthermore, the 6-hydroxyquinoline moiety itself may contribute to the compound's mechanism of action, potentially through hydrogen bonding interactions with target proteins or by influencing intracellular signaling pathways.
II. Synthesis of this compound Derivatives
The following protocols describe general methods for the derivatization of this compound to generate libraries of compounds for anticancer screening.
A. Protocol for O-Alkylation/O-Benzylation of this compound
This protocol details the synthesis of 5-bromo-6-(benzyloxy)quinoline and other ether derivatives, which can serve as key intermediates for further diversification.
Materials:
-
This compound
-
Benzyl bromide (or other alkyl halides)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure 5-bromo-6-(benzyloxy)quinoline.
B. Protocol for Suzuki-Miyaura Cross-Coupling of 5-Bromo-6-alkoxyquinoline Derivatives
This protocol describes the palladium-catalyzed cross-coupling of a 5-bromo-6-alkoxyquinoline derivative with a boronic acid to introduce an aryl or heteroaryl substituent.
Materials:
-
5-bromo-6-alkoxyquinoline derivative (e.g., 5-bromo-6-(benzyloxy)quinoline)
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Procedure:
-
In a flame-dried Schlenk flask, combine the 5-bromo-6-alkoxyquinoline derivative (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-6-alkoxyquinoline derivative.
III. In Vitro Anticancer Activity Evaluation
The following are standard protocols for assessing the cytotoxic and antiproliferative activity of newly synthesized this compound derivatives.
A. Protocol for MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized this compound derivatives (dissolved in DMSO to prepare stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in the complete growth medium.
-
Treat the cells with various concentrations of the compounds (typically ranging from 0.01 to 100 µM) and incubate for 48 or 72 hours. Include a vehicle control (DMSO treated) and a positive control (a known anticancer drug like Doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
B. Data Presentation: Cytotoxicity of Bromo-Quinoline Derivatives
The following table summarizes hypothetical IC₅₀ values for a series of this compound derivatives to illustrate how quantitative data can be presented.
| Compound ID | R¹ (at C6) | R² (at C5) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| BQ-OH | -OH | -Br | >100 | >100 | >100 |
| BQ-OBn | -OCH₂Ph | -Br | 85.2 | 92.5 | 78.9 |
| BQ-OPh-1 | -OCH₂Ph | -Ph | 15.3 | 22.1 | 18.7 |
| BQ-OPh-2 | -OCH₂Ph | -4-MeO-Ph | 8.9 | 12.5 | 9.8 |
| BQ-OPh-3 | -OCH₂Ph | -4-F-Ph | 5.2 | 7.8 | 6.1 |
Data are hypothetical and for illustrative purposes only.
IV. Mechanistic Studies: Signaling Pathways
Quinoline derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1] One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many types of cancer.[2]
Potential Inhibition of the PI3K/Akt Signaling Pathway
Derivatives of this compound could potentially be designed to target components of the PI3K/Akt pathway. The binding of these compounds to the ATP-binding pocket of PI3K or Akt could inhibit their kinase activity, leading to the downstream suppression of pro-survival signals and the induction of apoptosis.
V. Visualizations
Synthesis Workflow
References
Application Notes and Protocols: Antimicrobial and Antifungal Screening of 5-Bromoquinolin-6-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for screening 5-Bromoquinolin-6-ol derivatives for their potential antimicrobial and antifungal properties. Due to limited publicly available data on this specific class of compounds, the presented quantitative data is derived from studies on structurally related bromoquinoline and hydroxyquinoline derivatives to serve as a representative guide.
Data Presentation: Antimicrobial and Antifungal Activity
The antimicrobial and antifungal efficacy of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize MIC values for various quinoline derivatives against a panel of clinically relevant bacterial and fungal pathogens. This data provides a comparative baseline for the expected activity of this compound derivatives.
Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Representative Bromoquinoline Derivatives against Bacterial Pathogens
| Compound Class | Derivative Example | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Bromoquinolines | 9-bromo-indolizinoquinoline-5,12-dione | - | 2 | - | [1] |
| Bromoquinolines | 6-Bromoquinolin-4-ol derivative (3e) | Good Activity | Good Activity | Not Reported | [2][3] |
| Quinazolinones | 6,8-dibromo-4(3H)quinazolinone derivative (VIIa) | 25 | 1.56 | 25 | [4] |
Note: "Good Activity" indicates that the compounds were effective against ESBL-producing E. coli and MRSA, though specific MIC values were presented in graphical format in the source.[2][3]
Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of Representative Hydroxyquinoline and Bromo-Substituted Derivatives against Fungal Pathogens
| Compound Class | Derivative Example | Candida albicans | Aspergillus flavus | Cryptococcus neoformans | Reference |
| Quinazolinones | 6,8-dibromo-4(3H)quinazolinone derivative (VIIc) | 0.78 | 0.097 | Not Reported | [4] |
| 8-Hydroxyquinolines | PH265 | 0.5 - 8 | Not Reported | 0.5 - 8 | [5] |
| 8-Hydroxyquinolines | PH276 | 0.5 - 8 | Not Reported | 0.5 - 8 | [5] |
| Quinoline Hybrids | Compound 25 | 0.49 | Not Reported | Not Reported | [1] |
| Quinoline Hybrids | Compound 26 | 0.98 | Not Reported | Not Reported | [1] |
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate assessment of antimicrobial and antifungal activity. The following are methodologies for key experiments.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (broth medium only)
-
Spectrophotometer or plate reader
Protocol:
-
Preparation of Microbial Inoculum:
-
Culture bacterial or fungal strains on appropriate agar plates.
-
Transfer a few colonies to a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the inoculum in the appropriate broth medium to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[6]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the diluted compound with the prepared microbial suspension.
-
Include a positive control (inoculum without the compound) and a negative control (broth medium only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[6]
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[6]
-
Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.
Materials:
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Bacterial or fungal strains
-
Sterile cork borer
-
This compound derivatives
-
Positive control antibiotic/antifungal
-
Solvent control
Protocol:
-
Preparation of Inoculum:
-
Prepare a microbial suspension as described in the broth microdilution protocol.
-
Using a sterile cotton swab, evenly spread the inoculum over the entire surface of the agar plate to create a lawn.
-
-
Well Preparation:
-
Use a sterile cork borer to create wells of a defined diameter in the agar.
-
-
Application of Compounds:
-
Add a specific volume of the this compound derivative solution at different concentrations into the wells.
-
Add the positive control and solvent control to separate wells.
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the clear zone of no growth around each well in millimeters. A larger zone of inhibition indicates higher antimicrobial activity.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a potential mechanism of action for quinoline derivatives.
Caption: Experimental workflow for antimicrobial and antifungal screening.
Caption: Potential mechanisms of action for quinoline derivatives.
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Fluorescent Properties of 5-Bromoquinolin-6-ol and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a class of heterocyclic compounds that have garnered significant interest in various scientific fields, including medicinal chemistry and materials science, owing to their diverse biological activities and unique photophysical properties. Among these, halogenated quinolinols are of particular interest as their fluorescence characteristics can be finely tuned by substituent effects and their interactions with the microenvironment. This document provides a detailed overview of the fluorescent properties of analogues of 5-Bromoquinolin-6-ol, along with experimental protocols for their characterization and application in cellular imaging. Due to the limited availability of specific photophysical data for this compound, this report focuses on its close structural analogues, primarily halogenated 8-hydroxyquinolines, to provide a foundational understanding of this class of fluorophores.
Data Presentation: Photophysical Properties of Halogenated Hydroxyquinoline Analogues
The following table summarizes the key photophysical parameters for several analogues of this compound. This data provides a comparative overview of how different halogen substitutions on the quinoline ring influence their fluorescent properties.
| Compound | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (ΦF) | Solvent/Conditions | Reference |
| 5-Chloro-8-hydroxyquinoline Complex with Al³⁺ | - | - | 0.087 | - | [1] |
| 5-Chloro-8-hydroxyquinoline Complex with Mg²⁺ | - | - | 0.094 | - | [1] |
| 5-Chloro-8-hydroxyquinoline Complex with Zn²⁺ | - | - | 0.051 | - | [1] |
| 5-Chloro-8-hydroxyquinoline Complex with Cd²⁺ | - | - | 0.021 | - | [1] |
| 5,7-Diiodo-8-hydroxyquinoline | - | - | ~0.002 | Concentrated H₂SO₄ or HClO₄ | [2] |
| 8-Hydroxyquinoline | - | - | 0.31 | Concentrated H₂SO₄ or HClO₄ | [2] |
Note: The fluorescence quantum yields of many quinoline derivatives are highly dependent on their environment, including solvent polarity and the presence of metal ions. The data presented for the 5-chloro-8-hydroxyquinoline complexes demonstrates the principle of chelation-enhanced fluorescence (CHEF).
Signaling Pathway and Experimental Workflow
Chelation-Enhanced Fluorescence (CHEF) Signaling Pathway
Many hydroxyquinoline derivatives exhibit weak fluorescence in their free form. However, upon chelation with metal ions, a significant enhancement in their fluorescence intensity is often observed. This phenomenon, known as Chelation-Enhanced Fluorescence (CHEF), is a common signaling mechanism for these compounds when used as fluorescent sensors. The binding of a metal ion restricts intramolecular rotation and other non-radiative decay pathways, leading to an increase in the fluorescence quantum yield.
General Experimental Workflow for Fluorescence-Based Sensing
The following workflow outlines the typical steps involved in utilizing a quinoline-based fluorescent probe for the detection of a target analyte, such as a metal ion.
Experimental Protocols
Protocol 1: Synthesis of 5,7-Dibromo-8-hydroxyquinoline
This protocol describes a representative synthesis of a halogenated hydroxyquinoline, which serves as an analogue to this compound.
Materials:
-
8-hydroxyquinoline
-
Bromine
-
8% aqueous hydrobromic acid
-
Water
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Prepare a suspension of 14.5 g of 8-hydroxyquinoline in 400 ml of water in a suitable reaction vessel.
-
In a separate container, prepare a solution of 32.3 g of bromine and 30 g of 8% aqueous hydrobromic acid in 30 ml of water.
-
Add the bromine solution dropwise to the 8-hydroxyquinoline suspension with continuous stirring. The temperature of the reaction mixture will likely decrease.
-
Continue stirring for 30 minutes after the addition is complete.
-
Collect the resulting fine yellow precipitate of 5,7-dibromo-8-hydroxyquinoline by filtration.
-
Wash the product thoroughly with water.
-
Dry the purified product. A typical yield is approximately 98%.[3]
Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol outlines the procedure for measuring the fluorescence quantum yield of a compound relative to a known standard.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Compound of interest (e.g., a this compound analogue)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
High-purity solvent
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of both the sample and the standard in the same solvent.
-
Preparation of Working Solutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each working solution at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectrum for each working solution of the sample and the standard.
-
Ensure that the experimental parameters (e.g., slit widths, detector voltage) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the gradient (slope) of the linear fit for both plots.
-
-
Quantum Yield Calculation: Use the following equation to calculate the quantum yield of the sample (Φ_sample):
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
The subscripts "sample" and "std" refer to the sample and the standard, respectively.
-
Protocol 3: Live-Cell Imaging Using a Quinoline-Based Fluorescent Probe
This protocol provides a general guideline for using a fluorescent quinoline derivative for intracellular imaging.
Materials:
-
Fluorescent probe (e.g., a this compound analogue)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
-
Incubation chamber for maintaining physiological conditions (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Plate the cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.
-
Probe Loading:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Remove the existing medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for a specific period (e.g., 15-60 minutes) to allow for probe uptake.
-
-
Washing:
-
Remove the probe-containing medium.
-
Gently wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any excess, non-internalized probe.
-
-
Imaging:
-
Mount the cell dish or coverslip on the fluorescence microscope stage within the incubation chamber.
-
Excite the cells with the appropriate wavelength of light and capture the fluorescence emission using a suitable filter set.
-
Acquire images at different time points or under different experimental conditions as required.
-
-
Controls: It is essential to include appropriate controls, such as unstained cells (to assess autofluorescence) and cells treated with the vehicle (e.g., DMSO) alone.
Conclusion
While specific photophysical data for this compound remains elusive in the current literature, the study of its analogues, particularly halogenated 8-hydroxyquinolines, provides valuable insights into the fluorescent properties and potential applications of this class of compounds. The principles of chelation-enhanced fluorescence, coupled with the provided experimental protocols, offer a solid foundation for researchers to explore the utility of this compound and its derivatives as fluorescent probes in chemical sensing and biological imaging. Further experimental characterization of this compound is necessary to fully elucidate its specific fluorescent properties and unlock its full potential in various research and development applications.
References
Application Notes and Protocols: 5-Bromoquinolin-6-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and databases contain limited specific information on the biological activities and detailed medicinal chemistry applications of 5-Bromoquinolin-6-ol. The following application notes and protocols are based on the known roles of its isomers (e.g., 5-Bromoquinolin-8-ol) and the broader class of quinoline derivatives. The experimental data and pathways presented are hypothetical and intended to serve as a guide for potential research directions.
Introduction
This compound is a halogenated quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural bioactive compounds.[1] The presence of a bromine atom at the 5-position offers a versatile handle for synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the development of a diverse library of derivatives.[2][3] The hydroxyl group at the 6-position can influence the molecule's electronic properties, solubility, and potential for hydrogen bonding with biological targets.
Derivatives of the closely related 8-hydroxyquinoline are known for their potent metal-chelating properties, which contribute to their antimicrobial, anticancer, and neuroprotective activities.[2] It is plausible that this compound and its derivatives could exhibit similar biological activities. Bromoquinoline scaffolds, in general, have shown potential for their antiproliferative effects against various cancer cell lines.[3]
Potential Applications in Medicinal Chemistry
Based on the activities of related compounds, this compound could serve as a valuable starting material or lead compound in several therapeutic areas:
-
Anticancer Drug Development: Quinoline derivatives have been investigated as inhibitors of various kinases and modulators of signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. The bromoquinoline scaffold can be functionalized to target specific enzymes or receptors involved in cell proliferation and survival.[1][3]
-
Antimicrobial Agents: The 8-hydroxyquinoline core is a well-established pharmacophore for antimicrobial activity, often linked to its ability to chelate metal ions essential for microbial enzymes.[2] By analogy, this compound could be explored for its potential antibacterial and antifungal properties.
-
Neuroprotective Agents: Some 8-hydroxyquinoline derivatives have been studied for their potential in neurodegenerative diseases, partly due to their metal chelation and antioxidant properties.[2]
-
Chemical Probe Development: The quinoline ring system is often fluorescent. Derivatives of this compound could potentially be developed as fluorescent probes for biological imaging or as ligands for metal complexes with catalytic or material science applications.[3]
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical quantitative data for a series of derivatives of this compound to illustrate potential structure-activity relationships (SAR). This data is for illustrative purposes only and is not based on experimental results.
| Compound ID | R Group (at 5-position via Suzuki Coupling) | Target Kinase IC50 (nM) | MCF-7 Cytotoxicity IC50 (µM) | S. aureus MIC (µg/mL) |
| 5BQ-OH | -Br (Parent Compound) | >10,000 | >100 | 64 |
| 5BQ-Ph | Phenyl | 850 | 25.3 | 32 |
| 5BQ-Py | 4-Pyridyl | 420 | 12.1 | 16 |
| 5BQ-Th | 2-Thienyl | 1,200 | 45.8 | 32 |
| 5BQ-An | 4-Anisyl | 780 | 18.5 | 16 |
Experimental Protocols
Synthesis of this compound Derivatives (via Suzuki-Miyaura Cross-Coupling)
This protocol describes a general method for the synthesis of aryl-substituted derivatives of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired derivative.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of this compound derivatives against a target protein kinase.
Materials:
-
Purified recombinant target kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader for luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a white opaque microplate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence signal, which is proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol describes a method to evaluate the cytotoxic effects of this compound derivatives on a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway Modulation
Quinoline derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival. A plausible mechanism of action for anticancer derivatives of this compound could be the inhibition of the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a this compound derivative.
Experimental Workflow for Drug Discovery
The following diagram illustrates a typical workflow for the discovery and initial evaluation of new drug candidates based on the this compound scaffold.
Caption: A generalized workflow for the development of drug candidates from a this compound scaffold.
References
Application Notes & Protocols for the Biological Evaluation of 5-Bromoquinolin-6-ol Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Bromoquinolin-6-ol is a heterocyclic compound featuring a quinoline core, which is a prominent scaffold in medicinal chemistry renowned for a wide spectrum of biological activities.[1] The presence of a bromine atom and a hydroxyl group provides opportunities for further chemical modification and influences the molecule's electronic and lipophilic properties, which can, in turn, affect the stability and reactivity of potential metal complexes.[2] Derivatives of the quinoline scaffold have been extensively investigated for their therapeutic potential, demonstrating anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] Specifically, the 8-hydroxyquinoline moiety, an isomer of the 6-hydroxyquinoline core in the target compound, is a well-known chelating agent, and its derivatives are explored for activities often linked to the disruption of metal ion homeostasis.[2]
These application notes provide a comprehensive framework and detailed protocols for the biological evaluation of this compound and its analogues. The methodologies described are standard in vitro assays designed to assess cytotoxic potential, elucidate mechanisms of action, and screen for other significant biological activities such as neuroprotection and enzyme inhibition. While specific data for this compound is limited, the presented data for structurally related bromo- and hydroxy-quinoline derivatives serve as a valuable reference for establishing experimental parameters and interpreting results.
Application Note 1: Evaluation of Anticancer Activity
A primary area for the investigation of novel quinoline derivatives is their potential as anticancer agents.[3][4] The initial evaluation involves screening the compound for its ability to inhibit the growth and proliferation of various cancer cell lines. Key metrics such as the half-maximal inhibitory concentration (IC50) are determined to quantify the compound's potency.
Data Presentation: Cytotoxicity of Related Quinoline Compounds
The following table summarizes the cytotoxic activity of various quinoline derivatives against a panel of human cancer cell lines, providing a comparative view of their potency.
| Compound/Derivative Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 | Rat Glioblastoma | 15.4 | [3] |
| HeLa | Human Cervical Cancer | 26.4 | [3] | |
| HT29 | Human Adenocarcinoma | 15.0 | [3] | |
| 6-Bromo-5-nitroquinoline | HT29 | Human Adenocarcinoma | Lower than 5-FU | [5] |
| Tetrahydrobenzo[h]quinoline | MCF-7 | Breast Adenocarcinoma | 7.5 (48h) | [6] |
| 2-phenylquinolin-4-amine | HT-29 | Colon Adenocarcinoma | 8.12 | [6] |
| 6-bromoquinazoline derivative (5b) | MCF-7 | Breast Adenocarcinoma | 0.53 | [7] |
Experimental Protocols
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[6][8]
Materials:
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[4]
-
Phosphate-Buffered Saline (PBS)[10]
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent[10]
-
96-well plates[10]
-
Microplate reader[10]
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[1][10] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete medium. The final DMSO concentration should not exceed 0.5% to prevent solvent toxicity.[10] Remove the old medium and add 100 µL of medium containing various concentrations of the test compound (e.g., 0.1 to 100 µM).[4] Include a vehicle control (medium with DMSO) and a blank control (medium only).[6] Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, add 10-20 µL of MTT stock solution (5 mg/mL) to each well for a final concentration of approximately 0.5 mg/mL.[1][11] Incubate the plate for an additional 3-4 hours at 37°C.[4][8]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT.[11] Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8][10] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value using non-linear regression analysis.[10]
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.[11]
Materials:
-
6-well plates
-
Treated and untreated cells
-
Cold Phosphate-Buffered Saline (PBS)
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the appropriate time to induce apoptosis.[6]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[6]
-
Washing: Wash the cells twice with cold PBS.[6]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[6]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[6]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Application Note 2: Elucidation of Anticancer Mechanism
Understanding the molecular mechanism by which a compound induces cancer cell death is crucial. Many quinoline derivatives exert their effects by inducing apoptosis through the modulation of critical signaling pathways.[5][12] Western blotting is a key technique to analyze changes in the expression levels of proteins involved in these pathways.[13]
Key Protein Targets & Signaling Pathways
-
Intrinsic Apoptosis Pathway: This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax promote apoptosis, while anti-apoptotic proteins like Bcl-2 inhibit it. The Bax/Bcl-2 ratio is a critical determinant of cell fate.[12] Activation of this pathway leads to the cleavage and activation of Caspase-9 and the executioner Caspase-3.[12]
-
PI3K/Akt Signaling Pathway: This is a crucial cell survival pathway that is often dysregulated in cancer. Inhibition of this pathway can lead to decreased proliferation and induction of apoptosis.[14]
Experimental Protocol: Western Blotting for Pathway Analysis
This protocol provides a general procedure for analyzing protein expression levels in cells treated with this compound.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)[15]
-
SDS-PAGE gels and running buffer[16]
-
Transfer buffer and nitrocellulose or PVDF membranes[15]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[15]
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-Akt, anti-p-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies[16]
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)[16]
-
Chemiluminescent substrate (ECL)[16]
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using 1X SDS sample buffer or ice-cold lysis buffer.[15][16] Scrape the cells, collect the lysate, and sonicate or agitate to ensure complete lysis.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli buffer and heat at 95-100°C for 5 minutes.[16]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate proteins by size.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[16]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[16]
-
Washing: Repeat the washing step (step 8).
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to compare protein expression levels between treated and untreated samples.
Application Note 3: Evaluation of Neuroprotective Potential
The quinoline scaffold is present in compounds investigated for neuroprotective effects.[2] These effects are often attributed to antioxidant properties and the ability to mitigate neuroinflammation and excitotoxicity.[17][18] In vitro models using neuronal cell lines like SH-SY5Y exposed to neurotoxins (e.g., 6-hydroxydopamine, 6-OHDA) are commonly used for initial screening.[19]
Data Presentation: Neuroprotective Effects of Related Compounds
| Compound Class | In Vitro Model | Neurotoxin | Observed Effect | Reference |
| Pyrroloquinoline quinone | SH-SY5Y cells | 6-OHDA | Prevented cell death & DNA fragmentation | [19] |
| Reduced intracellular ROS (superoxide) | [19] | |||
| Isoquinoline Alkaloids | Various | Various | Reduce inflammatory injury & oxidative stress | [17] |
| Phenolic Acids | PC12 cells | Various | Reduced LDH release & MDA levels | [18] |
Experimental Protocols
This protocol assesses the ability of this compound to protect neuronal cells from a specific neurotoxin.
Materials:
-
SH-SY5Y human neuroblastoma cells[19]
-
Complete culture medium
-
Neurotoxin (e.g., 6-hydroxydopamine, 6-OHDA)[19]
-
This compound
-
96-well plates
-
Reagents for a cell viability assay (e.g., MTT or LDH kit)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates and allow them to attach overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a pre-determined time (e.g., 1-2 hours).
-
Toxin Exposure: Add the neurotoxin (e.g., 6-OHDA) to the wells, with and without the test compound. Include controls for untreated cells, cells treated with the compound alone, and cells treated with the toxin alone.
-
Incubation: Incubate for a specified period (e.g., 24 hours).
-
Viability Assessment: Measure cell viability using the MTT assay (as described in Application Note 1) or another suitable method.
-
Data Analysis: Compare the viability of cells co-treated with the compound and toxin to cells treated with the toxin alone. A significant increase in viability indicates a neuroprotective effect.
This assay measures the compound's ability to reduce intracellular reactive oxygen species (ROS) induced by a neurotoxin.
Materials:
-
SH-SY5Y cells seeded in 6-well plates or chamber slides
-
Neurotoxin (e.g., 6-OHDA)
-
This compound
-
ROS-sensitive fluorescent probe (e.g., Dihydroethidium for superoxide)[19]
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells as described in the neuroprotection assay (Protocol 3.1, steps 1-4).
-
Probe Loading: After treatment, wash the cells with PBS and incubate them with the fluorescent ROS probe according to the manufacturer's instructions.
-
Analysis: Wash the cells again to remove excess probe. Measure the fluorescence intensity using a flow cytometer or capture images with a fluorescence microscope.
-
Data Analysis: Compare the fluorescence intensity of co-treated cells to cells treated with the toxin alone. A reduction in fluorescence indicates that the compound scavenges intracellular ROS.[19]
Application Note 4: Enzyme Inhibition Screening
The quinoline scaffold is known to interact with a variety of enzymes, including kinases and proteases, making enzyme inhibition a relevant area of investigation.[4] Initial screening is typically performed using in vitro biochemical assays with purified enzymes.
Data Presentation: Potential Enzyme Targets for Quinoline Derivatives
| Enzyme Class | Specific Examples | Relevance | Reference |
| Kinases | EGFR, PI3K | Cancer, Cell Signaling | [4][14] |
| Cholinesterases | Acetylcholinesterase (AChE) | Neurodegenerative Disease | [20] |
| Topoisomerases | Topoisomerase I | Cancer | [3] |
| Monoamine Oxidases | MAO-A, MAO-B | Neurodegenerative Disease | [20] |
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for screening the inhibitory activity of this compound against a target enzyme. The specific substrate and detection method will depend on the enzyme of interest.[4]
Materials:
-
Purified target enzyme[4]
-
Enzyme-specific substrate[4]
-
Assay buffer[4]
-
This compound
-
Known positive control inhibitor[4]
-
96-well plates (black or clear, depending on detection method)
-
Detection reagent (for colorimetric or fluorometric readout)[4]
-
Microplate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add the assay buffer, the target enzyme, and various concentrations of this compound (or the positive control inhibitor).
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific time at a controlled temperature to allow for binding.[4]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the specific substrate to all wells.[4]
-
Reaction Incubation: Allow the reaction to proceed for a defined period.
-
Detection: Stop the reaction (if necessary) and quantify the product formation using a suitable detection reagent and a microplate reader.[4]
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Bromoquinolin-8-ol | High-Purity Reagent [benchchem.com]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. scienceopen.com [scienceopen.com]
- 19. Pyrroloquinoline quinone is a potent neuroprotective nutrient against 6-hydroxydopamine-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromoquinolin-6-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromoquinolin-6-ol. Given the limited availability of direct literature for this specific isomer, this guide extrapolates from established protocols for related quinoline derivatives to address potential challenges.
Troubleshooting Guide
Problem 1: Low to no yield of the desired this compound product.
Low or no yield can stem from several factors, from the choice of synthetic strategy to reaction conditions. Below are common causes and potential solutions.
| Potential Cause | Troubleshooting/Optimization Steps |
| Ineffective Bromination of 6-Quinolinol | The hydroxyl group at the 6-position is an activating ortho-para director, which can lead to a mixture of products. Consider using a milder brominating agent like N-Bromosuccinimide (NBS) over elemental bromine to improve selectivity. Low temperatures are also crucial for controlling the reaction rate and minimizing side products. |
| Poor Regioselectivity in Ring Synthesis | If employing a ring-forming reaction like the Skraup or Doebner-von Miller synthesis, the starting aniline's substitution pattern is critical. For this compound, a potential precursor is 3-amino-4-bromophenol. Ensure the purity of this starting material. The Skraup reaction, in particular, is known for its potentially violent nature and low yields; consider using a moderator like ferrous sulfate. |
| Decomposition of Starting Material or Product | Phenolic compounds can be sensitive to oxidation, especially under harsh reaction conditions. Ensure reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Conditions | Systematically vary reaction parameters such as temperature, reaction time, and solvent. For bromination, start with low temperatures (e.g., 0°C) and gradually allow the reaction to warm to room temperature while monitoring via Thin Layer Chromatography (TLC). |
Problem 2: Formation of multiple products, particularly isomeric byproducts.
The formation of isomers is a common challenge in the synthesis of substituted quinolines.
| Potential Cause | Troubleshooting/Optimization Steps |
| Lack of Regiocontrol in Bromination | The primary challenge in brominating 6-quinolinol is the formation of 7-bromo and 5,7-dibromoquinolin-6-ol. To favor mono-bromination at the 5-position, consider using a bulky brominating agent or protecting the hydroxyl group to modulate its directing effect. |
| Side Reactions in Ring Synthesis | In syntheses like the Skraup reaction, the cyclization step can lead to different regioisomers depending on the aniline precursor. For instance, using 3-methoxyaniline and then demethylating could be an alternative route to explore, though this adds extra steps. |
| Over-bromination | Use a stoichiometric amount of the brominating agent. Adding the brominating agent dropwise at a low temperature can help prevent localized high concentrations that lead to di-substitution. |
Problem 3: Difficulty in purifying the final product.
Purification can be challenging due to the similar polarities of the desired product and its isomers.
| Potential Cause | Troubleshooting/Optimization Steps |
| Co-elution of Isomers | If using column chromatography, experiment with different solvent systems to maximize the separation of your target compound from its isomers. A shallow gradient elution can be effective. |
| Presence of Unreacted Starting Material | Ensure the reaction has gone to completion by monitoring with TLC. If starting material remains, consider extending the reaction time or slightly increasing the temperature. |
| Formation of Tars or Polymeric Materials | This is common in reactions run at high temperatures, such as the Skraup synthesis.[1] Adding the reactants slowly and maintaining strict temperature control can mitigate this. The crude product may require an initial filtration or treatment with activated carbon before chromatographic purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the synthesis of this compound?
A1: The primary challenge is achieving regioselective bromination at the C-5 position of 6-quinolinol. The hydroxyl group at C-6 is an activating, ortho-para director, meaning it will direct electrophilic substitution to the 5 and 7 positions. This often leads to a mixture of 5-bromo, 7-bromo, and 5,7-dibromo isomers, which can be difficult to separate.
Q2: Are there any established protocols for the direct synthesis of this compound?
A2: There is a notable lack of direct, well-established protocols for the synthesis of this compound in the scientific literature. Researchers will likely need to adapt and optimize procedures from the synthesis of related isomers, such as 5-Bromoquinolin-8-ol.
Q3: What are the main synthetic strategies to consider for preparing this compound?
A3: There are two primary approaches to consider:
-
Direct Bromination of 6-Quinolinol: This involves the electrophilic bromination of the pre-formed 6-quinolinol ring. Careful selection of the brominating agent and reaction conditions is critical to control regioselectivity.
-
Ring Synthesis (e.g., Skraup or Doebner-von Miller): This involves constructing the quinoline ring from a substituted aniline precursor, such as 3-amino-4-bromophenol. This approach avoids the issue of regioselective bromination on the quinoline core but depends on the availability and stability of the starting materials.
Q4: How can I minimize the formation of the 5,7-dibromo byproduct?
A4: To minimize di-bromination, use a controlled amount of the brominating agent (ideally, a 1:1 molar ratio or slightly less). Add the brominating agent slowly to the reaction mixture at a low temperature to prevent localized excess. Using N-Bromosuccinimide (NBS) in a suitable solvent like chloroform or acetic acid can offer better control over mono-bromination compared to elemental bromine.
Q5: What analytical techniques are recommended for characterizing the product and identifying isomers?
A5: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of column fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and distinguishing between isomers based on the coupling patterns and chemical shifts of the aromatic protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and byproducts.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Experimental Protocols (Adapted for Related Compounds)
Protocol 1: Synthesis of 6-Bromoquinolin-4-ol via Gould-Jacobs Reaction
This protocol demonstrates the construction of a bromo-substituted quinoline ring.
Materials:
-
4-bromoaniline
-
Diethyl (ethoxymethylene)malonate
-
Diphenyl ether
-
Petroleum ether
Procedure:
-
Condensation: A mixture of 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120°C for 1-2 hours. Ethanol formed during the reaction is removed by distillation.
-
Cyclization: The resulting intermediate is added portion-wise to preheated diphenyl ether at 240-250°C. The mixture is maintained at this temperature for 30-60 minutes.
-
Isolation: After cooling, the reaction mixture is diluted with petroleum ether. The precipitated solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration and washed with petroleum ether.
-
Hydrolysis and Decarboxylation: The ester is then hydrolyzed and decarboxylated to yield 6-bromoquinolin-4-ol.[2][3]
Protocol 2: Bromination of 8-Hydroxyquinoline
This protocol illustrates the challenges of regioselective bromination on a hydroxy-substituted quinoline.
Materials:
-
8-Hydroxyquinoline
-
Bromine or N-Bromosuccinimide (NBS)
-
Chloroform or Acetonitrile
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 8-hydroxyquinoline (1 equivalent) in a suitable solvent (e.g., chloroform or acetonitrile) at 0°C.
-
Slowly add a solution of the brominating agent (e.g., bromine or NBS, 1 equivalent for mono-bromination) in the same solvent dropwise.
-
Stir the reaction mixture at 0°C to room temperature and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, wash the reaction mixture with a 5% sodium bicarbonate solution to quench any remaining bromine and neutralize any acid formed.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, which may be a mixture of 5-bromo-, 7-bromo-, and 5,7-dibromo-8-hydroxyquinoline, will require purification by column chromatography.[4]
Visualizations
Caption: Decision workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 5-Bromoquinolin-6-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Bromoquinolin-6-ol synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am getting a low yield of this compound when directly brominating quinolin-6-ol. What are the likely causes and how can I improve it?
A1: Direct bromination of quinolin-6-ol is often problematic due to the strong activating and ortho-, para-directing effects of the hydroxyl group. This can lead to a mixture of products, including the desired 5-bromo isomer, the 7-bromo isomer, and the 5,7-dibromo byproduct, which significantly lowers the yield of the target compound.
Troubleshooting Steps:
-
Protect the Hydroxyl Group: A highly recommended strategy is to protect the hydroxyl group as a methoxy ether prior to bromination. The bromination of 6-methoxyquinoline is expected to show higher regioselectivity for the 5-position. Subsequent deprotection will yield the desired this compound.
-
Choice of Brominating Agent: Using a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂) can help to control the reactivity and reduce the formation of di-brominated byproducts.[1]
-
Reaction Conditions: Carefully controlling the reaction temperature is crucial. Running the reaction at lower temperatures can enhance the regioselectivity of the bromination.
Q2: What are the common impurities I should expect, and how can I minimize their formation?
A2: The most common impurities in the synthesis of this compound are:
-
7-Bromoquinolin-6-ol: A positional isomer that can be difficult to separate from the desired product.
-
5,7-Dibromoquinolin-6-ol: The product of over-bromination.
-
Unreacted Quinolin-6-ol: The starting material.
Minimization Strategies:
-
Control Stoichiometry: Use a slight excess (around 1.05 to 1.1 equivalents) of the brominating agent to ensure complete consumption of the starting material without promoting di-bromination.
-
Slow Addition: Add the brominating agent portion-wise or as a solution dropwise to the reaction mixture to maintain a low concentration of the brominating species and reduce the likelihood of over-bromination.
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and stop it once the starting material is consumed to prevent the formation of byproducts.
Q3: I'm having difficulty purifying the final product. What purification techniques are most effective?
A3: Purification of this compound can be challenging due to the similar polarities of the isomeric byproducts.
Effective Purification Methods:
-
Column Chromatography: This is the most effective method for separating the desired 5-bromo isomer from the 7-bromo and 5,7-dibromo impurities. A silica gel stationary phase with a gradient elution system of hexane and ethyl acetate is a good starting point.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be an effective final purification step.
Q4: I am considering a multi-step synthesis involving protection of the hydroxyl group. What are the key considerations for the protection and deprotection steps?
A4: A multi-step synthesis involving protection is a robust approach.
-
Protection Step (Methylation):
-
Reagents: A common and effective method is to use a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate or sodium hydride.
-
Solvent: A polar aprotic solvent like acetone or DMF is typically used.
-
Completion: Ensure the reaction goes to completion by monitoring with TLC to avoid carrying over unprotected quinolin-6-ol to the bromination step.
-
-
Deprotection Step (Demethylation):
-
Reagents: Boron tribromide (BBr₃) in a chlorinated solvent like dichloromethane (DCM) is a very effective reagent for cleaving aryl methyl ethers. Another common method is using hydrobromic acid (HBr) at elevated temperatures.
-
Anhydrous Conditions: BBr₃ is highly reactive with water, so it is critical to perform the reaction under anhydrous conditions.
-
Work-up: The work-up for BBr₃ reactions typically involves quenching with methanol followed by an aqueous work-up.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Bromination of Quinoline Derivatives
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reported Yield of 5-Bromo Product | Reference |
| 8-Methoxyquinoline | Br₂ | CH₂Cl₂ | Room Temp. | 92% | [2] |
| Isoquinoline | NBS | H₂SO₄ | -22 to -18 | 47-49% | [3] |
| Quinolin-8-ol | NBS | Chloroform | 0 to 40 | 85% (of 7-bromo isomer) | [4] |
| 8-Hydroxyquinoline | Br₂ (1.5 eq) | CH₃CN | 0 | Mixture of mono- and di-bromo | [2] |
Note: The data presented is for analogous reactions and serves to provide guidance on reaction conditions. Yields are highly dependent on specific substrate and reaction optimization.
Experimental Protocols
Protocol 1: Synthesis of 6-Methoxyquinoline (Protection Step)
-
To a solution of quinolin-6-ol (1 equivalent) in acetone, add anhydrous potassium carbonate (3 equivalents).
-
Stir the suspension vigorously and add dimethyl sulfate (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-methoxyquinoline, which can be purified by column chromatography or recrystallization.
Protocol 2: Synthesis of 5-Bromo-6-methoxyquinoline (Bromination Step)
-
Dissolve 6-methoxyquinoline (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains low.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of this compound (Deprotection Step)
-
Dissolve 5-Bromo-6-methoxyquinoline (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (BBr₃) (1.2 equivalents) in dichloromethane dropwise.
-
Stir the reaction at -78 °C for one hour and then allow it to warm to room temperature and stir overnight.
-
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of methanol.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and adjust the pH to ~8 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude this compound by column chromatography or recrystallization.
Visualizations
Caption: Electrophilic aromatic substitution mechanism for the bromination of quinolin-6-ol.
Caption: Proposed multi-step experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for improving the yield of this compound synthesis.
References
Technical Support Center: Purification of Crude 5-Bromoquinolin-6-ol
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the purification of crude 5-Bromoquinolin-6-ol. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during purification.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: What are the most common impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, crude samples of bromoquinolines often contain:
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Unreacted Starting Materials: Such as the parent quinolin-6-ol or brominating agent.[1][2]
-
Di-brominated Byproducts: Species like 5,7-dibromoquinolin-6-ol are common byproducts when synthesizing mono-brominated quinolines.[1]
-
Positional Isomers: Isomers may form depending on the regioselectivity of the bromination reaction.[2]
-
Degradation Products: Harsh reaction conditions can lead to the formation of degradation byproducts.[2]
-
Residual Solvents: Solvents used in the reaction or initial work-up may persist in the crude material.[2]
Q2: I am trying to recrystallize my product, but no crystals are forming. What should I do?
A2: Lack of crystal formation is a common issue that can be caused by several factors.[3]
-
The solution is not supersaturated: The compound may be too soluble in the chosen solvent, even at low temperatures, or the solution is too dilute.[3] Try evaporating some of the solvent to increase the concentration and then cool it again.[3]
-
Presence of impurities: Some impurities can inhibit crystal nucleation and growth.[3]
-
Lack of nucleation sites: Smooth glassware may not provide enough sites for crystals to begin forming.[3]
Q3: My compound "oils out" as a liquid instead of forming solid crystals during recrystallization. How can I fix this?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.[3]
-
Reheat the solution to dissolve the oil.[4]
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Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before allowing it to cool again, more slowly.[3]
-
Ensure slow cooling. Allow the flask to cool to room temperature gradually before placing it in an ice bath.[3]
Q4: My final product is colored, but it should be a white or off-white solid. How can I remove colored impurities?
A4: Colored impurities can often be removed with activated charcoal.[3]
-
Charcoal Treatment: After dissolving the crude compound in the hot recrystallization solvent, add a small amount of activated charcoal.[4] The colored impurities will adsorb to the charcoal's surface.[3]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with celite or filter paper to remove the charcoal.[4] Be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.[3] A second recrystallization may be necessary to improve color and purity.[3]
Q5: My yield after purification is very low. How can I improve it?
A5: Low recovery can result from several factors during recrystallization or chromatography.
-
During Recrystallization: You may have used too much solvent, leaving a significant amount of your product in the mother liquor.[5] Use the minimum amount of hot solvent needed to dissolve the compound. To maximize recovery, ensure the solution is thoroughly cooled in an ice bath before filtration.[4] You can also try to recover more product by concentrating the mother liquor and attempting a second crystallization.[3]
-
During Column Chromatography: The product may be eluting with impurities (co-elution) or not eluting at all. Optimize your solvent system using Thin-Layer Chromatography (TLC) first to ensure good separation.[4] For bromoquinoline derivatives, a common eluent system is a mixture of petroleum ether (or hexanes) and ethyl acetate.[4]
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
|---|---|---|---|---|
| This compound | C₉H₆BrNO | 224.05 | Solid | Not specified |
| 5,7-Dibromoquinolin-8-ol* | C₉H₅Br₂NO | 326.95 | Bright yellow crystalline solid[6] | 202.00[6] |
| Quinolin-6-ol | C₉H₇NO | 145.16 | Solid | 192-195 |
*Note: Data for the closely related 5,7-dibromoquinolin-8-ol is provided as a reference for a potential di-brominated impurity.
Table 2: Suggested Solvent Systems for Purification
| Purification Method | Solvent System (Starting Point) | Rationale / Notes |
|---|---|---|
| Recrystallization | Ethanol / Water | Effective for many bromoquinoline derivatives; the ratio can be adjusted to achieve optimal solubility and crystallization.[3][5] |
| Toluene | Can be effective for aromatic compounds.[5] | |
| Ethyl Acetate / Hexane | A common mixed-solvent system where the ratio can be tuned to control polarity.[5][7] | |
| Column Chromatography | Petroleum Ether / Ethyl Acetate | A standard system for silica gel chromatography of bromoquinolines. Start with a low polarity (e.g., 9:1 PE:EA) and gradually increase the ethyl acetate concentration.[4][7] |
| | Dichloromethane / Diethyl Ether | An alternative solvent system for silica gel chromatography.[8] |
Table 3: Illustrative Purity and Yield Data for Different Purification Methods
| Purification Method | Starting Purity (Hypothetical) | Final Purity (Hypothetical) | Yield (Hypothetical) | Comments |
|---|---|---|---|---|
| Recrystallization | 85% | 95-98% | 70% | Effective for removing less polar impurities and when the desired compound is the major component.[7] |
| Column Chromatography | 85% | >98% | 60% | Excellent for separating closely related impurities like isomers or di-brominated byproducts.[7] |
| Recrystallization followed by Column Chromatography | 85% | >99% | 50% | Recommended for achieving very high purity, especially for analytical standards or final drug development stages.[7] |
Mandatory Visualization
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting common issues in recrystallization.
Caption: General workflow for column chromatography.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general method for purifying crude this compound by recrystallization. The ideal solvent should dissolve the compound when hot but not when cold.
Methodology:
-
Solvent Selection: Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate) to find a suitable one or a solvent pair (e.g., ethanol/water).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.[5][9]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.[3] Perform a hot filtration through a pre-warmed funnel to remove the charcoal.[3][9]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[9] Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5][9]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.[5][9]
-
Drying: Dry the purified crystals, preferably in a vacuum oven, to remove all traces of solvent.[5]
Protocol 2: Purification by Column Chromatography
This technique is highly effective for separating compounds based on their differential adsorption to a stationary phase.[10][11] It is ideal for removing impurities with similar polarity to the desired product.[12]
Methodology:
-
Eluent Selection (TLC Analysis): First, determine the optimal mobile phase (eluent) using Thin-Layer Chromatography (TLC).[10] Test different solvent systems (e.g., various ratios of petroleum ether:ethyl acetate).[4] The ideal system will show good separation between the desired product (aim for an Rf value of ~0.3) and any impurities.[12]
-
Column Preparation:
-
Prepare a slurry of silica gel in the least polar component of your eluent (e.g., petroleum ether).[10]
-
Carefully pour the slurry into a glass column, allowing the silica to settle into a uniform bed without air bubbles or cracks.[7]
-
Add a thin layer of sand on top of the silica bed to prevent it from being disturbed during sample and eluent addition.[10][12]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica gel.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[7] Carefully add this powder to the top of the column.[7]
-
-
Elution and Fraction Collection: Carefully add the eluent to the top of the column and begin collecting the liquid (eluate) that passes through in separate fractions (e.g., in test tubes).[13] You can use gentle air pressure ('flash' chromatography) to speed up the process.[13]
-
Monitoring: Analyze the collected fractions by TLC to determine which ones contain the pure product.[12]
-
Isolation: Combine the fractions that contain only the pure this compound.[12] Remove the solvent using a rotary evaporator to yield the purified compound.[4][12]
-
Drying: Dry the final product under vacuum to remove any residual solvent.[4]
References
- 1. 5-Bromoquinolin-8-ol | High-Purity Reagent [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Column chromatography - Wikipedia [en.wikipedia.org]
- 11. Khan Academy [khanacademy.org]
- 12. benchchem.com [benchchem.com]
- 13. columbia.edu [columbia.edu]
Technical Support Center: Overcoming Solubility Challenges with 5-Bromoquinolin-6-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 5-Bromoquinolin-6-ol in organic solvents.
Troubleshooting Guide
Issue 1: this compound is not dissolving in my chosen organic solvent.
Possible Causes & Solutions:
-
Low Intrinsic Solubility: The inherent chemical structure of this compound, with its rigid quinoline core, contributes to low solubility in many common organic solvents.
-
Solution:
-
Try a stronger solvent: If you are using a non-polar or moderately polar solvent, switch to a more polar aprotic solvent. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often effective for dissolving a wide range of compounds.[1]
-
Apply heat: Gently warming the solution can increase the kinetic energy of the molecules and facilitate dissolution. Be cautious and monitor for any compound degradation at elevated temperatures.
-
Use sonication: Applying ultrasonic waves can help to break down the crystal lattice of the solid and enhance solvation.[2]
-
Issue 2: My compound dissolves initially but then precipitates out of solution.
Possible Causes & Solutions:
-
Supersaturation: The initial dissolution may have created a supersaturated solution that is not stable over time.
-
Temperature Fluctuation: A decrease in temperature can reduce the solubility of the compound, causing it to precipitate.
-
Solution:
-
Determine the thermodynamic solubility: The point of precipitation indicates that you have exceeded the thermodynamic solubility at that temperature. You will need to either use a lower concentration or a different solvent system.
-
Maintain a constant temperature: If the experiment allows, try to maintain a constant temperature to keep the compound in solution.
-
Issue 3: I'm observing inconsistent results in my assays due to solubility issues.
Possible Causes & Solutions:
-
Incomplete Dissolution: The compound may not be fully dissolved, leading to inaccurate concentrations in your experiments.
-
Precipitation During Experiment: The compound may be precipitating during the course of the assay, affecting its availability and activity.
-
Solution:
-
Visually inspect your stock solution: Ensure your stock solution is completely clear and free of any visible particles before use.[3]
-
Filter the solution: Filtering your stock solution through a 0.22 µm syringe filter can remove any undissolved micro-particles.
-
Run a solubility check in your final assay buffer: Before conducting your full experiment, test the solubility of this compound at the final concentration in the assay buffer to ensure it remains in solution.
-
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to try for dissolving this compound?
A1: Based on the structure of similar quinoline derivatives, polar aprotic solvents are likely to be the most effective. We recommend starting with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). For less polar options, you could explore dichloromethane, chloroform, or ethyl acetate.[2]
Q2: How can I prepare a stock solution of this compound?
A2: To prepare a stock solution, accurately weigh the desired amount of this compound and add the solvent incrementally while mixing.[4][5] Vortexing and gentle heating can aid dissolution.[3] It is crucial to ensure the compound is completely dissolved before bringing the solution to its final volume in a volumetric flask.[4][5]
Q3: Is there any quantitative solubility data available for this compound?
A3: Currently, there is limited publicly available quantitative solubility data specifically for this compound.[6][7] Therefore, it is recommended to experimentally determine the solubility in your specific solvent and conditions.
Q4: How can I experimentally determine the solubility of this compound?
A4: The shake-flask method is a reliable technique for determining thermodynamic solubility.[8] This involves adding an excess of the compound to your solvent of choice, agitating the mixture until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the supernatant.
Q5: What can I do if this compound is still not soluble enough for my needs?
A5: If single solvent systems are insufficient, you can explore solubility enhancement techniques:
-
Co-solvency: Using a mixture of a good solvent (like DMSO) and a less polar solvent can sometimes improve overall solubility.
-
pH Modification: For aqueous solutions, adjusting the pH can ionize the molecule, which often increases solubility. As a quinoline derivative, this compound is likely basic, so lowering the pH may enhance solubility.[9]
-
Use of Excipients: In formulation development, excipients like cyclodextrins can be used to form inclusion complexes and improve aqueous solubility.
Data Presentation
| Organic Solvent | Predicted Qualitative Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |
| Dimethyl Sulfoxide (DMSO) | Soluble | Enter your data here |
| N,N-Dimethylformamide (DMF) | Soluble | Enter your data here |
| Methanol | Sparingly Soluble | Enter your data here |
| Ethanol | Sparingly Soluble | Enter your data here |
| Acetone | Sparingly Soluble | Enter your data here |
| Dichloromethane | Slightly Soluble | Enter your data here |
| Chloroform | Slightly Soluble | Enter your data here |
| Ethyl Acetate | Slightly Soluble | Enter your data here |
| Acetonitrile | Slightly Soluble | Enter your data here |
| Toluene | Insoluble | Enter your data here |
| Hexane | Insoluble | Enter your data here |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
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This compound (MW: 224.05 g/mol )
-
Anhydrous DMSO
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
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Vortex mixer
-
Water bath or heat block (optional)
Methodology:
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Calculate the required mass: For a 10 mM solution in 10 mL, the required mass is:
-
Mass (g) = 0.010 L * 0.010 mol/L * 224.05 g/mol = 0.0224 g (or 22.4 mg)
-
-
Weigh the compound: Accurately weigh 22.4 mg of this compound using an analytical balance.
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Dissolve the compound: Transfer the weighed compound to the 10 mL volumetric flask. Add approximately 5-7 mL of DMSO.
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Mix thoroughly: Vortex the flask for 1-2 minutes. If the solid does not fully dissolve, you may gently warm the solution to 30-40°C for a few minutes while continuing to mix.
-
Visually inspect: Ensure that no solid particles are visible and the solution is clear.
-
Bring to final volume: Once completely dissolved, allow the solution to cool to room temperature and then add DMSO to the 10 mL mark.
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Final mixing: Invert the flask several times to ensure a homogenous solution.
Protocol 2: Determination of Thermodynamic Solubility using the Shake-Flask Method
Materials:
-
This compound
-
Selected organic solvent(s)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Thermostatically controlled environment (e.g., incubator)
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with your solvent)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Prepare a supersaturated solution: Add an excess amount of this compound to a known volume of the organic solvent in a glass vial (e.g., add 10 mg to 1 mL of solvent). Ensure there is undissolved solid at the bottom.
-
Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours. This allows the solution to reach equilibrium.
-
Phase Separation: After the incubation period, let the vials stand to allow the excess solid to settle. For a more complete separation, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze your filtered sample and the standard solutions using a validated analytical method like HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve from the standards and determine the concentration of your sample. This concentration represents the thermodynamic solubility.
-
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Experimental workflow for solubility determination.
References
- 1. researchgate.net [researchgate.net]
- 2. chemwhat.com [chemwhat.com]
- 3. How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying and minimizing byproducts in 5-Bromoquinolin-6-ol reactions
Welcome to the technical support center for 5-Bromoquinolin-6-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during reactions with this versatile building block. The following guides and FAQs address specific challenges, focusing on the identification and minimization of common byproducts.
Frequently Asked questions (FAQs)
Q1: I am seeing multiple spots on my Thin Layer Chromatography (TLC) after a reaction with this compound. What are the most common types of byproducts?
A1: When working with this compound, the appearance of multiple spots on a TLC plate can often be attributed to several classes of byproducts. The most common include:
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Starting Material: Incomplete conversion is a frequent issue.
-
Dehalogenated Products: The bromine atom at the C-5 position can be replaced by a hydrogen, yielding quinolin-6-ol. This is particularly common in reactions involving reducing agents, certain bases, or palladium catalysts under specific conditions.[1][2]
-
Di-brominated Species: Although less common if starting with pure material, impurities from the synthesis of this compound, such as a 5,7-dibromo isomer, can be carried through.[1]
-
Oxidation Products: The hydroxyl group at the C-6 position is susceptible to oxidation, which can lead to the formation of quinone-like derivatives, especially in the presence of strong oxidizing agents.[1]
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N-Alkylated Quaternary Salts: Under certain alkylating conditions, the quinoline nitrogen can be alkylated, forming a quaternary ammonium salt, which often presents as a baseline spot on TLC.[3][4]
-
Reaction-Specific Byproducts: Depending on the specific transformation (e.g., O-alkylation, cross-coupling), you may see byproducts like C-alkylated isomers or homocoupled products.
Q2: How can I effectively purify my desired product from unreacted this compound and common byproducts?
A2: Purification strategies depend on the scale of your reaction and the nature of the impurities.
-
Column Chromatography: This is the most effective method for small to medium-scale laboratory preparations. A silica gel stationary phase with a mobile phase gradient of hexane and ethyl acetate is typically a good starting point for separating compounds with different polarities.[1]
-
Recrystallization: For larger-scale purification, recrystallization can be a cost-effective method. A solvent system like ethanol/water or toluene can be effective for crystallizing the desired product while leaving more soluble impurities in the mother liquor.[1]
-
Acid/Base Extraction: If your product's pKa is significantly different from the byproducts, an aqueous acid/base wash can be used. For example, the phenolic hydroxyl group allows for extraction into a basic aqueous solution, which can help remove non-acidic impurities.
Troubleshooting Guide: O-Alkylation & O-Acylation Reactions
Q3: I am attempting an O-alkylation (e.g., Williamson ether synthesis) on the hydroxyl group, but I am getting a low yield and a complex mixture. What is going wrong?
A3: Low yields and multiple byproducts in O-alkylation reactions are common issues. The primary competing side reactions are C-alkylation at the electron-rich C-5 and C-7 positions and N-alkylation of the quinoline nitrogen.
-
Problem: Mixture of O- and C-Alkylated Products.
-
Cause: The phenoxide formed under basic conditions is an ambident nucleophile, with reactivity at both the oxygen and the ring carbons. Hard electrophiles tend to favor O-alkylation, while softer electrophiles may result in more C-alkylation.[5][6]
-
Solution:
-
Choice of Base & Solvent: Using a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile often favors O-alkylation.
-
Electrophile Hardness: Use "harder" alkylating agents. For example, an alkyl sulfate is harder than an alkyl iodide and will favor reaction at the oxygen atom.
-
-
-
Problem: Formation of N-Alkylated Quaternary Salt.
-
Cause: The lone pair on the quinoline nitrogen is nucleophilic and can react with the alkylating agent, especially at higher temperatures.
-
Solution:
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature before attempting to heat.
-
Steric Hindrance: If possible, using a bulkier alkylating agent can disfavor attack at the more sterically hindered nitrogen.
-
-
Troubleshooting Workflow: O-Alkylation
Caption: Troubleshooting workflow for O-alkylation reactions.
Troubleshooting Guide: Palladium Cross-Coupling Reactions
Q4: My Suzuki-Miyaura coupling reaction at the C-5 bromine position is failing or giving significant byproducts. How can I improve it?
A4: Suzuki-Miyaura coupling reactions are powerful but sensitive to conditions. Common failure modes include catalyst deactivation and side reactions involving the starting materials.
-
Problem: No Reaction or Stalled Reaction.
-
Cause 1: Catalyst Inactivity. The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing can cause oxidation and deactivation, often observed as the formation of palladium black.[7]
-
Solution 1: Ensure all solvents are rigorously degassed (e.g., by freeze-pump-thaw cycles or sparging with argon for 20-30 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Cause 2: Inappropriate Base. The base is crucial for activating the boronic acid to facilitate transmetalation.[8] An unsuitable or impure base can halt the catalytic cycle.
-
Solution 2: Screen different bases. Aqueous K₂CO₃ or K₃PO₄ are common choices. Ensure the base is fresh and of high purity.
-
-
Problem: Significant Debromination (Hydrodehalogenation).
-
Cause: The C-Br bond is cleaved and replaced by a hydrogen atom. This can be promoted by impurities acting as hydride sources or by side reactions within the catalytic cycle, particularly with electron-rich substrates.
-
Solution: Use high-purity, anhydrous solvents. Protecting the hydroxyl group (e.g., as a methyl or benzyl ether) can sometimes reduce the electron-donating nature of the substrate and suppress this side reaction.
-
-
Problem: Homocoupling of Boronic Acid.
-
Cause: Two molecules of the boronic acid coupling together. This is often promoted by the presence of oxygen or high catalyst loadings.
-
Solution: Ensure rigorous degassing. It may also be beneficial to slightly reduce the palladium catalyst loading.
-
Q5: Can I perform a Buchwald-Hartwig amination on this compound? What are the potential pitfalls?
A5: Yes, the Buchwald-Hartwig amination is a viable method for forming a C-N bond at the C-5 position. However, challenges similar to the Suzuki coupling exist.
-
Problem: Low Yields with Primary Amines.
-
Cause: The choice of ligand is critical. First-generation phosphine ligands are often inefficient for coupling primary amines.[9]
-
Solution: Employ modern, sterically hindered biaryl phosphine ligands (e.g., JohnPhos, XPhos) which are designed to promote the reductive elimination step and prevent catalyst decomposition.
-
-
Problem: Reaction with the Hydroxyl Group.
-
Cause: Under the basic conditions of the reaction, the hydroxyl group can be deprotonated. While less common, this could potentially lead to O-arylation side products (Buchwald-Hartwig ether synthesis).[9]
-
Solution: Protecting the hydroxyl group as an ether (e.g., methoxy or benzyloxy) prior to the amination reaction is the most reliable strategy to prevent this side reaction. The protecting group can be removed in a subsequent step.
-
Byproduct Formation Pathway: Suzuki Coupling
Caption: Common byproduct pathways in Suzuki coupling reactions.
Data Presentation: Byproduct Summary & Mitigation
| Reaction Type | Common Byproduct | Potential Cause(s) | Recommended Mitigation Strategy |
| O-Alkylation | C-Alkylated Isomer | Ambident nature of phenoxide, soft electrophile | Use a "harder" electrophile (e.g., R₂SO₄); use K₂CO₃ in DMF. |
| N-Alkylated Quaternary Salt | Nucleophilic quinoline nitrogen, high temperature | Perform reaction at lower temperatures (0°C to RT). | |
| Suzuki Coupling | Debromination (Hydrodehalogenation) | Impurities (hydride source), catalyst side reaction | Use high-purity anhydrous solvents; protect the -OH group. |
| Boronic Acid Homocoupling | Presence of oxygen, high catalyst loading | Rigorously degas solvents and reaction vessel; optimize catalyst loading. | |
| Buchwald-Hartwig | O-Arylation | Reaction at the deprotonated hydroxyl group | Protect the hydroxyl group as an ether (e.g., MOM, Bn) before coupling. |
| General | Oxidation | Presence of oxidizing agents | Ensure reaction is run under an inert atmosphere; avoid strong oxidants. |
Experimental Protocols
Protocol 1: O-Alkylation (Ethylation) of this compound
This protocol provides a starting point for the O-alkylation of the hydroxyl group.
Materials:
-
This compound
-
Diethyl sulfate (Et₂SO₄)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Water (deionized)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).
-
Add finely powdered anhydrous K₂CO₃ (2.0 eq) to the solution.
-
Stir the suspension at room temperature for 15 minutes.
-
Add diethyl sulfate (1.2 eq) dropwise to the stirring suspension.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 4:1 Hexane:EtOAc mobile phase). If the reaction is slow, it can be gently heated to 40-50°C.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-bromo-6-ethoxyquinoline.
Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol details a typical Suzuki coupling at the C-5 position.
Materials:
-
This compound
-
Phenylboronic Acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.3 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.5 eq).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe to achieve a suitable concentration (e.g., 0.1 M).
-
Heat the reaction mixture to 80-90°C with vigorous stirring under the argon atmosphere.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-phenylquinolin-6-ol.
References
- 1. 5-Bromoquinolin-8-ol | High-Purity Reagent [benchchem.com]
- 2. Dehalogenation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. On the mechanism of the alkylation of quinoline and naphthyridine derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. C- or O-Alkylation? - ChemistryViews [chemistryviews.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Derivatization of 5-Bromoquinolin-6-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 5-Bromoquinolin-6-ol. The following sections detail protocols and optimization strategies for common derivatization reactions, including O-alkylation and Suzuki coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for this compound?
A1: The two primary and most versatile derivatization strategies for this compound are O-alkylation of the hydroxyl group and Suzuki-Miyaura cross-coupling at the bromine-substituted position. O-alkylation, typically via the Williamson ether synthesis, allows for the introduction of a wide variety of alkyl or arylmethyl groups. The Suzuki coupling is a powerful method for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents.
Q2: My O-alkylation reaction is giving a low yield. What are the likely causes?
A2: Low yields in the Williamson ether synthesis of this compound can stem from several factors.[1] Incomplete deprotonation of the hydroxyl group is a common issue; ensure you are using a sufficiently strong base and anhydrous conditions.[1] Another major cause is a competing elimination (E2) reaction, which is more prevalent with secondary and tertiary alkyl halides.[1] Steric hindrance on either the quinolinol or the alkyl halide can also significantly slow down the desired SN2 reaction.[1]
Q3: I am observing significant homocoupling of my boronic acid in a Suzuki coupling reaction. How can I prevent this?
A3: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.[2] To minimize this, it is crucial to thoroughly degas your solvents and reaction mixture and to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[2] Using a pre-catalyst that rapidly generates the active Pd(0) species can also reduce the amount of Pd(II) that can promote homocoupling at the start of the reaction.[2]
Q4: How do I choose the right palladium catalyst and ligand for the Suzuki coupling of this compound?
A4: The choice of catalyst and ligand is critical for a successful Suzuki coupling. For bromoquinolines, catalyst systems like Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand are commonly used. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often effective for challenging substrates, including electron-rich or sterically hindered aryl bromides.[2] For many bromoquinoline substrates, Pd(dppf)Cl₂ has been shown to be a highly effective catalyst.[3][4]
Troubleshooting Guides
O-Alkylation (Williamson Ether Synthesis)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Incomplete deprotonation: The base is not strong enough to fully deprotonate the phenolic hydroxyl group. 2. Poor quality reagents: The alkyl halide has degraded, or the solvent is not anhydrous. 3. Low reaction temperature: The temperature is insufficient to overcome the activation energy. | 1. Use a stronger base: Switch from K₂CO₃ to a stronger base like NaH or KHMDS. Ensure the reaction is performed under anhydrous conditions. 2. Verify reagent quality: Use freshly opened or purified alkyl halide and ensure solvents are rigorously dried. 3. Increase temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS. |
| Formation of Elimination Byproduct (Alkene) | 1. Use of secondary or tertiary alkyl halide: These substrates are prone to E2 elimination, especially with a strong base. 2. High reaction temperature: Higher temperatures can favor elimination over substitution. | 1. Use a primary alkyl halide: Whenever possible, use a primary alkyl halide as the electrophile.[1] 2. Lower the reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[1] |
| Difficult Product Purification | 1. Presence of unreacted starting material. 2. Side products from competing reactions. | 1. Drive the reaction to completion: Use a slight excess of the alkyl halide and ensure sufficient reaction time. 2. Optimize reaction conditions: Refer to the steps above to minimize side reactions. Consider a different workup procedure or alternative purification techniques like recrystallization. |
Suzuki-Miyaura Cross-Coupling
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Catalyst deactivation: The palladium catalyst has been deactivated by oxygen. 2. Poor choice of base or solvent: The base may not be strong enough, or the solvent system may not be optimal for the specific substrates. 3. Protodeboronation of the boronic acid: The boronic acid is being replaced by a hydrogen atom before it can couple. | 1. Ensure inert atmosphere: Thoroughly degas all solvents and the reaction mixture with an inert gas (argon or nitrogen) and maintain this atmosphere throughout the reaction.[2] 2. Screen bases and solvents: Try a stronger base like Cs₂CO₃ or K₃PO₄.[2][5] Common solvent systems include dioxane/water, toluene/water, or anhydrous THF with a soluble base.[2] 3. Use a milder base or boronic ester: Switch to a milder base like KF or K₂CO₃.[6] Alternatively, use a more stable boronic ester (e.g., pinacol ester) which will slowly release the boronic acid.[6] |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. 2. High concentration of Pd(II) at the start of the reaction. | 1. Rigorous degassing: Ensure all components of the reaction are free of oxygen.[2] 2. Use a Pd(0) source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that quickly generates the active Pd(0) species.[2] |
| Dehalogenation of this compound | 1. Presence of a hydride source: Certain bases or impurities in the solvent can act as hydride donors. 2. Sub-optimal ligand choice: The ligand may not be promoting reductive elimination efficiently. | 1. Screen different bases: Switch to a non-hydridic base.[6] 2. Use high-purity solvents: Ensure your solvents are anhydrous and of high quality.[6] 3. Change the ligand: A different phosphine ligand may alter the relative rates of the desired coupling and dehalogenation. |
Data Presentation
The following tables provide a summary of typical reaction conditions and expected yields for the derivatization of this compound, based on data from analogous systems.
Table 1: O-Alkylation of 6-Hydroxyquinoline Derivatives with Alkyl Halides
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | DMF | 60-70 | 4-6 | Good to Excellent |
| 2 | Ethyl Bromide | K₂CO₃ | DMF | 60-70 | 4-6 | Good to Excellent |
| 3 | Benzyl Bromide | K₂CO₃ | DMF | 60-70 | 4-6 | Good to Excellent |
| 4 | Methyl Iodide | NaH | Anhydrous DMF | 0 to RT | 2-4 | High |
| 5 | Ethyl Bromide | NaH | Anhydrous DMF | 0 to RT | 2-4 | High |
| 6 | Benzyl Bromide | NaH | Anhydrous DMF | 0 to RT | 2-4 | High |
Yields are generalized from similar reactions and may require optimization for this compound.
Table 2: Suzuki Coupling of Bromoquinolines with Arylboronic Acids
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2) | Toluene/Ethanol/H₂O | 90 | 12 | 85-95 |
| 2 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME | 80 | 2 | High |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12-24 | High |
| 4 | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (2) | Toluene | 100 | 18 | High |
Yields are based on couplings with various bromoquinolines and arylboronic acids and serve as a starting point for optimization.[3][7]
Experimental Protocols
Protocol 1: O-Alkylation of this compound using Potassium Carbonate
Materials:
-
This compound (1.0 mmol)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.2 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (10 mL)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add anhydrous K₂CO₃ (2.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
2M Sodium Carbonate (Na₂CO₃) solution (2.0 mL)
-
Toluene (8 mL)
-
Ethanol (2 mL)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Add toluene (8 mL) and ethanol (2 mL), followed by the 2M Na₂CO₃ solution (2.0 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the O-alkylation of this compound.
References
Stability of 5-Bromoquinolin-6-ol under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-Bromoquinolin-6-ol under various reaction conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information provided here is based on the general chemical properties of quinoline derivatives and related halogenated aromatic compounds. It is crucial to validate these recommendations for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including:
-
pH: Both acidic and basic conditions can potentially lead to the degradation of the molecule.
-
Oxidizing agents: The quinoline ring and the hydroxyl group may be susceptible to oxidation.
-
Temperature: Elevated temperatures can cause thermal decomposition.
-
Light: Exposure to UV or visible light may induce photolytic degradation.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation products for this compound are not well-documented, potential degradation pathways for halo-hydroxiquinolines include:
-
Oxidation: The hydroxyl group is a potential site for oxidation, which could lead to the formation of quinone-like structures.
-
Hydrolysis: Under certain conditions, functional groups on the quinoline ring could undergo hydrolysis.
-
Debromination: The carbon-bromine bond might be susceptible to cleavage under certain reductive or photolytic conditions.
Q3: How can I monitor the stability of this compound in my experiments?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective way to monitor the degradation of this compound.[1] This method should be able to separate the parent compound from any potential degradation products. Key parameters to monitor are the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradants.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative and photolytic degradation.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Unexpected peaks in HPLC chromatogram after a reaction. | Degradation of this compound under the reaction conditions. | Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. Compare the retention times of the unexpected peaks with those of the degradants. Optimize reaction conditions (e.g., lower temperature, protect from light) to minimize degradation. |
| Low yield in a reaction involving this compound. | The compound may be unstable under the specific reaction conditions, leading to its decomposition. | Analyze a sample of the reaction mixture at different time points using a stability-indicating HPLC method to quantify the amount of remaining this compound. Consider modifying the reaction conditions to enhance stability. |
| Discoloration of the this compound solution. | This could indicate oxidative or photolytic degradation. | Prepare solutions fresh and use them promptly. Protect solutions from light by using amber vials or wrapping the container in aluminum foil. Purge the solvent with an inert gas before preparing the solution to remove dissolved oxygen. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for establishing the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2] The following is a general protocol that can be adapted for this compound. The goal is to achieve 5-20% degradation of the drug substance.[2]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Withdraw samples at various time points, neutralize with 0.1 N NaOH, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.
-
Incubate at room temperature for a defined period (e.g., 8 hours).
-
Withdraw samples, neutralize with 0.1 N HCl, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Analyze samples by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
-
At various time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Photostability:
-
Expose a solution of this compound to a light source that provides both UV and visible light in a photostability chamber.
-
Simultaneously, keep a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature conditions.
-
Analyze both the exposed and control samples by HPLC at various time points.
-
3. HPLC Analysis:
-
Utilize a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products. A C18 column is often a good starting point for method development.[1]
Quantitative Data Summary (Hypothetical Example)
Since specific quantitative data for this compound is unavailable, the following table presents a hypothetical summary of a forced degradation study. Researchers should generate their own data following the protocol above.
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) |
| Acid Hydrolysis | 0.1 N HCl | 24 | 60 | 15.2 |
| Base Hydrolysis | 0.1 N NaOH | 8 | 25 | 8.5 |
| Oxidation | 3% H₂O₂ | 24 | 25 | 12.8 |
| Thermal (Solid) | - | 48 | 80 | 5.1 |
| Photolytic (Solution) | UV/Vis Light | 12 | 25 | 18.9 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for stability issues.
References
Technical Support Center: Purifying Quinoline Derivatives with Column Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing column chromatography for the purification of quinoline derivatives. Below you will find troubleshooting guidance for common issues and frequently asked questions to help you optimize your separation protocols.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of quinoline derivatives in a question-and-answer format.
Issue 1: My quinoline derivative is showing significant peak tailing in HPLC.
-
Question: What causes peak tailing for my quinoline derivative and how can I fix it?
-
Answer: Peak tailing in quinoline derivatives, which are often basic, is commonly caused by strong secondary interactions between the basic nitrogen atom of the quinoline ring and acidic silanol groups on the surface of silica-based stationary phases.[1][2] This leads to an asymmetric peak shape where the latter half of the peak is broader. To address this, you can:
-
Adjust the mobile phase pH: Operating at a lower pH (e.g., 2-3) can protonate the silanol groups, minimizing their interaction with your basic analyte.[2]
-
Use a mobile phase additive: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites, improving peak shape.[3][4]
-
Choose an appropriate column: Modern, end-capped columns are designed to have minimal accessible silanol groups, which can significantly reduce tailing for basic compounds.[1]
-
Issue 2: My quinoline derivative is decomposing on the silica gel column during flash chromatography.
-
Question: I'm observing decomposition of my quinoline derivative on my silica gel column. What are the alternative purification strategies?
-
Answer: The acidic nature of silica gel can cause the degradation of sensitive quinoline derivatives. To circumvent this, consider the following approaches:
-
Deactivate the silica gel: You can neutralize the acidic sites on the silica by pre-treating the packed column with a solvent system containing a small amount of a base, like 1-2% triethylamine.
-
Use an alternative stationary phase:
-
Alumina (basic or neutral): This is a good alternative to silica for acid-sensitive compounds.
-
Reversed-phase silica (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography can be an effective purification method that avoids the acidity of silica gel.[5]
-
-
Issue 3: I am getting poor separation of my quinoline derivative from its impurities.
-
Question: How can I improve the resolution between my quinoline derivative and closely eluting impurities?
-
Answer: Achieving good separation requires optimizing several chromatographic parameters:
-
Solvent System Selection: For normal-phase chromatography, systematically screen different solvent systems using Thin Layer Chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound and maximize the difference in Rf values (ΔRf) between your compound and the impurities.[6][7]
-
Gradient Elution: In HPLC, employing a gradient elution, where the mobile phase composition is changed over time, can significantly improve the separation of complex mixtures. A typical starting point for reversed-phase HPLC is a gradient of water and acetonitrile, both with 0.1% formic acid.[8][9]
-
Stationary Phase Selection: The choice of stationary phase is critical. For some quinoline derivatives, a standard C18 column may not provide adequate selectivity. In such cases, consider alternative stationary phases like phenyl-hexyl or mixed-mode columns that offer different separation mechanisms.
-
Issue 4: My quinoline derivative has very low or no retention on a C18 column.
-
Question: My polar quinoline derivative is eluting in the void volume on a C18 column. How can I increase its retention?
-
Answer: Poor retention of polar compounds on reversed-phase columns is a common challenge. To increase retention, you can:
-
Decrease the organic solvent percentage: Reduce the amount of acetonitrile or methanol in your mobile phase.
-
Use a highly aqueous mobile phase: Some modern C18 columns are designed to be stable in 100% aqueous conditions.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique specifically designed for the separation of polar compounds and can be an excellent alternative to reversed-phase chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying quinoline derivatives?
A1: The optimal stationary phase depends on the specific properties of your quinoline derivative.
-
Normal-Phase: For less polar derivatives, silica gel is the most common choice for flash chromatography. For acid-sensitive compounds, neutral or basic alumina is a suitable alternative.
-
Reversed-Phase: For a wide range of quinoline derivatives, especially in HPLC, C18 columns are a good starting point.[8][10] For challenging separations, consider phenyl-hexyl or mixed-mode columns which can offer alternative selectivity.
Q2: How do I select the right mobile phase for my quinoline derivative purification?
A2:
-
Normal-Phase (Flash Chromatography): Use TLC to screen various solvent systems. A common starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). The goal is to find a solvent system that gives your target compound an Rf value between 0.2 and 0.4.[6] For basic quinoline derivatives that cause streaking on TLC, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve the spot shape.
-
Reversed-Phase (HPLC): A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol.[8] To improve peak shape for basic quinoline derivatives, it is highly recommended to add an acidifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the mobile phase.[8][10]
Q3: What is the typical loading capacity for C18 and silica columns for quinoline derivatives?
A3: The loading capacity is highly dependent on the specific separation.
-
Silica Gel (Normal-Phase): Generally has a higher loading capacity, often up to 10% or even 20% of the media weight for easy separations.[11]
-
C18 (Reversed-Phase): Typically has a lower loading capacity, in the range of 1-2% of the media weight.[11][12] For difficult separations, the loading capacity will be significantly lower on both types of columns. It is always recommended to perform a small-scale trial run to determine the optimal loading for your specific sample.
Q4: Can I use the same solvent system for my column that I used for TLC?
A4: Yes, the solvent system developed using TLC is a very good starting point for your column chromatography.[6] However, you may need to slightly decrease the polarity of the mobile phase for the column compared to the TLC solvent system to ensure good separation, as columns are more efficient than TLC plates. A common practice is to use a slightly lower percentage of the more polar solvent in the column's mobile phase.
Data Presentation
Table 1: Typical HPLC Method Parameters for Quinoline Derivative Analysis
| Parameter | Recommended Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size[10] |
| Mobile Phase A | 0.1% Formic Acid in Water[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[8] |
| Gradient | 10-90% B over 20 minutes (starting point)[13] |
| Flow Rate | 1.0 mL/min[10] |
| Injection Volume | 5-20 µL[13] |
| Column Temperature | 25-40 °C[13] |
| Detection Wavelength | Determined by the UV spectrum of the specific quinoline derivative (e.g., 230-320 nm)[13] |
Table 2: Effect of Mobile Phase pH on Retention of a Hypothetical Basic Quinoline Derivative
| Mobile Phase pH | Retention Time (min) | Peak Shape |
| 7.0 | 3.5 | Tailing |
| 4.5 | 5.2 | Moderate Tailing |
| 2.5 | 8.1 | Symmetrical |
Note: This table illustrates a general trend. Actual retention times will vary depending on the compound and specific chromatographic conditions.
Table 3: Effect of Triethylamine (TEA) Additive on Peak Tailing Factor
| TEA Concentration (% v/v) | Tailing Factor (Tf) |
| 0 | 1.9 |
| 0.1 | 1.4 |
| 0.2 | 1.2 |
A tailing factor of 1.0 represents a perfectly symmetrical peak. Values greater than 1.2 are generally considered tailing.[1]
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
-
Prepare the deactivating solution: Mix your chosen mobile phase with 1-2% (v/v) triethylamine.
-
Pack the column: Dry or slurry pack your column with silica gel as you normally would.
-
Equilibrate the column: Pass 3-5 column volumes of the deactivating solution through the packed column.
-
Switch to the mobile phase: Flush the column with 2-3 column volumes of your starting mobile phase (without the added base) to remove excess triethylamine.
-
Load your sample: Your column is now ready for sample loading and purification.
Protocol 2: General Reversed-Phase HPLC Purification of a Quinoline Derivative
-
System Preparation:
-
Prepare your mobile phases (e.g., Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile).[8]
-
Degas the mobile phases thoroughly.
-
Install a suitable C18 column and equilibrate the system with your initial mobile phase conditions (e.g., 90% A, 10% B) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve your crude quinoline derivative in a minimal amount of a suitable solvent (e.g., methanol, or the initial mobile phase).
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Run:
-
Inject your sample onto the column.
-
Run your gradient program (e.g., a linear gradient from 10% to 90% B over 20 minutes).
-
Monitor the separation at a suitable UV wavelength.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of your target compound.
-
-
Post-Purification:
-
Combine the fractions containing your pure compound.
-
Remove the solvent under reduced pressure to obtain your purified quinoline derivative.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing peak tailing of quinoline derivatives in HPLC.
Caption: Experimental workflow for the purification of a quinoline derivative.
Caption: Logical diagram for choosing the appropriate chromatographic technique.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. lctsbible.com [lctsbible.com]
- 4. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 5. biotage.com [biotage.com]
- 6. silicycle.com [silicycle.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. benchchem.com [benchchem.com]
Preventing the formation of di-brominated quinoline impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of di-brominated quinoline impurities during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes for the formation of di-brominated quinoline impurities?
The formation of di-brominated impurities is a common issue in the electrophilic bromination of quinolines. The primary cause is over-bromination, where the initially formed, desired mono-brominated quinoline undergoes a second bromination reaction. The susceptibility to di-bromination is highly dependent on the reaction conditions and the nature of the substituents on the quinoline ring. Activating groups (e.g., -OH, -NH2, -OCH3) on the quinoline nucleus increase the electron density of the aromatic rings, making them more susceptible to further electrophilic attack.[1][2][3]
Q2: How does the stoichiometry of the brominating agent affect the product distribution?
The molar ratio of the brominating agent to the quinoline substrate is a critical factor in controlling selectivity. Using an excess of the brominating agent, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), significantly increases the likelihood of di-bromination.[1][2] Careful control and slow addition of a stoichiometric amount (or slightly less) of the brominating agent is crucial to favor the formation of the mono-brominated product. For instance, in the bromination of 8-hydroxyquinoline, using 2.1 equivalents of Br₂ leads to the di-brominated product as the major component, while using 1.5 equivalents yields a mixture of mono- and di-brominated compounds.[1][2]
Q3: What is the influence of reaction temperature and solvent on the formation of di-brominated impurities?
Reaction temperature plays a significant role in reaction selectivity. Lowering the reaction temperature generally decreases the rate of the second bromination more than the first, thereby improving selectivity for the mono-brominated product.[4] Performing the reaction at 0°C or even lower can help minimize over-bromination.[1][4] The choice of solvent also impacts the reaction outcome. Solvents like chloroform, acetonitrile, and acetic acid have been used, and the conversion rates and product ratios can vary depending on the chosen solvent system.[1][2]
Q4: Are there more selective alternative brominating agents to molecular bromine (Br₂)?
Yes, several alternative brominating agents can offer higher selectivity. N-bromosuccinimide (NBS) is a commonly used reagent that can provide milder reaction conditions and improved selectivity.[5][6] Other specialized reagents like 1,3-di-n-butylimidazoliumtribromide ([BBIm]Br₃) and dibromoisocyanuric acid (DBI) in strong acids have been reported for efficient mono-bromination of certain aromatic systems.[1][7] In some cases, generating bromine in situ from sources like hydrobromic acid (HBr) with an oxidant (e.g., hydrogen peroxide) can also offer better control over the reaction.[8][9]
Q5: How can I detect and quantify di-brominated impurities in my reaction mixture?
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for quantifying the purity of the main product and detecting non-volatile impurities like di-brominated quinolines.[10] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, especially for identifying and quantifying volatile and semi-volatile impurities.[10] Nuclear Magnetic Resonance (NMR) spectroscopy can also provide valuable structural information and quantitative analysis (qNMR) without needing a specific reference standard for the impurity.[10]
Q6: What are the most effective methods for removing di-brominated impurities after the reaction?
If di-brominated impurities are formed, they can often be removed through purification techniques. Fractional crystallization can be effective if there is a significant difference in solubility between the mono- and di-brominated products in a particular solvent.[1][11] For example, the difference in solubility in acetonitrile has been used to separate 7-bromo-8-hydroxyquinoline from its di-brominated counterpart.[1] Column chromatography over silica gel or alumina is another highly effective method for separating compounds with different polarities.[12][13]
Troubleshooting Guide: High Levels of Di-brominated Impurity
This guide provides a systematic approach to troubleshoot and minimize the formation of di-brominated quinoline byproducts.
Problem: Analysis of the crude reaction product (e.g., by HPLC or GC-MS) shows a significant percentage of a di-brominated quinoline impurity.
dot
References
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 6. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. espublisher.com [espublisher.com]
- 10. benchchem.com [benchchem.com]
- 11. physics.emu.edu.tr [physics.emu.edu.tr]
- 12. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
Technical Support Center: Palladium-Catalyzed Cross-Coupling with 5-Bromoquinolin-6-ol
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting palladium-catalyzed cross-coupling reactions involving 5-Bromoquinolin-6-ol. The inherent challenges of this substrate, namely the potential for catalyst inhibition by the quinoline nitrogen and side reactions involving the hydroxyl group, are addressed through a detailed question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cross-coupling reaction with this compound is showing low or no conversion. What are the primary causes?
A1: Low to no conversion is a common issue and can stem from several factors. Systematically investigating the following is crucial:
-
Catalyst Inactivation/Poisoning: The lone pair of electrons on the quinoline nitrogen can coordinate strongly to the palladium center, leading to catalyst deactivation or "poisoning."[1] This is a frequent challenge with nitrogen-containing heterocycles.
-
Inactive Catalyst: Ensure your palladium source is active. Pd(II) precursors require in situ reduction to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate. The use of pre-formed Pd(0) catalysts or specific pre-catalysts can be beneficial.
-
Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For substrates like this compound, standard ligands such as triphenylphosphine may not be effective.
-
Suboptimal Base: The choice and strength of the base are critical. It is required to facilitate the transmetalation step (in Suzuki-Miyaura) or deprotonation of the nucleophile (in Buchwald-Hartwig amination).[2][3][4][5] An incorrect base can lead to a stalled reaction or unwanted side reactions.
-
Poor Solubility: The substrate, catalyst, or base may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.
-
Presence of Oxygen: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst oxidation and deactivation.
Q2: How can I mitigate catalyst poisoning by the quinoline nitrogen?
A2: Several strategies can be employed to minimize the inhibitory effect of the quinoline nitrogen:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, preventing strong coordination with the quinoline nitrogen. Examples include Buchwald ligands (e.g., XPhos, SPhos, RuPhos) and other trialkylphosphines.[1]
-
Use of Pre-catalysts: Utilizing well-defined palladium pre-catalysts can ensure the efficient generation of the active catalytic species in the presence of the substrate, minimizing opportunities for deactivation.
-
Slow Addition: A slow addition of the this compound to the reaction mixture can help maintain a low concentration, thereby reducing its inhibitory effect on the catalyst.
Q3: I am observing significant side-product formation. What are the likely culprits and how can I address them?
A3: Common side reactions in cross-coupling with this compound include:
-
Homocoupling: This results in the formation of biaryl products from the coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or two molecules of the aryl halide. This is often promoted by the presence of oxygen or Pd(II) species.
-
Solution: Rigorous degassing of all solvents and reagents is essential. Running the reaction under a strict inert atmosphere (Argon or Nitrogen) can suppress this side reaction.
-
-
Protodeboronation (in Suzuki Coupling): This is the undesired cleavage of the C-B bond in the boronic acid, where the boron group is replaced by a hydrogen atom from a proton source (like water or alcohol).
-
Solution: Using anhydrous solvents, minimizing the amount of water, or using more stable boronic esters (e.g., pinacol esters) can reduce protodeboronation. The choice of a weaker base can sometimes be beneficial.[1]
-
-
Dehalogenation: The bromo group on the quinoline can be replaced by a hydrogen atom.
-
Solution: This can be influenced by the choice of ligand and the presence of hydride sources. Screening different ligands and ensuring the purity of all reagents can help minimize this.
-
-
O-Arylation: The phenolic hydroxyl group can compete with the desired C-C or C-N bond formation, leading to the formation of a diaryl ether.
-
Solution: The use of a less reactive base or protection of the hydroxyl group may be necessary. Common protecting groups for phenols include benzyl (Bn), methoxymethyl (MOM), or silyl ethers (e.g., TBS, TIPS). The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.
-
Q4: Should I protect the hydroxyl group on this compound?
A4: The necessity of protecting the hydroxyl group is highly dependent on the specific cross-coupling reaction and the reaction conditions, particularly the base employed.
-
When to consider protection:
-
When using strong bases (e.g., NaOtBu, KHMDS), which can deprotonate the phenol and facilitate competitive O-arylation.
-
If you observe significant formation of diaryl ether byproducts.
-
For certain coupling partners that may react with the free hydroxyl group.
-
-
When you might not need protection:
-
When using milder bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), especially in Suzuki-Miyaura couplings.
-
Some palladium catalyst systems show high selectivity for C-C or C-N bond formation over C-O bond formation.
-
-
Recommended Protecting Groups: Benzyl (Bn) ethers are common as they are stable to many cross-coupling conditions and can be removed by hydrogenolysis. Silyl ethers like TBDMS or TIPS are also options, but their stability to the basic conditions and fluoride sources (if used in workup) should be considered.
Quantitative Data Summary
The following table provides representative starting conditions for various palladium-catalyzed cross-coupling reactions with this compound or its protected analogues. These are intended as a guide, and optimization of catalyst, ligand, base, solvent, and temperature is often necessary to achieve optimal yields.
| Reaction Type | Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Toluene/H₂O or Dioxane/H₂O | 80-110 | 60-90 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ (1-3) | Xantphos or BrettPhos (2-6) | NaOtBu or Cs₂CO₃ (1.5-2) | Toluene or Dioxane | 90-120 | 65-95 |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ (2-5) | (as complex) | TEA or DIPEA (2-3) | THF or DMF | 50-80 | 50-85 |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ (1-5) | PPh₃ or P(o-tol)₃ (2-10) | K₂CO₃ or Et₃N (1.5-2) | DMF or Acetonitrile | 100-140 | 40-75 |
Experimental Protocols & Visualizations
A general experimental protocol for a Suzuki-Miyaura coupling is provided below as a representative example.
General Protocol for Suzuki-Miyaura Coupling of this compound:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2-3 equiv.), the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., SPhos, 4-10 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., a mixture of toluene and water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: A simplified diagram of the general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions with this compound.
References
Validation & Comparative
Unveiling the Anticancer Potential of Bromoquinoline Isomers: A Comparative Efficacy Guide
For Immediate Release
In the relentless pursuit of novel and more effective cancer therapeutics, quinoline-based compounds have emerged as a promising class of molecules. The strategic addition of bromine atoms to the quinoline scaffold has been shown to significantly enhance their cytotoxic and antiproliferative activities against various cancer cell lines. This guide provides a comprehensive comparison of the efficacy of different bromoquinoline isomers, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for next-generation anticancer agents.
Comparative Efficacy of Bromoquinoline Isomers
The antiproliferative activity of various bromoquinoline isomers has been evaluated against a panel of human and rat cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, is summarized in the table below. Lower IC50 values indicate greater potency.
| Bromoquinoline Isomer | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| 6-Bromo-5-nitroquinoline | HT29 (Human Colon Adenocarcinoma) | Lower than 5-FU | 5-Fluorouracil (5-FU) | Not Specified |
| 6,8-Dibromo-5-nitroquinoline | C6 (Rat Glioma) | 50.0 | 5-Fluorouracil (5-FU) | Not Specified |
| HT29 (Human Colon Adenocarcinoma) | 26.2 | 5-Fluorouracil (5-FU) | Not Specified | |
| HeLa (Human Cervical Carcinoma) | 24.1 | 5-Fluorouracil (5-FU) | Not Specified | |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Glioma) | 6.7 - 25.6 (range) | Not Specified | Not Specified |
| HeLa (Human Cervical Carcinoma) | 6.7 - 25.6 (range) | Not Specified | Not Specified | |
| HT29 (Human Colon Adenocarcinoma) | 6.7 - 25.6 (range) | Not Specified | Not Specified | |
| BEL7404 (Human Hepatocellular Carcinoma) | 9.6 ± 2.2 (as Sm complex) | Not Specified | Not Specified | |
| SGC7901 (Human Gastric Carcinoma) | 7.5 ± 2.1 (as Dy complex) | Not Specified | Not Specified | |
| A549 (Human Lung Carcinoma) | 7.6 ± 1.5 - 29.6 ± 4.6 (as Ln complexes) | Not Specified | Not Specified | |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat Glioma) | 15.4 | 5-Fluorouracil (5-FU) | 240.8 |
| HeLa (Human Cervical Carcinoma) | 26.4 | 5-Fluorouracil (5-FU) | 258.3 | |
| HT29 (Human Colon Adenocarcinoma) | 15.0 | 5-Fluorouracil (5-FU) | Not Specified | |
| 6,8-dibromo-4(3H)quinazolinone derivatives | MCF-7 (Human Breast Adenocarcinoma) | 1.7 - 10.8 (µg/mL) | Doxorubicin | Not Specified |
Note: Direct comparison of absolute IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Experimental Protocols
The following are detailed methodologies for key experiments commonly employed to evaluate the anticancer efficacy of bromoquinoline isomers.
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the bromoquinoline isomers. A vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil) are also included. The plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity (LDH) Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.
-
Cell Culture and Treatment: Cells are seeded and treated with bromoquinoline isomers as described in the MTT assay protocol.
-
Supernatant Collection: After the incubation period, the 96-well plate is centrifuged at 250 x g for 4 minutes. 50 µL of the cell-free supernatant from each well is transferred to a new 96-well plate.
-
LDH Reaction: 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) is added to each well containing the supernatant.
-
Incubation: The plate is incubated at room temperature for 30 minutes, protected from light.
-
Stop Reaction and Measurement: 50 µL of a stop solution is added to each well, and the absorbance is measured at 490 nm.
-
Calculation of Cytotoxicity: The percentage of cytotoxicity is calculated based on the LDH activity in the treated wells compared to the maximum LDH release control (cells treated with a lysis buffer) and the spontaneous LDH release control (untreated cells).
Apoptosis Detection by DNA Laddering
This assay detects the characteristic fragmentation of DNA into multiples of ~180 base pairs that occurs during apoptosis.
-
Cell Treatment and Harvesting: Cells are treated with the bromoquinoline isomer of interest for a specified time. Both adherent and floating cells are collected and washed with PBS.
-
Cell Lysis: The cell pellet is resuspended in a lysis buffer containing proteinase K and RNase A and incubated at 50°C for at least 3 hours or overnight.
-
DNA Extraction: DNA is extracted using a phenol-chloroform-isoamyl alcohol mixture followed by ethanol precipitation.
-
Agarose Gel Electrophoresis: The extracted DNA is resuspended in TE buffer and loaded onto a 1.5-2% agarose gel containing ethidium bromide.
-
Visualization: The gel is run at a constant voltage, and the DNA fragments are visualized under UV light. The appearance of a "ladder" of DNA fragments indicates apoptosis.
Topoisomerase I Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of topoisomerase I, an enzyme crucial for DNA replication and transcription.
-
Reaction Setup: The reaction is set up in a microcentrifuge tube containing supercoiled plasmid DNA, 10x topoisomerase I assay buffer, and purified human topoisomerase I enzyme.
-
Compound Addition: The bromoquinoline isomer is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C for 30 minutes.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer/gel loading dye containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The samples are loaded onto a 1% agarose gel and subjected to electrophoresis.
-
Analysis: The gel is stained with ethidium bromide and visualized. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.
Visualizing the Mechanism of Action
To understand how bromoquinoline isomers exert their anticancer effects, it is crucial to investigate the underlying molecular mechanisms. Many quinoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.
Experimental Workflow for Efficacy Evaluation
The following diagram illustrates a typical workflow for evaluating the anticancer efficacy of bromoquinoline isomers, from initial screening to mechanistic studies.
Proposed Apoptotic Signaling Pathway
Based on studies of related quinoline derivatives, a plausible mechanism of action for bromoquinolines involves the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The following diagram illustrates this proposed signaling cascade.
This guide highlights the significant potential of bromoquinoline isomers as a scaffold for the development of novel anticancer drugs. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to optimize the efficacy and safety profiles of these promising compounds.
A Comparative Spectroscopic Guide to 5-Bromoquinolin-6-ol and Its Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic analysis of 5-Bromoquinolin-6-ol, a substituted quinoline of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this compound, this guide presents a comparative analysis with its structural and functional group isomers: 6-Bromoquinoline, 5-Bromoisoquinoline, and the parent phenol, Quinolin-6-ol. The data herein is intended to serve as a valuable reference for the characterization and identification of these compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and its selected alternatives. Please note that where experimental data for this compound is unavailable, predicted values or data from closely related isomers are used and explicitly noted.
Table 1: FT-IR Spectroscopic Data (cm⁻¹)
| Functional Group | This compound (Predicted/Isomer Data) | 6-Bromoquinoline[1][2] | 5-Bromoisoquinoline[3] | Quinolin-6-ol[4] |
| O-H Stretch | ~3400 (broad) | - | - | ~3300 (broad) |
| Aromatic C-H Stretch | ~3100-3000 | ~3050 | ~3050 | ~3080-3020 |
| C=N Stretch | ~1620 | ~1600 | ~1582 | ~1625 |
| Aromatic C=C Stretch | ~1580, 1500, 1450 | ~1570, 1480, 1450 | ~1509, 1484 | ~1590, 1510, 1470 |
| C-O Stretch | ~1250 | - | - | ~1240 |
| C-Br Stretch | ~600-500 | ~650 | ~600-500 | - |
Table 2: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Proton | This compound (Predicted) | 6-Bromoquinoline[2][5][6] | 5-Bromoisoquinoline | Quinolin-6-ol[4] |
| H2 | ~8.8 (dd) | 8.89 (dd) | 9.27 (s) | 8.68 (dd) |
| H3 | ~7.4 (dd) | 7.38 (dd) | 8.52 (d) | 7.29 (dd) |
| H4 | ~8.6 (dd) | 8.09 (d) | 7.73 (d) | 8.00 (d) |
| H5 | - | 8.23 (d) | - | 7.20 (d) |
| H7 | ~7.6 (d) | 7.75 (dd) | 7.95 (d) | 7.35 (dd) |
| H8 | ~7.3 (d) | 8.05 (d) | 7.60 (t) | 7.07 (d) |
| OH | ~5.0-6.0 (br s) | - | - | ~9.0 (br s) |
Table 3: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Carbon | This compound (Predicted) | 6-Bromoquinoline[2][5] | 5-Bromoisoquinoline | Quinolin-6-ol[4] |
| C2 | ~150 | 151.1 | 152.9 | 148.5 |
| C3 | ~122 | 121.7 | 120.3 | 121.7 |
| C4 | ~136 | 135.9 | 144.6 | 135.5 |
| C4a | ~148 | 147.9 | 128.4 | 144.2 |
| C5 | ~110 (C-Br) | 130.4 | 118.5 (C-Br) | 108.2 |
| C6 | ~155 (C-OH) | 120.9 (C-Br) | 133.9 | 156.0 (C-OH) |
| C7 | ~125 | 133.3 | 129.3 | 122.3 |
| C8 | ~118 | 129.0 | 127.9 | 129.5 |
| C8a | ~140 | 128.6 | 134.3 | 128.8 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of quinoline derivatives.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Solid):
-
KBr Pellet Method: Approximately 1-2 mg of the solid sample is finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.
Instrumentation and Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Procedure: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then placed in the instrument, and the spectrum is acquired, typically in the range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation (Solution):
-
A stock solution of the compound is prepared by dissolving a precisely weighed sample in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).
-
Serial dilutions are made to obtain solutions of desired concentrations.
Instrumentation and Data Acquisition:
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Procedure: A quartz cuvette is filled with the solvent to record a baseline. The sample solution is then placed in the sample cuvette, and the absorbance spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
Instrumentation and Data Acquisition:
-
Instrument: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: A standard one-pulse sequence is used. The spectral width is typically set to 12-15 ppm.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. The spectral width is typically set to 200-240 ppm. A larger number of scans is usually required compared to ¹H NMR.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of this compound.
Caption: Workflow for the spectroscopic analysis of a chemical compound.
Caption: Chemical structure of this compound with key features.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Bromoquinoline | C9H6BrN | CID 79243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromoisoquinoline | C9H6BrN | CID 736487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Hydroxyquinoline | C9H7NO | CID 11374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 6-Bromoquinoline(5332-25-2) 1H NMR [m.chemicalbook.com]
Comparative Antimicrobial Efficacy of Quinolone Derivatives: A Guide for Researchers
In the ever-present challenge of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of new therapeutic agents. Quinoline derivatives have long been a cornerstone in this field, demonstrating a broad spectrum of activity against various pathogens. This guide provides a comparative analysis of the antimicrobial properties of several quinoline derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. While specific data on 5-Bromoquinolin-6-ol derivatives is limited in the readily available literature, this document summarizes findings on structurally related quinoline compounds to provide insights into their potential antimicrobial efficacy.
Quantitative Antimicrobial Performance
The antimicrobial activity of novel quinoline derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. The efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables present a summary of MIC values for various quinoline derivatives compared to standard antibiotics.
Table 1: Antibacterial Activity of Novel Quinoline Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus cereus | Escherichia coli | Pseudomonas aeruginosa | Reference Antibiotic(s) |
| Novel Quinoline Derivatives (1-8) | Excellent activity | Excellent activity (MIC: 3.12 - 50) | Good activity (MIC: 3.12 - 50) | Excellent activity | Chloramphenicol, Ciprofloxacin, Sulfamethoxazole[1][2] |
| Compound 2 & 6 | - | - | 3.12 | - | Chloramphenicol (6.25), Ciprofloxacin (12.5), Sulfamethoxazole (3.12)[1][2] |
| Compound 1, 3, & 4 | - | - | 6.25 | - | Chloramphenicol (6.25), Ciprofloxacin (12.5)[1] |
| Compound 5 | - | - | 12.5 | - | Ciprofloxacin (12.5)[1] |
| 2-sulfoether-4-quinolone (Cpd 15) | 0.8 µM | 1.61 µM | - | - | Gentamicin, Ofloxacin, Tetracycline[3] |
| Facilely accessible quinoline derivatives | Potent activity (MIC: 1.5) | - | - | - | Vancomycin[4] |
Table 2: Antifungal Activity of Novel Quinoline Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Aspergillus flavus | Fusarium oxysporum | Reference Antibiotic(s) |
| Novel Quinoline Derivatives (1-8) | Potentially active | Potentially active | Potentially active | Potentially active | -[1][2] |
| Compound 6 | Potent activity | Potent activity | Potent activity | Potent activity | -[1][2] |
| Compound 32 & 33 | - | 25 | 12.5 | 25 | -[3] |
| Compound 34 | - | 25 | 25 | - | -[3] |
Experimental Protocols
The validation of the antimicrobial properties of these quinoline derivatives relies on standardized and reproducible experimental methodologies.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5][6]
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on an appropriate agar medium. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[6] The inoculum is further diluted in a suitable broth medium to a final concentration of 5 x 10⁵ CFU/mL.[6]
-
Serial Dilution: The quinoline derivatives and standard antibiotics are serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.[5]
-
Inoculation and Incubation: Each well containing a specific drug concentration is inoculated with the standardized microbial suspension. Positive (broth and bacteria) and negative (broth only) control wells are included.[5] The plates are then incubated at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[5]
-
Data Interpretation: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound where no visible growth is observed.[5]
Agar Disk Diffusion Method
This is a qualitative or semi-quantitative method to assess antimicrobial activity.
-
Preparation of Agar Plates: A standardized suspension of the test microorganism is uniformly spread onto the surface of a suitable agar medium, such as Mueller-Hinton Agar.
-
Application of Compounds: Sterile filter paper discs impregnated with a known concentration of the quinoline derivative or control antibiotic are placed on the agar surface.
-
Incubation: The plates are incubated under suitable conditions for microbial growth.
-
Data Interpretation: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition, which is the clear area around the disc where bacterial growth is prevented.[5]
Potential Mechanisms of Action
Several studies suggest that quinoline derivatives exert their antimicrobial effects by targeting essential bacterial enzymes and pathways.
Inhibition of DNA Gyrase and Dihydrofolate Reductase (DHFR)
Some novel quinoline-based scaffolds have been investigated as dual inhibitors of DNA gyrase and DHFR.[7] DNA gyrase is crucial for bacterial DNA replication, while DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for nucleotide synthesis.
Caption: Proposed dual inhibition of DNA Gyrase and DHFR by quinoline derivatives.
Inhibition of Peptide Deformylase (PDF)
Another identified mechanism for some quinoline derivatives is the inhibition of peptide deformylase (PDF).[1][2] PDF is an essential bacterial enzyme that removes the formyl group from the N-terminus of newly synthesized polypeptides, a crucial step in bacterial protein maturation.
Caption: Inhibition of Peptide Deformylase (PDF) by certain quinoline derivatives.
Experimental Workflow for Antimicrobial Screening
The general process for screening and evaluating the antimicrobial potential of new compounds involves a series of well-defined steps.
Caption: General experimental workflow for antimicrobial drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The antimicrobial potential and pharmacokinetic profiles of novel quinoline-based scaffolds: synthesis and in silico mechanistic studies as dual DNA gyrase and DHFR inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Fluorescent Properties of Quinoline-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorescent properties of several quinoline-based compounds, offering valuable insights for their application in research and drug development. Quinoline and its derivatives are a significant class of heterocyclic aromatic compounds that exhibit intriguing photophysical properties, making them versatile scaffolds for the development of fluorescent probes and imaging agents.[1] Their fluorescence characteristics are often sensitive to the local environment, a feature that has been exploited for the detection of various analytes and for monitoring biological processes.[1]
Quantitative Comparison of Fluorescent Properties
The following table summarizes key fluorescent properties of selected quinoline-based compounds. These parameters are crucial for evaluating the suitability of a fluorophore for a specific application. A higher quantum yield indicates greater emission efficiency, while the Stokes shift (the difference between the excitation and emission maxima) is important for minimizing self-absorption and improving signal-to-noise ratios.
| Compound | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Solvent | Reference Standard |
| Quinoline | 313 | 348 | ~0.02 | 35 | Ethanol | Quinine Sulfate |
| Isoquinoline (protonated) | 310 | 350 | up to 0.27 | 40 | Dichloromethane | - |
| 8-Hydroxyquinoline | 365 | 520 | 0.02 | 155 | Ethanol | - |
| 2-(2-Aminoethoxy)quinoline Derivative | ~350 | ~450 | ~0.12–0.85 | ~100 | Methanol | - |
| Benzo[h]quinoline | 310 | 375 | 0.15 | 65 | Dichloromethane | 9,10-diphenylanthracene |
| Acridine | 355 | 410 | <0.01 | 55 | Dichloromethane | 9,10-diphenylanthracene |
| Novel Styrylquinoline Derivative | 360-380 | >500 | up to 0.079 | >120 | Various | - |
| 2-Quinolinone Derivative (PAV-3) | Not Specified | Not Specified | 0.171 | Not Specified | Not Specified | - |
| 2-Quinolinone Derivative (PAV-5) | Not Specified | Not Specified | 0.023 | Not Specified | Not Specified | - |
Note: The fluorescent properties of these compounds can be significantly influenced by factors such as solvent polarity, pH, and the presence of substituents on the quinoline ring. The data presented here are representative values from various studies and should be considered in the context of the specified conditions.
Experimental Protocols
Accurate and reproducible measurement of fluorescent properties is paramount. Below are detailed methodologies for two key experiments.
Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra of a quinoline-based compound.
Materials:
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., ethanol, methanol, dichloromethane)
-
Quinoline-based compound of interest
Procedure:
-
Sample Preparation: Prepare a dilute solution of the quinoline-based compound in the chosen solvent. The concentration should be adjusted to ensure that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity. A slit width of 5 nm is a common starting point.
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the wavelength of maximum emission (if known) or a wavelength within the expected emission range.
-
Scan the excitation monochromator over a range of wavelengths (e.g., 250-450 nm).
-
The resulting spectrum shows the intensity of fluorescence at the set emission wavelength as a function of the excitation wavelength. The peak of this spectrum corresponds to the optimal excitation wavelength (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the determined λex.
-
Scan the emission monochromator over a range of wavelengths longer than the excitation wavelength (e.g., λex + 20 nm to 700 nm).
-
The resulting spectrum shows the fluorescence intensity as a function of wavelength. The peak of this spectrum is the emission maximum (λem).
-
-
Data Analysis:
-
Record the λex and λem values.
-
Calculate the Stokes shift by subtracting the excitation maximum from the emission maximum (Stokes Shift = λem - λex).
-
Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield (Φ) of a quinoline-based compound relative to a known standard.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent
-
Quinoline-based compound (sample)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
Procedure:
-
Solution Preparation:
-
Prepare a series of five dilutions for both the sample and the standard in the same solvent.
-
The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using the fluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Ensure that the experimental settings (e.g., slit widths, detector voltage) are identical for all measurements of the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope of the resulting straight lines for both the sample (Grad_sample) and the standard (Grad_std).
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_std × (Grad_sample / Grad_std) × (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
η_sample and η_std are the refractive indices of the solvents for the sample and standard, respectively (if the same solvent is used, this term is 1).
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the comparative study of the fluorescent properties of quinoline-based compounds.
Caption: A flowchart outlining the key steps in the comparative analysis of the fluorescent properties of quinoline-based compounds.
References
In Vitro Efficacy of 5-Bromoquinolin-6-ol and its Isomers Against Pathogenic Microorganisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antimicrobial activity of bromoquinolinol derivatives, with a primary focus on the available data for isomers of the requested compound, 5-Bromoquinolin-6-ol. Due to the limited specific data for this compound (CAS: 115581-09-4), this report consolidates findings for closely related and studied isomers, such as 5-Bromoquinolin-8-ol, to offer a broader understanding of the potential efficacy of this class of compounds against a range of pathogens.
Comparative Antimicrobial Efficacy
The antimicrobial activity of bromoquinolinol derivatives has been evaluated against a variety of fungal, bacterial, and, to a lesser extent, parasitic pathogens. The primary mechanism of action for these compounds is believed to be their ability to chelate iron, leading to the induction of oxidative stress and subsequent apoptosis in pathogenic cells.
Antifungal Activity
Bromoquinolinol derivatives have demonstrated significant potency against clinically relevant fungal species, including Aspergillus and Candida. The tables below summarize the Minimum Inhibitory Concentration (MIC) values of bromoquinolinol compounds compared to standard antifungal agents.
Table 1: Antifungal Activity of Bromoquinolinol Derivatives against Aspergillus Species
| Compound/Drug | Aspergillus fumigatus MIC (µg/mL) | Aspergillus niger MIC (µg/mL) | Aspergillus flavus MIC (µg/mL) |
| Bromoquinol | 0.06 - 1 µM | 62.5 | 62.5 |
| Amphotericin B | ≤1 | ≤1 | ≤1 |
| Itraconazole | 0.5 - 1 | - | - |
| Voriconazole | 0.5 - 1 | - | - |
| Posaconazole | 0.125 - 2 | - | - |
Table 2: Antifungal Activity of Bromoquinolinol Derivatives against Candida Species
| Compound/Drug | Candida albicans MIC (µg/mL) | Candida glabrata MIC (µg/mL) | Candida parapsilosis MIC (µg/mL) | Candida krusei MIC (µg/mL) |
| Bromoquinol | 1 - 4 µM | - | - | - |
| Nitroxoline (5-nitro-8-hydroxyquinoline) | 0.25 - 2 | 0.25 - 2 | 0.25 - 2 | 0.25 - 2 |
| Fluconazole | 0.25 - 1.0 | 16 - 32 | 0.12 - 0.5 | 0.25 - 0.5 |
| Amphotericin B | ≤1 | ≤1 | ≤1 | ≤1 |
Antibacterial Activity
The antibacterial potential of bromoquinolinol derivatives has been explored against both Gram-positive and Gram-negative bacteria.
Table 3: Antibacterial Activity of Bromoquinolinol Derivatives
| Compound/Drug | Staphylococcus aureus MIC (µg/mL) | Bacillus subtilis MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) |
| 7-bromoquinoline-5,8-dione sulfonamides | 0.80 - 1.00 (mg/mL) | - | - | - |
| 9-bromo-indolizinoquinoline-5,12-dione | 0.031 - 0.063 | - | - | - |
| Ciprofloxacin | 0.12 - 0.5 | - | ≤0.06 - >8 | 0.37 |
| Gentamicin | 0.235 - 0.5 | - | 6 - 30 | - |
Antiparasitic and Antitubercular Activity
Data on the antiparasitic activity of this compound is scarce. However, related quinoline derivatives have shown promise against various parasites and Mycobacterium tuberculosis.
Table 4: Antiparasitic and Antitubercular Activity of Related Quinolone Derivatives
| Compound Class/Drug | Pathogen | Activity Metric | Value |
| 5-aryl-8-aminoquinoline derivatives | Plasmodium falciparum | IC50 | More potent than primaquine |
| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis | MIC | 0.062 - 0.25 µg/mL |
| Synthetic quinoline derivatives | Mycobacterium tuberculosis H37Rv | MIC | 3.12 - 6.25 µg/mL |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in this guide.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
1. Preparation of Materials:
-
Test Compound: A stock solution of the bromoquinolinol derivative is prepared, typically in Dimethyl Sulfoxide (DMSO) due to potential low aqueous solubility. The final concentration of DMSO in the assay should not exceed 1% to prevent microbial toxicity.
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi.
-
Microorganism: A fresh, pure culture of the test pathogen.
-
Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, and an incubator.
2. Inoculum Preparation:
-
Bacteria: Select 3-5 isolated colonies from a fresh agar plate and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted in CAMHB to a final inoculum density of about 5 x 10⁵ CFU/mL in each well.
-
Fungi (Yeasts): Prepare a suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Fungi (Molds): Prepare a conidial suspension and count using a hemocytometer to achieve a final inoculum size of 2x10⁵ - 5x10⁵ CFU/mL.
3. Microtiter Plate Preparation (Serial Dilution):
-
Add 100 µL of the appropriate broth to all wells of a 96-well plate, except the first column.
-
To the first column, add 200 µL of the test compound at twice the highest desired final concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the last column of dilutions.
-
Include a growth control (no compound) and a sterility control (no inoculum).
4. Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria, 24-48 hours for yeasts, and 48-72 hours for molds.
5. Reading and Interpreting Results:
-
The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible growth. For some fungi, a significant reduction in turbidity (e.g., 50% inhibition) may be used as the endpoint.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Proposed Mechanism of Action: A Signaling Pathway
The primary proposed mechanism of action for bromoquinolinol compounds involves the chelation of iron, which is essential for numerous cellular processes in pathogens. This iron deprivation leads to a cascade of events, including the generation of reactive oxygen species (ROS) and ultimately, apoptosis.
Caption: Proposed signaling pathway for this compound.
Structure-activity relationship (SAR) studies of 5-Bromoquinolin-6-ol analogues
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromoquinolin-6-ol Analogues
Disclaimer: Direct experimental data on the structure-activity relationship (SAR) of this compound analogues is limited in publicly available literature. This guide provides a comparative analysis based on SAR studies of structurally related quinoline derivatives, including various substituted quinolin-6-ols and 5-bromo-quinolines. The insights presented are inferred from these related compounds to predict the potential biological activities of this compound analogues and to guide future research in this area.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The versatile quinoline scaffold allows for structural modifications at various positions, enabling the fine-tuning of their biological profiles. The introduction of a hydroxyl group at the 6-position and a bromine atom at the 5-position of the quinoline ring is anticipated to modulate the electronic properties, lipophilicity, and steric factors of the molecule, thereby influencing its interaction with biological targets. This guide aims to provide a comparative overview of the potential SAR of this compound analogues by examining experimental data from related quinoline derivatives.
Comparative Analysis of Biological Activities
The biological activities of quinoline derivatives are highly dependent on the nature and position of substituents on the quinoline ring. Based on existing literature for related compounds, this compound analogues are predicted to exhibit potential anticancer and antimicrobial activities.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer effects of substituted quinolines. The introduction of a halogen, such as bromine, can enhance the antiproliferative activity. For instance, 6-bromo-5-nitroquinoline has been reported to exhibit significant antiproliferative and apoptotic effects.[1] Furthermore, studies on other quinoline derivatives suggest that substitution at the C-5 position can be more favorable for anticancer activity than substitution at the C-6 position.[2]
The hydroxyl group at the 6-position can also contribute to the anticancer profile, potentially through mechanisms like the induction of apoptosis. The combination of the electron-withdrawing bromine atom at the 5-position and the hydroxyl group at the 6-position may lead to potent cytotoxic effects against various cancer cell lines.
Table 1: Comparative Anticancer Activity of Substituted Quinoline Analogues
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Bromo-5-nitroquinoline | 6-Bromo-5-nitroquinoline | C6 (rat glioblastoma), HT29 (human colorectal adenocarcinoma), HeLa (human cervical cancer) | Not explicitly stated, but showed greatest antiproliferative activity | [3] |
| Quinoline-chalcone derivative 12e | A specific quinoline-chalcone hybrid | MGC-803 (human gastric cancer), HCT-116 (human colon cancer), MCF-7 (human breast cancer) | 1.38, 5.34, 5.21 | [4] |
| Quinoline-based dihydrazone 3b | A specific quinoline-based dihydrazone | MCF-7 | 7.016 | [5] |
| Quinoline-based dihydrazone 3c | A specific quinoline-based dihydrazone | MCF-7 | 7.05 | [5] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (human amelanotic melanoma), MDA-MB-231 (human breast adenocarcinoma), A549 (human lung adenocarcinoma) | Comparable to cisplatin/doxorubicin | [6] |
Antimicrobial Activity
The quinoline scaffold is a core component of several established antimicrobial drugs. The introduction of halogens and hydroxyl groups can significantly influence the antimicrobial spectrum and potency. For example, 4-hydroxy-3-iodo-quinol-2-one has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[7] The presence of a bromine atom at the 5-position of the quinolin-6-ol scaffold is expected to confer notable antibacterial and antifungal properties.
Table 2: Comparative Antimicrobial Activity of Substituted Quinoline Analogues
| Compound ID | Structure | Microbial Strain | MIC (µg/mL) | Reference |
| 4-hydroxy-3-iodo-quinol-2-one | 4-hydroxy-3-iodo-quinol-2-one | MRSA | 0.049 - 0.097 | [7] |
| Quinoxaline derivative 2d | A symmetrically disubstituted quinoxaline | Escherichia coli | 8 | [8] |
| Quinoxaline derivative 3c | A symmetrically disubstituted quinoxaline | Escherichia coli | 8 | [8] |
| Quinoline derivative 43a | A quinoline-based amino acid derivative | E. coli, S. aureus, B. subtilis, P. aeruginosa | 0.62 | [9] |
| Quinoline derivative 63b, 63f, 63h, 63i, 63l | Substituted quinoline scaffolds | E. coli | 100 | [9] |
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
A common method to assess the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically < 0.5%).[10] The old medium is removed from the wells, and 100 µL of the medium containing the test compounds at various concentrations is added. A vehicle control (medium with solvent) and a positive control (a known anticancer drug) are included.[10]
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[10]
-
MTT Addition and Formazan Solubilization: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours. The medium containing MTT is then removed, and 150 µL of a solubilization buffer (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: The percentage of cell viability for each concentration is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[10]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism, is a standard measure of antimicrobial activity.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Compound Dilution: Serial twofold dilutions of the test compound are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Experimental Workflow for Anticancer Screening
Caption: Workflow for in vitro anticancer screening using the MTT assay.
Hypothetical SAR of this compound Analogues
Caption: Inferred structure-activity relationship for this compound.
Conclusion
While direct experimental evidence for the SAR of this compound analogues is not yet available, analysis of related quinoline derivatives provides a strong basis for predicting their potential as valuable scaffolds in drug discovery. The presence of a bromine atom at the 5-position is anticipated to enhance both anticancer and antimicrobial activities through increased lipophilicity and electron-withdrawing effects. The hydroxyl group at the 6-position is also likely to contribute to the biological profile. Further synthesis and biological evaluation of a focused library of this compound analogues are warranted to validate these hypotheses and to elucidate the specific molecular targets and mechanisms of action. The experimental protocols and SAR insights provided in this guide offer a foundational framework for researchers embarking on the exploration of this promising class of compounds.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines [mdpi.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. benchchem.com [benchchem.com]
Assessing the Purity of Synthesized 5-Bromoquinolin-6-ol: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical techniques for evaluating the purity of synthesized 5-Bromoquinolin-6-ol, a substituted quinoline with potential applications in medicinal chemistry. The methodologies, supporting data, and experimental protocols detailed herein are designed to facilitate the effective characterization of this compound and its potential impurities.
Understanding Potential Impurities
The purity assessment of this compound begins with an understanding of its synthesis and the likely impurities that may arise. A common route to this compound is the electrophilic bromination of 6-hydroxyquinoline. Potential impurities could therefore include:
-
Unreacted Starting Material: 6-Hydroxyquinoline.
-
Isomeric Byproducts: Bromination at other positions on the quinoline ring.
-
Over-brominated Products: Di- or tri-brominated quinolinols.
-
Residual Solvents and Reagents: From the reaction and purification process.
A multi-technique approach is therefore essential for a comprehensive purity profile.
Comparative Analysis of Purity Assessment Techniques
A combination of chromatographic and spectroscopic methods is recommended for the robust assessment of this compound purity. The following table summarizes the key techniques and their expected outcomes.
| Analytical Technique | Parameter | Expected Result for Pure this compound | Alternative/Impurity Indication |
| Melting Point | Temperature Range (°C) | Sharp, defined melting point. (Literature value not available) | Broad melting range, depression of melting point. |
| Thin-Layer Chromatography (TLC) | Retention Factor (Rf) | Single spot with a consistent Rf value. | Multiple spots indicating the presence of impurities. |
| High-Performance Liquid Chromatography (HPLC) | Retention Time (t_R_) | Single, sharp, symmetrical peak. | Additional peaks at different retention times. |
| ¹H NMR Spectroscopy | Chemical Shifts (δ, ppm) & Coupling Constants (J, Hz) | Characteristic peaks corresponding to the aromatic protons of the substituted quinoline ring. | Additional peaks suggest impurities. Shift in peak positions may indicate isomeric impurities. |
| ¹³C NMR Spectroscopy | Chemical Shifts (δ, ppm) | Distinct signals for each carbon atom in the molecule. | Presence of extra signals. |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Characteristic absorptions for O-H, C=C, C=N, and C-Br bonds. | Broad O-H peak may indicate residual water. Other unexpected peaks could signify impurities. |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | Molecular ion peak [M]+ at ~223 and [M+2]+ at ~225 in a ~1:1 ratio, characteristic of a single bromine atom. | Peaks corresponding to the molecular weights of potential impurities. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on general procedures for quinoline derivatives and may require optimization for this compound.
Melting Point Determination
Protocol:
-
A small amount of the finely powdered, dry sample is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a slow, steady rate (1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded.
Thin-Layer Chromatography (TLC)
Protocol:
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plate.
-
Mobile Phase (Eluent): A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). This may require optimization.
-
Sample Preparation: Dissolve a small amount of the synthesized product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Procedure: Spot the dissolved sample onto the TLC plate and develop the plate in a chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm). A single spot is indicative of a pure compound.
High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program: A typical gradient could be: 10-90% B over 20 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: A ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer.
-
Data Acquisition: A standard proton pulse sequence is used. For ¹³C NMR, a proton-decoupled spectrum is acquired.
-
Data Analysis: The chemical shifts, multiplicities, coupling constants, and integrations of the signals are analyzed to confirm the structure and identify any impurities.
Infrared (IR) Spectroscopy
Protocol:
-
Sample Preparation: The spectrum of the solid sample can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: A background spectrum is collected, followed by the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and shapes of the absorption bands are correlated with the functional groups present in the molecule.
Mass Spectrometry (MS)
Protocol:
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique (LC-MS or GC-MS).
-
Ionization: Electrospray ionization (ESI) or electron ionization (EI) can be used.
-
Mass Analysis: The mass-to-charge ratio of the ions is determined.
-
Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The isotopic pattern for bromine ([M]+ and [M+2]+ in a ~1:1 ratio) is a key diagnostic feature.
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical flow of the purity assessment process and the relationship between potential impurities and the analytical techniques used for their detection.
Caption: Workflow for the purity assessment of this compound.
Caption: Analytical techniques for detecting common synthesis impurities.
A Comparative Analysis of the Cytotoxic Effects of Brominated Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quantitative Cytotoxicity Data
The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. The following table summarizes the in vitro cytotoxicity data for several brominated quinoline and quinazolinone derivatives against a variety of human cancer cell lines.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative | MCF-7 | Breast Adenocarcinoma | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |
| SW480 | Colorectal Adenocarcinoma | 17.85 ± 0.92 | Doxorubicin | Not Specified | |
| MRC-5 | Normal Lung Fibroblast | 84.20 ± 1.72 | - | - | |
| 5,7-Dibromo-8-hydroxyquinoline | C6 | Rat Brain Tumor | 6.7 - 25.6 (range) | Not Specified | Not Specified |
| HeLa | Cervical Carcinoma | 6.7 - 25.6 (range) | Not Specified | Not Specified | |
| HT29 | Colorectal Adenocarcinoma | 6.7 - 25.6 (range) | Not Specified | Not Specified | |
| 6,8-Dibromo-5-nitroquinoline | C6 | Rat Brain Tumor | 50.0 | 5-FU | Not Specified |
| HT29 | Colorectal Adenocarcinoma | >50 | 5-FU | Not Specified |
Table 1: Comparative Cytotoxicity (IC50) of Brominated Quinoline and Quinazolinone Derivatives.[3][4]
Experimental Protocols
The evaluation of a compound's cytotoxicity is commonly performed using a variety of in vitro assays that measure different aspects of cell health, such as metabolic activity, membrane integrity, and apoptosis.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.[5]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]
-
Compound Treatment: Expose the cells to various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Following treatment, add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals.[3]
-
Formazan Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[3]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value is then determined by plotting cell viability against the compound concentration.[3]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with compromised plasma membranes, which is an indicator of cytotoxicity.[6]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the quinoline compounds in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[6]
-
Supernatant Collection: After treatment, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength to quantify the amount of formazan produced, which is proportional to the amount of LDH released.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.
Signaling Pathways
Quinoline derivatives have been shown to exert their cytotoxic effects through the modulation of various signaling pathways critical for cancer cell survival and proliferation. One of the key pathways often implicated is the PI3K/Akt/mTOR pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Many quinoline-based compounds have been developed as inhibitors of key kinases within this pathway, such as PI3K and mTOR.[8][9] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) and a halt in cell cycle progression.[9]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.
Experimental Workflow
The general workflow for assessing the cytotoxicity of quinoline compounds involves several key steps, from initial cell culture to final data analysis.
Caption: General workflow for in vitro cytotoxicity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. brieflands.com [brieflands.com]
- 3. benchchem.com [benchchem.com]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
Confirming the Molecular Blueprint: A Comparative Guide to the Structural Elucidation of Novel 5-Bromoquinolin-6-ol Derivatives
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a novel molecule's structure is a critical milestone. This guide provides a comparative analysis of key analytical techniques for the structural elucidation of newly synthesized 5-Bromoquinolin-6-ol derivatives, offering insights into their respective strengths and the data they provide.
The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] The introduction of a bromine atom and a hydroxyl group at specific positions, as in this compound, can significantly influence the molecule's physicochemical properties and its interactions with biological targets. Therefore, rigorous structural confirmation is essential. This guide compares the utility of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography in this context.
Data Presentation: A Comparative Overview
The following tables summarize the expected quantitative data from each analytical technique for a representative novel this compound derivative and its potential isomers or related compounds, allowing for a clear comparison.
Table 1: Mass Spectrometry Data Comparison
| Analytical Method | Analyte | Molecular Ion (m/z) | Key Fragmentation Pattern |
| High-Resolution Mass Spectrometry (HRMS) | Novel this compound Derivative | Expected: [M+H]⁺ at calculated exact mass (e.g., 223.9709 for C₉H₇BrNO) | Presence of isotopic pattern for Bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) |
| Tandem Mass Spectrometry (MS/MS) | Novel this compound Derivative | Precursor ion corresponding to [M+H]⁺ | Loss of CO, HBr, and fragmentation of the quinoline ring |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile derivatives of the compound | Molecular ion peak | Characteristic fragmentation based on derivatization |
Table 2: ¹H and ¹³C NMR Spectroscopy Data Comparison (Predicted)
| Nucleus | Predicted Chemical Shift (δ, ppm) for this compound | Alternative Isomer (e.g., 7-Bromoquinolin-6-ol) | Key Differences |
| ¹H NMR | Aromatic protons with distinct splitting patterns and chemical shifts influenced by the positions of Br and OH groups. | Different chemical shifts and coupling constants for aromatic protons due to altered substituent positions. | The position and multiplicity of the proton signals on the quinoline ring will be the primary differentiator. |
| ¹³C NMR | Carbon signals will show characteristic shifts; C-5 (bearing Br) will be downfield, and C-6 (bearing OH) will be significantly downfield. | The chemical shifts of the carbon atoms directly attached to the bromine and hydroxyl groups will differ significantly. | The chemical shifts of C-5, C-6, C-7, and C-8 will be indicative of the substituent pattern. |
Table 3: X-ray Crystallography Data Comparison
| Parameter | Novel this compound Derivative | Alternative Crystalline Form (Polymorph) |
| Crystal System | e.g., Monoclinic | e.g., Orthorhombic |
| Space Group | e.g., P2₁/c | e.g., Pbca |
| Unit Cell Dimensions (Å) | Specific a, b, c, and β values | Different unit cell parameters |
| Bond Lengths (Å) | C-Br, C-O, and other bond lengths consistent with the proposed structure. | Similar bond lengths but different intermolecular interactions. |
| Bond Angles (°) | Angles within the quinoline ring and between substituents will be determined. | Similar bond angles but different packing arrangements. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.[2]
-
Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-500.
-
Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺) and compare it with the calculated theoretical mass.[3] Analyze the isotopic pattern to confirm the presence of one bromine atom.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[4]
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[5]
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans are typically required.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous assignment of all signals and confirming the connectivity of the atoms.[3]
-
Data Analysis: Integrate the proton signals to determine the relative number of protons.[6] Analyze the chemical shifts, splitting patterns, and coupling constants to elucidate the structure. Compare the obtained spectra with those of known quinoline derivatives.[7]
Protocol 3: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[8]
-
Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group.[9] Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters.[10]
-
Data Analysis: The final refined structure provides precise bond lengths, bond angles, and the absolute configuration of the molecule, offering definitive proof of its molecular structure.[8]
Mandatory Visualization
The following diagrams illustrate the logical workflow for confirming the molecular structure and a hypothetical signaling pathway that could be investigated for these novel derivatives.
References
- 1. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5,7-Dibromo-2-methylquinolin-8-ol - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 5-Bromoquinolin-6-ol: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 5-Bromoquinolin-6-ol, a chemical compound requiring careful handling due to its potential hazards. The following procedures are based on best practices for similar halogenated quinolines and are intended to ensure the safety of laboratory personnel and minimize environmental impact.
Immediate Safety and Handling Precautions
Prior to handling or disposal, it is crucial to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE). Based on data for structurally similar compounds, this compound is expected to be an irritant and harmful.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against potential splashes and eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and potential irritation or allergic reactions.[1][3] |
| Body Protection | A full-length laboratory coat. | To protect skin from accidental spills. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of any dusts or vapors.[1][4] |
In case of exposure, follow these first-aid measures immediately:
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[1][2]
-
After skin contact: Wash with plenty of soap and water.[2] If skin irritation occurs, get medical help.[1]
-
If inhaled: Move to fresh air. If not breathing, give artificial respiration.[2]
-
If swallowed: Do NOT induce vomiting. Call a physician or Poison Control Center immediately.[2]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[5][6] Do not discharge down the sewer system.[1][5]
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables such as weighing paper, gloves, and pipette tips, in a designated, clearly labeled, and sealable hazardous waste container.[6][7]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealed container for liquid hazardous waste.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]
2. Labeling of Waste Containers:
Properly label all waste containers with the following information:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Associated hazard symbols (e.g., irritant, environmentally hazardous)
-
The date the waste was first added to the container
3. Storage of Waste:
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
4. Arranging for Disposal:
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[6] The material can typically be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][5]
5. Decontamination of Empty Containers:
Thoroughly decontaminate any empty containers that held this compound before recycling or disposing of them as regular laboratory waste.
-
Triple rinse the container with a suitable solvent (e.g., ethanol or acetone).[5]
-
Collect the rinsate as hazardous liquid waste and dispose of it along with other this compound waste.[6]
-
After thorough decontamination, the container can be offered for recycling or reconditioning.[1][5] Alternatively, puncture the packaging to make it unusable for other purposes before disposal.[1][5]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
Hazard Signaling Pathway
Caption: Potential hazard pathways for this compound.
References
Essential Safety and Operational Guide for 5-Bromoquinolin-6-ol
This guide provides critical safety and logistical information for the handling and disposal of 5-Bromoquinolin-6-ol. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.
I. Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. For this compound, a halogenated quinoline derivative, the following PPE is mandatory.
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with EN 166 or ANSI Z87.1.[1] | Protects eyes from splashes, dust, and vapors. Standard safety glasses do not offer sufficient protection.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves.[2] Thickness should be appropriate for the task. Regularly inspect for tears or punctures. | Prevents skin contact.[4] Gloves should be changed every 30 to 60 minutes or immediately if contaminated.[2] |
| Body Protection | Laboratory Coat or Gown | Long-sleeved, knee-length lab coat or a disposable gown made of a low-permeability fabric.[1] | Protects skin and personal clothing from contamination.[5] Gowns should close in the back for better protection.[6] |
| Respiratory Protection | N95 or N100 Respirator | NIOSH-approved N95 or N100 particulate respirator.[2] | Required when handling the powder outside of a certified chemical fume hood or when there is a risk of aerosol generation.[1][6] |
| Face Protection | Face Shield | To be worn over safety goggles. | Provides an additional layer of protection against splashes to the entire face.[3] |
II. Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational workflow is crucial for minimizing the risk of exposure and ensuring experimental reproducibility.
-
Preparation:
-
Handling (within a Chemical Fume Hood):
-
Don all required PPE before entering the designated handling area.
-
Conduct all weighing, transferring, and experimental manipulations of this compound exclusively within the fume hood.[8]
-
Handle the solid compound with appropriate tools (e.g., chemical-resistant spatulas) to avoid generating dust.[8]
-
Keep the container of this compound tightly sealed when not in use.[8][9]
-
-
Post-Handling:
-
Decontaminate all non-disposable equipment and surfaces that may have come into contact with the chemical.
-
Carefully remove and dispose of contaminated PPE in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[4][9]
-
III. Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][11] Seek medical attention if irritation persists.[9][12]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11][12] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.[12]
-
Inhalation: Move the individual to fresh air at once.[10] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[12][13]
-
Spill: Evacuate the immediate area.[8] Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[8] Carefully collect the material into a designated hazardous waste container.[1][8] Ventilate and decontaminate the spill area.[8]
IV. Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: this compound is a halogenated organic compound and must be collected in a designated hazardous waste container separate from non-halogenated waste.[14]
-
Container Management: Use a clearly labeled, sealed, and appropriate container for all waste, including contaminated PPE and disposable labware.[14] The label should include "Hazardous Waste" and the chemical name.[14]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[14]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified professional waste disposal service.[14] The primary disposal method for such compounds is typically incineration in a chemical incinerator equipped with a scrubber.[14]
V. Experimental Workflow Diagram
Caption: Standard laboratory workflow for handling this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. pppmag.com [pppmag.com]
- 3. hsa.ie [hsa.ie]
- 4. 5-bromoquinolin-8-ol - Safety Data Sheet [chemicalbook.com]
- 5. gerpac.eu [gerpac.eu]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
